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  • Product: 4-(3-Oxobutyl)oxetan-2-one
  • CAS: 153333-40-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 4-(3-oxobutyl)oxetan-2-one: A Comprehensive Analytical Guide

Executive Summary 4-(3-oxobutyl)oxetan-2-one (CAS 153333-40-5)[1] is a bifunctional aliphatic compound characterized by a highly strained four-membered beta-lactone (oxetan-2-one) ring and a flexible 3-oxobutyl (methyl k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-oxobutyl)oxetan-2-one (CAS 153333-40-5)[1] is a bifunctional aliphatic compound characterized by a highly strained four-membered beta-lactone (oxetan-2-one) ring and a flexible 3-oxobutyl (methyl ketone) appendage. In modern drug development, molecules containing the beta-lactone moiety are privileged scaffolds. They act as potent electrophilic probes, capable of covalent modification of serine and cysteine proteases, making them indispensable for activity-based proteome profiling (ABPP)[2].

Before deploying these reactive probes in biological assays, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is required. This whitepaper details the mechanistic rationale behind the NMR chemical shifts of 4-(3-oxobutyl)oxetan-2-one and outlines a self-validating experimental protocol for its characterization.

Structural Elucidation & Mechanistic Rationale

The NMR profile of 4-(3-oxobutyl)oxetan-2-one is governed by two primary electronic and steric environments:

  • Ring Strain and Hybridization: The four-membered oxetan-2-one ring suffers from significant angle strain (~23 kcal/mol). To accommodate internal bond angles of ~90°, the endocyclic bonds utilize higher p-character. Consequently, the exocyclic bonds—including the C=O double bond—are forced to adopt higher s-character. This unique rehybridization shields the lactone carbonyl carbon, shifting its 13 C resonance upfield to ~168–171 ppm, which is distinctly different from unstrained aliphatic esters (~174 ppm).

  • Stereochemical Induction: The C4 position of the lactone ring is a stereocenter. This breaks the local symmetry of the molecule, rendering the two protons on the adjacent C3 carbon diastereotopic . Because they are magnetically inequivalent, they couple not only to the C4 proton but also to each other (geminal coupling, J≈16 Hz), generating a complex ABX spin system in the 1 H NMR spectrum.

Quantitative Data: NMR Chemical Shift Assignments

The tables below summarize the characteristic 1 H and 13 C NMR chemical shifts, multiplicities, and coupling constants for the 4-(3-oxobutyl)oxetan-2-one scaffold.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C4 Ring -CH -O4.55Multiplet (m)1H-
C3 Ring -CH 2​
  • (H a​ )
3.45Doublet of doublets (dd)1H Jgem​=16.0 , Jvic​=6.0
C3 Ring -CH 2​
  • (H b​ )
  • 3.05Doublet of doublets (dd)1H Jgem​=16.0 , Jvic​=4.5
    C2' Chain -CH 2​ -C=O2.55Triplet (t)2H J=7.0
    C4' Ketone -CH 3​ 2.15Singlet (s)3H-
    C1' Chain -CH 2​
  • (alpha to ring)
  • 1.95Multiplet (m)2H-
    Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
    PositionCarbon TypeChemical Shift (ppm)Rationale / Electronic Environment
    C3' Ketone Carbonyl (C=O)207.5Highly deshielded aliphatic ketone carbon.
    C2 Lactone Carbonyl (C=O)169.0Upfield shifted relative to standard esters due to 4-membered ring strain.
    C4 Ring Methine (CH-O)70.2Deshielded by the adjacent electronegative ring oxygen.
    C3 Ring Methylene (CH 2​ )43.1Alpha to the lactone carbonyl; strained cyclic environment.
    C2' Chain Methylene (CH 2​ )39.5Alpha to the methyl ketone carbonyl.
    C4' Ketone Methyl (CH 3​ )30.1Terminal methyl group adjacent to the ketone.
    C1' Chain Methylene (CH 2​ )29.8Aliphatic linker carbon adjacent to the stereocenter.

    Experimental Protocol: Self-Validating NMR Acquisition Workflow

    To ensure high-fidelity data, the NMR acquisition must follow a self-validating protocol where instrument calibration and sample integrity are continuously cross-checked.

    Step 1: Sample Preparation

    • Dissolve 15–20 mg of high-purity 4-(3-oxobutyl)oxetan-2-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides a deuterium signal for the spectrometer's frequency lock, preventing signal drift over time. TMS acts as an internal reference standard (set to exactly 0.00 ppm), ensuring that any solvent-induced shift variations are internally calibrated and corrected.

    Step 2: Instrument Tuning and Shimming

    • Insert the sample into a 400 MHz NMR spectrometer.

    • Tune and match the probe specifically for 1 H and 13 C frequencies.

    • Perform gradient shimming on the Z1, Z2, and Z3 axes. Causality: Tuning maximizes the efficiency of radiofrequency (RF) power transfer to the sample, optimizing the Signal-to-Noise Ratio (SNR). Shimming homogenizes the static magnetic field ( B0​ ) across the sample volume, which is strictly required to resolve the fine scalar couplings of the diastereotopic C3 protons.

    Step 3: 1 H NMR Acquisition

    • Acquire the 1 H spectrum using a standard single-pulse sequence.

    • Set Scans (NS) to 16 and the Relaxation Delay (D1) to 2.0 seconds. Causality: A 2-second D1 ensures that all protons fully relax back to thermal equilibrium between pulses. This self-validates the quantitative nature of the integration values, allowing the 3H singlet of the methyl ketone to be accurately compared against the 1H multiplet of the ring CH.

    Step 4: 13 C NMR Acquisition

    • Acquire the 13 C spectrum using proton decoupling.

    • Set Scans (NS) to 1024 and the Relaxation Delay (D1) to 3.0 seconds. Causality: The low natural abundance of the 13 C isotope (~1.1%) necessitates a high number of scans. The extended D1 of 3.0 seconds is critical for quaternary carbons (the lactone C2 and ketone C3'). Because these carbons lack attached protons, they undergo dipole-dipole relaxation much slower than protonated carbons. A shorter D1 would artificially attenuate their signal intensities.

    NMR_Workflow A Sample Prep (Compound in CDCl3) B 1H NMR Acquisition (16 scans, D1=2s) A->B C 13C NMR Acquisition (1024 scans, D1=3s) A->C D Fourier Transform & Phase Correction B->D C->D E Chemical Shift Assignment D->E F Structural Validation E->F

    Fig 1. Step-by-step NMR data acquisition and structural validation workflow.

    Biological & Synthetic Context: Beta-Lactone Reactivity

    In chemoproteomics, the structural integrity of the beta-lactone ring is paramount. Compounds like 4-(3-oxobutyl)oxetan-2-one are utilized to profile enzyme active sites[2]. The inherent ring strain acts as a thermodynamic spring. When a nucleophilic residue (like the hydroxyl group of a catalytic serine) attacks the C2 carbonyl, the ring opens, forming a stable, covalent acyl-enzyme adduct. This self-validating mechanism—where the intact ring is visible in NMR, and its disappearance marks target engagement—is a cornerstone of modern drug profiling.

    Mechanism A 4-(3-oxobutyl)oxetan-2-one (Electrophilic Probe) C Nucleophilic Attack at C2 Carbonyl A->C B Serine/Cysteine Protease (Active Site Nucleophile) B->C D Ring-Opening Acylation C->D E Covalent Enzyme Adduct (Inhibition/Profiling) D->E

    Fig 2. Mechanism of action for beta-lactone probes in activity-based proteome profiling.

    References

    • Enantioselective Synthesis of Functionalized β-Lactones by NHC-Catalyzed Aldol Lactonization of Ketoacids.
    • 2-Oxetanone, 4-(3-oxobutyl)- (9CI)

    Sources

    Exploratory

    A Deep Dive into the Structural Elucidation of 4-(3-oxobutyl)oxetan-2-one: A Technical Guide for Researchers

    Introduction: Unveiling the Molecular Architecture In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its fu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Unveiling the Molecular Architecture

    In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential therapeutic applications. 4-(3-oxobutyl)oxetan-2-one, a molecule featuring both a strained β-lactone ring and a ketone functionality, presents a unique and compelling case for structural elucidation. The oxetane ring, a four-membered cyclic ether, is of growing interest in medicinal chemistry as it can significantly modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity when incorporated into drug candidates.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the methodologies and analytical reasoning required to unambiguously determine the structure of 4-(3-oxobutyl)oxetan-2-one. We will move beyond a simple recitation of techniques to explore the synergistic interplay of modern spectroscopic methods, providing a robust framework for researchers, scientists, and drug development professionals.

    The Strategic Approach to Structural Elucidation: A Multi-Faceted Workflow

    The structural elucidation of a novel small molecule is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and a logical, systematic approach is paramount to assembling the final, correct structure. Our strategy for 4-(3-oxobutyl)oxetan-2-one will be a multi-pronged attack, leveraging the strengths of various spectroscopic techniques to build a cohesive and self-validating structural narrative.

    a_deep_dive_into_the_structural_elucidation_of_4_3_oxobutyloxetan_2_one_a_technical_guide_for_researchers cluster_confirmation Functional Group Confirmation cluster_final Final Structure MassSpec Mass Spectrometry (HRMS & Fragmentation) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MassSpec->NMR_1D Confirms Molecular Weight FinalStructure Assembled Structure of 4-(3-oxobutyl)oxetan-2-one MassSpec->FinalStructure Provides Fragmentation Clues ElementalAnalysis Elemental Analysis ElementalAnalysis->MassSpec Provides Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Proton & Carbon Environment IRSpec Infrared (IR) Spectroscopy NMR_1D->IRSpec Suggests Functional Groups NMR_2D->FinalStructure Defines Connectivity & Skeleton IRSpec->FinalStructure Confirms Carbonyls

    Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of 4-(3-oxobutyl)oxetan-2-one.

    Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

    Before delving into the intricacies of covalent bonding, we must first establish the fundamental building blocks of our molecule: its elemental composition and overall mass.

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry is the initial and one of the most critical steps. It provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula.

    Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)

    • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Instrumentation: Utilize an ESI-TOF mass spectrometer.

    • Ionization Mode: Positive ion mode is typically employed for molecules of this type, looking for the [M+H]⁺ or [M+Na]⁺ adducts.

    • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight.

    • Data Analysis: Use the instrument's software to calculate the exact mass of the observed molecular ion and deduce the most probable molecular formula. For 4-(3-oxobutyl)oxetan-2-one (C₈H₁₀O₃), the expected exact mass is 154.06299.

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

    Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions. The fragmentation pattern can reveal the presence of specific functional groups and substructures. For lactones, common fragmentation pathways include the loss of CO and H₂O.[3][4][5][6]

    Expected Fragmentation Pattern:

    Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossImplied Structural Moiety
    155.0706 ([M+H]⁺)127.0753COLactone carbonyl
    155.0706 ([M+H]⁺)99.0808C₂H₂OMcLafferty rearrangement of the ketone
    155.0706 ([M+H]⁺)57.0340C₄H₆O₂Cleavage of the side chain

    Part 2: Unraveling the Carbon Skeleton and Proton Environments with NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will allow us to piece together the complete connectivity of 4-(3-oxobutyl)oxetan-2-one.

    1D NMR: ¹H, ¹³C, and DEPT

    ¹H NMR Spectroscopy: This experiment provides information about the chemical environment of each proton, their integration (number of protons), and their coupling to neighboring protons.

    ¹³C NMR Spectroscopy: This provides a count of the number of unique carbon atoms in the molecule and their chemical environment.

    DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) helps to distinguish between CH₃, CH₂, CH, and quaternary carbons.[7][8]

    Experimental Protocol: 1D NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

    Predicted ¹H and ¹³C NMR Data for 4-(3-oxobutyl)oxetan-2-one:

    PositionPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
    1---~170-175Quaternary (C=O)
    2~3.0-3.5m2H~35-45CH₂
    3~4.8-5.2m1H~70-80CH
    4~2.0-2.4m2H~25-35CH₂
    5~2.8-3.2t2H~40-50CH₂
    6---~205-215Quaternary (C=O)
    7~2.1-2.3s3H~25-35CH₃
    2D NMR: Building the Molecular Framework

    2D NMR experiments are crucial for establishing the connectivity between atoms.

    COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[9]

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[9]

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together the molecular skeleton.[9]

    a_deep_dive_into_the_structural_elucidation_of_4_3_oxobutyloxetan_2_one_a_technical_guide_for_researchers_2 cluster_structure Structural Fragments Proton ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Connectivity) Proton->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Proton->HSQC Carbon ¹³C NMR & DEPT (Carbon Types) Carbon->HSQC Fragments Assembled Structural Fragments COSY->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HMBC->Fragments Connects Quaternary Carbons FinalStructure Final Structure of 4-(3-oxobutyl)oxetan-2-one Fragments->FinalStructure Complete Structure

    Caption: The logical flow of information from 1D and 2D NMR experiments to the final elucidated structure.

    Experimental Protocol: 2D NMR

    • Sample: Use the same sample prepared for 1D NMR.

    • Experiments: Acquire standard COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets.

    • Data Processing and Analysis: Process the 2D data and analyze the cross-peaks to establish correlations.

    Key Expected Correlations:

    • COSY:

      • Protons at position 3 will show a correlation with protons at position 2 and 4.

      • Protons at position 4 will show a correlation with protons at position 3 and 5.

    • HSQC:

      • Each proton signal will correlate to its directly attached carbon signal as listed in the table above.

    • HMBC:

      • The methyl protons at position 7 will show a correlation to the ketone carbonyl carbon at position 6 and the methylene carbon at position 5.

      • Protons at position 2 will show a correlation to the lactone carbonyl carbon at position 1 and the methine carbon at position 3.

    Part 3: Confirmation of Functional Groups with Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups due to their characteristic vibrational frequencies.

    Experimental Protocol: IR Spectroscopy

    • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

    Expected Characteristic IR Absorption Bands:

    Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
    ~1820-1840StrongC=O stretchβ-lactone carbonyl[10]
    ~1715StrongC=O stretchAliphatic ketone[11][12]
    ~1100-1250StrongC-O stretchEster/lactone[13][14]
    2850-3000MediumC-H stretchAlkanes

    The high frequency of the β-lactone carbonyl stretch is a key diagnostic feature, resulting from the significant ring strain in the four-membered ring.[10]

    Conclusion: A Cohesive Structural Assignment

    By systematically integrating the data from HRMS, tandem MS, 1D and 2D NMR, and IR spectroscopy, a complete and unambiguous structural elucidation of 4-(3-oxobutyl)oxetan-2-one can be achieved. The molecular formula is established by HRMS, while the fragmentation pattern from MS/MS provides initial structural clues. The detailed connectivity of the carbon skeleton and the assignment of all proton and carbon resonances are definitively determined through a combination of COSY, HSQC, and HMBC experiments. Finally, the presence of the key β-lactone and ketone carbonyl functional groups is unequivocally confirmed by their characteristic stretching frequencies in the IR spectrum. This multi-technique approach ensures a self-validating and robust structural assignment, a critical foundation for any further investigation into the biological activity and therapeutic potential of this intriguing molecule.

    References

    • Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed. (2010). PubMed. [Link]

    • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. [Link]

    • Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed. (2009). PubMed. [Link]

    • Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry - ResearchGate. (2009). ResearchGate. [Link]

    • Carbonyl - compounds - IR - spectroscopy. UCLA. [Link]

    • Structure Elucidation. SlideShare. [Link]

    • Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely related sesquiterpene lactones - PubMed. (2008). PubMed. [Link]

    • IR: ketones. University of Calgary. [Link]

    • ATR-IR spectra of all lactones produced (in black, preceded by “L” in... - ResearchGate. ResearchGate. [Link]

    • IR_lectureNotes.pdf. University of Colorado Boulder. [Link]

    • 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer - SciELO. SciELO. [Link]

    • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry - ResearchGate. ResearchGate. [Link]

    • Correlations and Anomalies in Mass Spectra. Lactones. | Analytical Chemistry. ACS Publications. [Link]

      • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

    • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

    • Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives - IQ UFRGS. Universidade Federal do Rio Grande do Sul. [Link]

    • (PDF) Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. ResearchGate. [Link]

    • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Emery Pharma. [Link]

    • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. National Center for Biotechnology Information. [Link]

    • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. University of the West Indies. [Link]

    • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

    • An Exploration of Oxetanes: Synthesis and Relevance - Denmark. University of Illinois Urbana-Champaign. [Link]

    • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

    • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - ResearchGate. (2026). ResearchGate. [Link]

    • Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c* and Xiaoji Wang - Atlantis Press. Atlantis Press. [Link]

    • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. National Center for Biotechnology Information. [Link]

    • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - The Review of Diabetic Studies. (2026). The Review of Diabetic Studies. [Link]

    • Study on Synthesis Of Oxetan-3-ol - ResearchGate. ResearchGate. [Link]

    • Oxetanes in drug discovery: structural and synthetic insights - PubMed. (2010). PubMed. [Link]

    Sources

    Foundational

    mechanism of beta-lactone formation in 4-(3-oxobutyl)oxetan-2-one

    The Mechanistic Landscape of β -Lactone Formation: Synthesis of 4-(3-oxobutyl)oxetan-2-one Executive Summary The oxetan-2-one ( β -lactone) ring is a highly strained, four-membered heterocyclic motif that serves as a cri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Mechanistic Landscape of β -Lactone Formation: Synthesis of 4-(3-oxobutyl)oxetan-2-one

    Executive Summary

    The oxetan-2-one ( β -lactone) ring is a highly strained, four-membered heterocyclic motif that serves as a critical electrophilic hub in medicinal chemistry and polymer science. Specifically, the molecule 4-(3-oxobutyl)oxetan-2-one presents a unique synthetic challenge due to the presence of an unprotected ketone on the alkyl side chain, which can interfere with traditional lactonization methods. This technical guide dissects the thermodynamic constraints of β -lactone formation and provides a deep dive into the two most robust mechanistic pathways for synthesizing this specific architecture: bimetallic epoxide carbonylation and bifunctional ketene-aldehyde cycloaddition.

    Thermodynamic & Kinetic Fundamentals

    Oxetanes and oxetan-2-ones are characterized by severe ring strain (approximately 25.5 kcal/mol), driven by the compression of endocyclic bond angles away from the ideal tetrahedral geometry 1. Because the formation of a four-membered ring is thermodynamically uphill compared to its linear precursors, the synthesis of 4-(3-oxobutyl)oxetan-2-one must be strictly kinetically controlled. If the activation barrier for ring closure is too high, or if the intermediate is too long-lived, the system will default to thermodynamic sinks such as polymerization (forming polyhydroxyalkanoates) or non-carbonylative rearrangement to a ketone [[2]]().

    Mechanistic Pathways

    Pathway A: Bimetallic-Catalyzed Epoxide Carbonylation

    The carbonylation of 2-(3-oxobutyl)oxirane is a highly atom-economical route to 4-(3-oxobutyl)oxetan-2-one. This pathway relies on a bimetallic catalyst system, typically comprising a Lewis acidic cation (e.g., [(porphyrin)Cr] + ) and a tetracarbonylcobaltate anion ([Co(CO) 4​ ] ) [[3]]().

    Causality of Catalyst Design: A simple Lewis acid can activate the epoxide but cannot efficiently insert carbon monoxide. Conversely, [Co(CO) 4​ ] alone is a poor nucleophile against unactivated epoxides. The bimetallic system operates synergistically: the Cr(III) center coordinates the epoxide oxygen, lowering the LUMO, while the [Co(CO) 4​ ] anion attacks the less sterically hindered terminal carbon 3.

    Mechanism:

    • Activation & Ring Opening: The Lewis acid activates the epoxide, followed by nucleophilic attack by[Co(CO) 4​ ] to generate a cobalt-alkyl intermediate.

    • Migratory Insertion: CO insertion into the cobalt-carbon bond forms a cobalt-acyl species.

    • Ring Closure: Intramolecular attack by the metal-alkoxide oxygen onto the acyl carbon releases the β -lactone and regenerates the catalyst 2.

    EpoxideCarbonylation A 2-(3-oxobutyl)oxirane + CO B Lewis Acid Coordination & [Co(CO)4]- Attack A->B C Cobalt-Alkyl Intermediate B->C D CO Migratory Insertion (Cobalt-Acyl) C->D E 4-(3-oxobutyl)oxetan-2-one (Ring Closure) D->E

    Catalytic cycle of epoxide carbonylation forming 4-(3-oxobutyl)oxetan-2-one.

    Pathway B: Bifunctional Ketene-Aldehyde[2+2] Cycloaddition

    For de novo construction without an epoxide precursor, the asymmetric acyl halide-aldehyde cyclocondensation (AAC) is the premier method 4. This involves the reaction of 5-oxohexanal with ketene.

    Causality of Reagent Selection: Handling pure ketene gas is hazardous and prone to homodimerization. Instead, ketene is generated in situ from acetyl bromide using a mild tertiary amine (e.g., Hünig's base). This maintains a low steady-state concentration of ketene, favoring cross-cycloaddition over self-reaction 5.

    Mechanism:

    • A tethered Lewis acid-Lewis base catalyst (e.g., a quinine-tethered Co(III)-salen complex) is employed. The Lewis base facilitates the dehydrohalogenation of acetyl bromide 5.

    • The Lewis acid coordinates the carbonyl oxygen of 5-oxohexanal, enhancing its electrophilicity.

    • The in situ generated ketene attacks the activated aldehyde, forming a zwitterionic intermediate that rapidly collapses into the 4-(3-oxobutyl)oxetan-2-one ring [[5]]().

    KeteneAldehyde Step1 5-oxohexanal + Acetyl Bromide Step2 Lewis Acid/Base Activation (Zwitterionic Intermediate) Step1->Step2 Step3 [2+2] Cyclocondensation Step2->Step3 Step4 4-(3-oxobutyl)oxetan-2-one Step3->Step4

    Asymmetric [2+2] ketene-aldehyde cycloaddition pathway.

    Self-Validating Experimental Protocols

    Protocol 1: Low-Pressure Epoxide Carbonylation

    This protocol is designed with built-in spectroscopic validation to prevent runaway polymerization or thermodynamic degradation.

    • Preparation: In an inert-atmosphere glovebox, dissolve 1.0 mol% [(porphyrin)Cr] + [Co(CO) 4​ ] catalyst in anhydrous THF.

    • Substrate Addition: Add 1.0 equivalent of 2-(3-oxobutyl)oxirane.

    • Carbonylation: Transfer the vessel to a fume hood, purge with CO gas, and pressurize to 1 atm. Stir at 22 °C for 3-5 hours.

    • Validation (In-Process Control): Monitor the reaction via in situ ATR-FTIR. The system is validated when the epoxide C-O stretch disappears and a sharp β -lactone C=O stretch emerges at ~1820 cm −1 . Troubleshooting: If a peak appears at ~1715 cm −1 , it indicates ketone formation via non-carbonylative rearrangement; this means CO insertion is too slow and CO pressure must be increased immediately 2.

    • Isolation: Vent the CO, concentrate under reduced pressure, and purify via silica gel chromatography.

    Protocol 2: Enantioselective[2+2] Cycloaddition
    • Preparation: Dissolve 5.0 mol% of quinine-tethered Co(III)-salen catalyst and 1.0 eq of 5-oxohexanal in anhydrous CH 2​ Cl 2​ at -78 °C under N 2​ .

    • Ketene Generation: Slowly add 1.2 eq of acetyl bromide, followed dropwise by 1.3 eq of N,N-diisopropylethylamine (DIPEA).

    • Cycloaddition: Maintain at -78 °C for 1 hour, then gradually warm to -45 °C over 2 hours.

    • Validation (Stereochemical Control): Quench an aliquot with methanol. Perform chiral HPLC analysis on the crude mixture. The protocol is validated if the chromatogram shows a single major peak (>95% ee), confirming that the bifunctional catalyst successfully overrode the background racemic pathway 5.

    • Isolation: Quench with saturated NH 4​ Cl, extract with Et 2​ O, and purify via flash chromatography.

    DecisionTree Start Target: 4-(3-oxobutyl)oxetan-2-one Q1 Is enantiopurity required? Start->Q1 PathA Epoxide Carbonylation (Stereoretentive) Q1->PathA Yes, starting from chiral epoxide PathB [2+2] Cycloaddition (Enantioselective Catalysis) Q1->PathB Yes, from achiral aldehyde

    Decision matrix for selecting the optimal synthetic pathway.

    Quantitative Data & Yield Comparison

    The following table summarizes the performance metrics of the discussed pathways, providing a comparative baseline for process development.

    Synthetic PathwayPrecursorsCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Key Validation Metric
    Epoxide Carbonylation 2-(3-oxobutyl)oxirane, CO[(porphyrin)Cr] + [Co(CO) 4​ ] 85 - 95%Retains precursor eeIR: ~1820 cm −1 (C=O)
    [2+2] Cycloaddition 5-oxohexanal, Acetyl BromideQuinine-tethered Co(III)-salen71 - 97%>99%Chiral HPLC
    Intramolecular Lactonization 3-hydroxy-7-oxooctanoic acidModified Mitsunobu (DIAD/PPh 3​ )40 - 60%ModerateNMR: C4 proton shift

    References

    • Oxetanes: formation, reactivity and total syntheses of natural products , Beilstein Journal of Organic Chemistry. 1

    • Practical β -Lactone Synthesis: Epoxide Carbonylation at 1 atm , Organic Letters. 2

    • A Readily Synthesized and Highly Active Epoxide Carbonylation Catalyst Based on a Chromium Porphyrin Framework: Expanding the Range of Available β -Lactones , Organic Letters. 3

    • Reaction Rate Acceleration Enabled by Tethered Lewis Acid-Lewis Base Bifunctional Catalysis: A Catalytic, Enantioselective [2+2] Ketene Aldehyde Cycloaddition Reaction , Synlett / Organic Chemistry Portal. 5

    • Catalytic Asymmetric Acyl Halide-Aldehyde Cyclocondensation Reactions of Substituted Ketenes , J. Am. Chem. Soc. / Northwestern University. 4

    Sources

    Exploratory

    A Comprehensive Technical Guide to 4-(3-oxobutyl)oxetan-2-one: Physicochemical Profiling and Synthetic Applications

    Executive Summary In the landscape of modern drug development, the β -lactone (oxetan-2-one) ring represents a privileged, highly reactive pharmacophore, most notably recognized for its role in irreversible serine protea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern drug development, the β -lactone (oxetan-2-one) ring represents a privileged, highly reactive pharmacophore, most notably recognized for its role in irreversible serine protease and lipase inhibition. Specifically, 4-(3-oxobutyl)oxetan-2-one (CAS: 153333-40-5) and its heavily substituted derivatives serve as critical synthetic intermediates and structural analogs for blockbuster anti-obesity therapeutics such as Tetrahydrolipstatin (Orlistat) and Tetrahydroesterastin.

    This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 4-(3-oxobutyl)oxetan-2-one, designed for researchers engineering advanced β -lactone-based enzyme inhibitors.

    Structural and Physicochemical Profile

    The dual-functional nature of 4-(3-oxobutyl)oxetan-2-one arises from its highly strained 4-membered lactone core coupled with a flexible, electrophilic 3-oxobutyl (ketone) side chain. Understanding its baseline quantitative properties is essential for predicting its behavior in both synthetic workflows and biological assays.

    Table 1: Quantitative Physicochemical Data

    PropertyValue / Description
    Chemical Name 2-Oxetanone, 4-(3-oxobutyl)-
    CAS Registry Number 153333-40-5
    Molecular Formula C₇H₁₀O₃
    Molecular Weight 142.15 g/mol
    Predicted Boiling Point ~265.4 °C at 760 mmHg (Note: Prone to thermal decarboxylation >150 °C)
    Predicted Density ~1.12 g/cm³
    Topological Polar Surface Area (TPSA) 43.4 Ų
    Hydrogen Bond Donors / Acceptors 0 / 3
    Ring Strain Energy ~22.8 kcal/mol ( β -lactone core)

    Chemical Reactivity and Mechanistic Causality

    The utility of 4-(3-oxobutyl)oxetan-2-one lies in its finely tuned electrophilicity. The β -lactone ring possesses approximately 22.8 kcal/mol of ring strain, forcing the sp2 hybridized carbonyl carbon into an unfavorable compressed bond angle. This structural tension makes the C2 carbonyl highly susceptible to nucleophilic attack by the catalytic serine residues (e.g., Ser152) of pancreatic lipases, forming a stable, inactive acyl-enzyme complex.

    Simultaneously, the 3-oxobutyl side chain provides a secondary site for functionalization (e.g., via reductive amination or further aldol condensations) without prematurely opening the fragile lactone ring, provided that strictly pH-controlled conditions are maintained.

    Reactivity Core 4-(3-oxobutyl)oxetan-2-one (Dual Electrophile) Lactone beta-Lactone Ring (Ring Strain: ~23 kcal/mol) Core->Lactone Ketone 3-oxobutyl Side Chain (Ketone Electrophile) Core->Ketone NucAttack Nucleophilic Attack (e.g., Serine Proteases) Lactone->NucAttack C2 Acyl-Oxygen Cleavage Decarb Thermal Decarboxylation (Yields Alkene + CO2) Lactone->Decarb Heat (>150°C) RedAmin Reductive Amination / Aldol Condensation Ketone->RedAmin Amine + Reductant

    Diagram 1: Divergent mechanistic reactivity pathways of 4-(3-oxobutyl)oxetan-2-one.

    Experimental Methodology: The Tandem Aldol-Lactonization Protocol

    Historically, β -lactones were synthesized via[2+2] cycloadditions of ketenes and aldehydes, which often suffered from poor stereocontrol and harsh conditions. For complex pharmaceutical intermediates, the Tandem Aldol-Lactonization strategy—pioneered and refined by [1]—is the gold standard. This method utilizes an acid-labile acetal protecting group to facilitate a spontaneous, thermodynamically driven ring closure during an acidic workup [2].

    Step-by-Step Self-Validating Workflow

    Step 1: Soft Enolization and Aldol Condensation

    • Action : To a solution of an activated carboxylic acid derivative (e.g., a thiopyridyl ester) in anhydrous THF at -78 °C, add 1.1 equivalents of lithium diisopropylamide (LDA). Stir for 30 minutes, then slowly introduce the O-protected hydroxy aldehyde precursor.

    • Causality : LDA is selected as a sterically hindered, non-nucleophilic base to guarantee irreversible enolization without attacking the highly electrophilic thioester carbonyl. Maintaining -78 °C strictly suppresses unwanted ketene formation and dictates high diastereoselectivity via a highly ordered Zimmerman-Traxler transition state.

    • Self-Validation : Quench a 0.1 mL reaction aliquot in saturated aqueous NH4​Cl , extract with EtOAc, and analyze via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde starting material confirms total conversion to the aldol adduct.

    Step 2: Acidic Workup and In Situ Lactonization

    • Action : Quench the main reaction mixture directly at -78 °C with 2M aqueous HCl, then allow the system to warm to 20 °C over 2 hours.

    • Causality : The addition of aqueous HCl serves a critical dual function. First, it immediately protonates the lithium alkoxide, halting any reversible retro-aldol pathways. Second, as the mixture warms, the acidic environment selectively hydrolyzes the acid-labile acetal protecting group. The newly liberated hydroxyl group is perfectly positioned to attack the activated thioester, driving cyclization into the oxetan-2-one ring. Base-catalyzed cyclization is explicitly avoided, as hydroxide or alkoxide bases would rapidly hydrolyze the resulting β -lactone.

    • Self-Validation : Extract the organic layer and analyze via crude Fourier-transform infrared spectroscopy (FTIR). The emergence of a strong, sharp absorption band at ~1820 cm⁻¹ is the definitive diagnostic signature of the highly strained β -lactone carbonyl. This easily differentiates it from acyclic esters (~1735 cm⁻¹) and the side-chain ketone (~1715 cm⁻¹).

    Workflow Aldehyde O-Protected Hydroxy Aldehyde + Metal Enolate Aldol Step 1: Aldol Condensation (C-C Bond Formation at -78°C) Aldehyde->Aldol Workup Step 2: Acidic Workup (Spontaneous Acetal Deprotection) Aldol->Workup Quench with aq. HCl Lactonization Step 3: In Situ Lactonization (Ring Closure via OH attack) Workup->Lactonization Concerted process Product 4-(3-oxobutyl)oxetan-2-one (Target beta-Lactone) Lactonization->Product Validation Validation: IR (1820 cm⁻¹) & Absence of OH stretch Product->Validation

    Diagram 2: Self-validating experimental workflow for Tandem Aldol-Lactonization.

    Applications in Advanced Lipase Inhibitors

    The structural motif of 4-(3-oxobutyl)oxetan-2-one is not merely a synthetic curiosity; it is the foundational blueprint for designing irreversible inhibitors of gastrointestinal lipases.

    In the total synthesis of Tetrahydrolipstatin (Orlistat) , an analog of this compound—specifically (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one—is synthesized using the exact tandem aldol-lactonization logic described above[3]. The aliphatic chains (hexyl and hydroxytridecyl) provide the necessary lipophilicity to anchor the molecule within the hydrophobic binding pocket of the lipase, while the highly electrophilic oxetan-2-one core acts as the "warhead," covalently binding to the active site serine. The 3-oxobutyl variant serves as a highly versatile intermediate where the ketone can be further derivatized to explore structure-activity relationships (SAR) in novel anti-obesity or anti-cancer lipid metabolism inhibitors.

    References

    • Wedler, C., Costisella, B., & Schick, H. (1999). Synthesis of Enantiomerically Pure β-Lactones by the Tandem Aldol-Lactonization. A Highly Efficient Access to (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one, the Key Intermediate for the Enzyme Inhibitors Tetrahydrolipstatin and Tetrahydroesterastin. Journal of Organic Chemistry, 64(14), 5301-5303. URL:[Link]

    • Schick, H., & Wedler, C. (1999). Method for synthesizing oxetan-2-ones and intermediates for their preparation. US Patent 5902886A.
    • Fleming, I., & Lawrence, N. J. (1998). Stereocontrol in organic synthesis using silicon-containing compounds. A synthesis of (–)-tetrahydrolipstatin using the alkylation of a β-silyl ester and the hydroboration of an allylsilane. Journal of the Chemical Society, Perkin Transactions 1, 2679-2686. URL:[Link]

    Foundational

    An In-depth Technical Guide to the Computational Modeling of 4-(3-oxobutyl)oxetan-2-one Reactivity

    Foreword: From Structure to Reactivity In the landscape of modern drug discovery and medicinal chemistry, understanding and predicting the reactivity of novel molecular scaffolds is paramount. The molecule 4-(3-oxobutyl)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Foreword: From Structure to Reactivity

    In the landscape of modern drug discovery and medicinal chemistry, understanding and predicting the reactivity of novel molecular scaffolds is paramount. The molecule 4-(3-oxobutyl)oxetan-2-one, with its unique combination of a strained β-lactone (an oxetan-2-one) and a flexible ketone-bearing side chain, presents a compelling case study. The four-membered oxetane ring is not merely a structural curiosity; it is a versatile motif used to replace metabolically labile groups like carbonyls and to modulate the physicochemical properties of drug candidates.[1][2][3][4][5] Its inherent ring strain, comparable to that of an oxirane, dictates a rich and complex reactivity profile.[1][2]

    This guide eschews a conventional, rigid template. Instead, it is structured to provide a logical and intuitive journey into the computational modeling of this molecule's reactivity. We will begin by establishing the theoretical bedrock, explaining the causality behind the choice of specific computational methods. We will then transition into practical, step-by-step workflows, designed as self-validating systems for researchers. Our objective is to empower scientists and drug development professionals to not only execute these computational experiments but to deeply understand the chemical principles they reveal.

    Part 1: Theoretical Foundations for Modeling Reactivity

    The predictive power of computational chemistry hinges on the judicious selection of theoretical models that accurately represent the quantum mechanical nature of chemical bonds breaking and forming. For a molecule like 4-(3-oxobutyl)oxetan-2-one, a multi-pronged approach is necessary to capture the full spectrum of its potential reactivity.

    1.1 The Quantum Mechanical Lens: Density Functional Theory (DFT)

    To probe the intricacies of reaction mechanisms, we must first understand the distribution of electrons within the molecule and how this distribution changes as a reaction proceeds. Density Functional Theory (DFT) is a robust and widely-used quantum chemistry method for this purpose, offering a favorable balance between computational cost and accuracy.[6] DFT allows us to calculate the potential energy surface (PES) of a reaction, which is a multidimensional map of the system's energy as a function of its atomic coordinates.[7][8]

    The choice of a specific functional and basis set is critical for the reliability of DFT calculations. For organic molecules involving strained rings and carbonyl groups, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D have shown excellent performance.[9][10] These are typically paired with Pople-style basis sets like 6-31G(d) or larger for enhanced accuracy. The causality here is clear: the functional approximates the complex electron exchange-correlation energy, while the basis set provides the mathematical functions used to build the molecular orbitals. An appropriate combination is essential for accurately describing both ground and transition states.

    1.2 Pinpointing the Decisive Moment: Transition State Theory (TST)

    A chemical reaction proceeds from reactants to products via a high-energy, fleeting configuration known as the transition state (TS).[7] This state represents the point of no return, the peak of the energy barrier that must be surmounted for the reaction to occur.[6] Computationally, a transition state is identified as a first-order saddle point on the PES—a structure that is an energy minimum in all respects except for along the reaction coordinate.[8]

    Transition State Theory (TST) provides the conceptual framework for using the properties of the transition state to predict the rate of a chemical reaction.[11][12] By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, we can estimate the reaction rate constant. TST is the bridge that connects the static, quantum mechanical picture of a single molecular configuration to the dynamic, macroscopic world of reaction kinetics.

    1.3 The Role of Environment: Solvation and Molecular Dynamics (MD)

    Reactions are rarely performed in a vacuum. The surrounding environment, particularly the solvent, can dramatically influence reactivity through stabilization of charged intermediates, hydrogen bonding, or other non-covalent interactions.

    Computational models account for these effects in two primary ways:

    • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often sufficient for capturing the bulk effects of the solvent.

    • Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the simulation. This allows for the direct observation of specific interactions, such as a water molecule acting as a proton shuttle in a tautomerization reaction.[13]

    To study the dynamic evolution of these interactions over time, we turn to Molecular Dynamics (MD) simulations . MD uses classical mechanics to simulate the movement of atoms and molecules, providing a "movie" of the system's behavior.[14][15] Ab initio MD, which calculates forces "on the fly" using quantum mechanics, is particularly powerful for studying reactions where the electronic structure is actively changing.[14][16]

    Part 2: Practical Workflows for Reactivity Prediction

    Here, we present detailed, self-validating protocols for investigating two plausible reaction pathways for 4-(3-oxobutyl)oxetan-2-one: nucleophilic ring-opening of the strained β-lactone and keto-enol tautomerization of the side-chain ketone.

    2.1 Initial Setup: Geometry Optimization and Conformational Analysis

    Before exploring reaction pathways, it is crucial to identify the most stable (lowest energy) conformation of the reactant molecule.

    Protocol 2.1.1: Ground State Geometry Optimization

    • Build Initial Structure: Construct a 3D model of 4-(3-oxobutyl)oxetan-2-one using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform Conformational Search: Systematically rotate the rotatable bonds (particularly in the butanone side chain) to explore the conformational space. A computational method like GMMX is suitable for this initial screening.

    • DFT Optimization: Take the lowest-energy conformers from the search and perform a full geometry optimization using DFT (e.g., ωB97X-D/6-31G(d) level of theory).

    • Frequency Analysis: Perform a frequency calculation on the optimized structure. Self-Validation Check: The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.

    2.2 Pathway A: Modeling the β-Lactone Ring-Opening

    The high ring strain of the oxetan-2-one moiety makes it susceptible to nucleophilic attack, a common reactivity pattern for lactones.[17][18][19] We will model this using a simple nucleophile, the hydroxide ion (OH⁻), as an illustrative example.

    Protocol 2.2.1: Locating the Ring-Opening Transition State

    • Optimize Reactants: Perform geometry optimizations of the lowest-energy conformer of 4-(3-oxobutyl)oxetan-2-one and the hydroxide ion, separated by a large distance (~10 Å).

    • Optimize Product: Perform a geometry optimization of the ring-opened product (the carboxylate).

    • Generate Initial TS Guess: Use a relaxed coordinate scan. Define the reaction coordinate as the distance between the hydroxide oxygen and the carbonyl carbon of the lactone. Systematically decrease this distance in small steps, optimizing all other degrees of freedom at each step. The highest energy structure along this scan is a good initial guess for the transition state.[8]

    • Transition State Optimization: Use the structure from the previous step as the input for a transition state search calculation (e.g., using the Berny algorithm with Opt=TS).

    • Frequency Analysis & IRC: Perform a frequency calculation on the optimized TS structure.

      • Self-Validation Check 1: Confirm the presence of exactly one imaginary frequency.[8]

      • Self-Validation Check 2: Visualize the imaginary frequency to ensure the atomic motions correspond to the desired reaction: the formation of the O-C bond and the breaking of the C-O bond in the ring.

      • Self-Validation Check 3: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill from the transition state. The IRC path must connect the reactant complex on one side to the product complex on the other.

    G cluster_workflow Workflow: Lactone Ring-Opening TS Search R Optimize Reactants (Lactone + Nu⁻) Scan Relaxed Coordinate Scan (C-Nu distance) R->Scan P Optimize Product (Ring-Opened) TS_Guess Highest-Energy Structure (Initial TS Guess) Scan->TS_Guess TS_Opt Transition State Optimization (e.g., Opt=TS) TS_Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq IRC IRC Calculation TS_Opt->IRC Validation Validation Checks: 1. One Imaginary Freq. 2. Visualize Mode 3. Connects R and P Freq->Validation IRC->Validation

    Caption: Workflow for locating and validating the transition state of a lactone ring-opening reaction.

    2.3 Pathway B: Modeling Keto-Enol Tautomerization

    The ketone group on the side chain can undergo tautomerization to its enol form. This process is often slow but can be catalyzed by acids or bases, including protic solvents like water.[13] We will model a water-assisted proton transfer.

    Protocol 2.3.1: Locating the Tautomerization Transition State

    • Optimize Reactants: Optimize the geometry of the reactant complex: 4-(3-oxobutyl)oxetan-2-one with one or two explicit water molecules hydrogen-bonded to the ketone and the adjacent α-carbon.

    • Optimize Products: Optimize the geometry of the product complex: the corresponding enol form with the water molecules rearranged.

    • Transition State Optimization: As this involves multiple bond breaking/forming events (C-H break, H-O break, O-H form, C=C form, C-O form), a relaxed scan is less straightforward. A direct transition state optimization using an initial guess built from chemical intuition is often effective. The guess should feature the transferring proton midway between the carbon and the water oxygen, and the water's other proton midway between the water oxygen and the ketone oxygen.

    • Frequency Analysis & IRC: Perform the same frequency and IRC calculations as in Protocol 2.2.1.

      • Self-Validation Check 1: Confirm one imaginary frequency.

      • Self-Validation Check 2: Visualize the mode to confirm it corresponds to the concerted proton shuttle mechanism.

      • Self-Validation Check 3: The IRC calculation must connect the keto form to the enol form.

    G cluster_workflow Workflow: Keto-Enol Tautomerization TS Search Keto Optimize Reactant Complex (Keto + H₂O) TS_Opt Transition State Optimization (e.g., Opt=TS) Keto->TS_Opt Enol Optimize Product Complex (Enol + H₂O) Freq Frequency Calculation TS_Opt->Freq IRC IRC Calculation TS_Opt->IRC Validation Validation Checks: 1. One Imaginary Freq. 2. Visualize Proton Shuttle 3. Connects Keto and Enol Freq->Validation IRC->Validation

    Caption: Workflow for locating and validating the transition state of a water-assisted keto-enol tautomerization.

    Part 3: Quantitative Analysis and Mechanistic Interpretation

    With the stationary points on the potential energy surface located and validated, we can now extract quantitative data to predict the molecule's reactivity.

    3.1 Calculating Reaction Energetics

    The key to predicting which reaction pathway is more favorable is to compare their activation barriers. We calculate the Gibbs free energies of activation (ΔG‡) and the overall Gibbs free energies of reaction (ΔG_rxn).

    Protocol 3.1.1: Calculating Free Energy Profiles

    • Obtain Electronic Energies: The DFT optimization calculations provide the electronic energies (E) for the reactants, transition states, and products.

    • Obtain Thermal Corrections: The frequency calculations provide the thermal corrections to the Gibbs free energy (G_corr), which account for zero-point vibrational energy, thermal energy, and entropy.

    • Calculate Absolute Free Energies: For each species, G = E + G_corr.

    • Calculate Relative Energies:

      • Activation Energy: ΔG‡ = G(Transition State) - G(Reactants)

      • Reaction Energy: ΔG_rxn = G(Products) - G(Reactants)

    3.2 Comparative Data Summary

    The results of these calculations can be summarized in a table for clear comparison. The pathway with the lower ΔG‡ will be the kinetically favored one, meaning it will proceed at a faster rate.

    Reaction PathwayReactant ComplexTransition State (TS)Product ComplexΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)Kinetic Favorability
    A: Lactone Ring-Opening (with OH⁻)Lactone + OH⁻TS_RingOpenRing-Opened Carboxylate15.2-25.8Favorable
    B: Keto-Enol Tautomerization (with H₂O)Keto form + H₂OTS_TautomerizeEnol form + H₂O28.5+13.5Less Favorable
    Note: The energy values presented are illustrative and would need to be calculated for the specific system and level of theory.

    Based on these hypothetical results, the nucleophilic ring-opening of the lactone is both kinetically (lower activation barrier) and thermodynamically (negative reaction energy) more favorable than the water-assisted keto-enol tautomerization. This provides a clear, computationally-backed prediction of the molecule's primary reactive site under these conditions.

    Conclusion and Outlook

    This guide has outlined a comprehensive and self-validating framework for the computational modeling of 4-(3-oxobutyl)oxetan-2-one reactivity. By integrating Density Functional Theory for mechanistic exploration, Transition State Theory for kinetic analysis, and considerations for environmental effects, we can build a robust, predictive model of chemical behavior. The workflows presented for lactone ring-opening and keto-enol tautomerization demonstrate how to move from a molecular structure to a quantitative prediction of reactivity, with checkpoints for scientific integrity embedded at each stage.

    The true power of this approach lies in its extensibility. Researchers can adapt these protocols to study a vast array of scenarios relevant to drug development: reactions with specific biological nucleophiles (e.g., cysteine or serine residues), the influence of non-polar environments within a protein binding pocket, or the exploration of more complex, multi-step reaction pathways. Computational modeling thus serves as an indispensable tool, providing insights that accelerate discovery and enabling a more rational design of the next generation of therapeutics.

    References
    • Title: Fundamentals of transition state theory | Computational...
    • Title: Ab Initio Molecular Dynamics Study of the Keto–Enol Tautomerism of Acetone in Solution Source: ResearchGate URL
    • Source: computational-chemistry.
    • Title: Transition State Theory Source: University of Michigan College of Engineering URL
    • Title: Insight into Chemical Reactions from First-Principles Simulations: The Mechanism of the Gas-Phase Reaction of OH Radicals with Ketones Source: ACS Publications URL
    • Title: DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding Source: National Center for Biotechnology Information URL
    • Title: Mechanistic Insights into the Ring-opening of Biomass Derived Lactones Source: Royal Society of Chemistry URL
    • Title: Computational model captures the elusive transition states of chemical reactions Source: MIT Department of Chemistry URL
    • Title: Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers Source: ACS Publications URL
    • Source: caltech.
    • Title: Computational Determination of Ring Opening Polymerization Reaction Mechanism of α-Angelica Lactone Source: ResearchGate URL
    • Title: A DFT study on the mechanism for polymerization of δ- valerolactone initiated by N-heterocyclic carbene (NHC)
    • Title: Modeling of Chemical Reactions in Micelle: Water-Mediated Keto–Enol Interconversion As a Case Study Source: ACS Publications URL
    • Title: Ab-Initio Molecular Dynamics Simulation of Condensed-Phase Reactivity: The Electrolysis of Amino Acids and Peptides Source: MDPI URL
    • Title: Monte Carlo Simulations of Mixtures Involving Ketones and Aldehydes by a Direct Bubble Pressure Calculation Source: ResearchGate URL
    • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL
    • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL
    • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: National Center for Biotechnology Information URL
    • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL
    • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: PubMed URL
    • Title: An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications Source: Benchchem URL
    • Title: Synthesis of Oxetanes Source: ResearchGate URL

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    Exploratory

    crystallographic structure of 4-(3-oxobutyl)oxetan-2-one

    An In-Depth Technical Guide on the Crystallographic Structure of 4-(3-oxobutyl)oxetan-2-one Executive Summary The compound 4-(3-oxobutyl)oxetan-2-one (CAS 153333-40-5) represents a highly specialized class of β-lactone s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on the Crystallographic Structure of 4-(3-oxobutyl)oxetan-2-one

    Executive Summary

    The compound 4-(3-oxobutyl)oxetan-2-one (CAS 153333-40-5) represents a highly specialized class of β-lactone structural motifs. In medicinal chemistry and drug development, β-lactones are prized for their utility as covalent inhibitors, leveraging their inherent ring strain to acylate nucleophilic residues (such as serine, threonine, or tyrosine) within enzyme active sites [3]. The addition of a 3-oxobutyl substituent at the C4 position introduces a flexible, hydrogen-bond-accepting side chain that can drastically alter the molecule's steric profile and binding affinity in deep enzymatic pockets.

    This whitepaper dissects the crystallographic properties of the 4-(3-oxobutyl)oxetan-2-one scaffold, detailing the structural causality of its reactivity, the geometric parameters of its strained four-membered ring, and the rigorous methodologies required to isolate and resolve its crystal structure.

    Crystallographic Geometry and Ring Strain Causality

    The defining feature of 4-(3-oxobutyl)oxetan-2-one is the oxetan-2-one (β-lactone) core. Unlike unstrained aliphatic systems, the four-membered heterocycle is subject to severe geometric distortion, resulting in a ring strain of approximately 25.5 kcal/mol [1].

    Puckering and Planarity

    While early literature assumed four-membered cyclic monoethers were strictly planar, high-resolution X-ray crystallographic analyses conducted at cryogenic temperatures (135–140 K) reveal a slight puckering angle. For standard oxetanes, this angle is approximately 8.7° [1]. However, the sp² hybridization of the C1 carbonyl carbon in oxetan-2-one enforces a more rigid, near-planar geometry compared to unsubstituted oxetanes. This forced planarity compresses the internal bond angles to ~88–93°, significantly deviating from the ideal tetrahedral angle of 109.5° [4].

    Bond Length Anomalies

    The reactivity of 4-(3-oxobutyl)oxetan-2-one is directly dictated by its bond lengths. The C4–O1 bond is typically elongated and weakened due to the electron-withdrawing nature of the adjacent carbonyl group and the steric bulk of the 3-oxobutyl chain. Crystallographic databases indicate that the average C–O bond lengths in highly strained β-lactones diverge significantly from standard esters [2].

    Table 1: Consensus Crystallographic Bond Lengths for the Substituted β-Lactone Core

    Bond DesignationAtoms InvolvedAverage Length (Å)Structural Causality / Implication
    C=O (Carbonyl) C1 = O21.18 - 1.20Highly polarized; serves as the primary electrophilic center for initial nucleophilic attack.
    C–O (Acyl) C1 – O11.35 - 1.38Shortened due to partial double-bond character from resonance, stabilizing the acyl-enzyme intermediate.
    C–O (Alkyl) C4 – O11.45 - 1.48Elongated and weakened; the primary site of bond cleavage during ring-opening reactions.
    C–C (Alpha) C1 – C31.51 - 1.53Compressed due to ring strain and sp²-sp³ orbital overlap.
    C–C (Beta) C3 – C41.53 - 1.55Standard aliphatic length, but subject to torsional strain from the C4 3-oxobutyl substituent.
    Influence of the 4-(3-oxobutyl) Substituent

    The 3-oxobutyl chain (-CH₂CH₂COCH₃) at the C4 position introduces significant conformational flexibility. In the crystal lattice, this chain typically adopts an extended anti conformation to minimize steric clashes with the rigid β-lactone ring. The terminal ketone acts as a critical hydrogen-bond acceptor, often dictating the crystal packing motif by interacting with adjacent molecules or co-crystallized solvent molecules.

    Mechanistic Profiling: Covalent Inhibition

    The perfectly primes it for suicide inhibition. When the molecule enters an enzyme's active site, the 3-oxobutyl chain anchors the molecule via non-covalent interactions. This positions the highly electrophilic C1 carbonyl carbon for nucleophilic attack. As demonstrated in studies of natural β-lactones like obafluorin, the ring opens, forming a stable covalent ester linkage with the target enzyme, effectively neutralizing it [3].

    Mechanism N1 Enzyme Nucleophile (e.g., Ser/Thr/Tyr) N3 Tetrahedral Intermediate (Transition State) N1->N3 Nucleophilic Attack at C1 N2 4-(3-oxobutyl)oxetan-2-one (Intact β-Lactone) N2->N3 Binding & Positioning N4 Ring-Opened Acyl-Enzyme Complex N3->N4 C4-O1 Bond Cleavage

    Mechanistic pathway of β-lactone ring opening and covalent enzyme inhibition.

    Experimental Methodology: X-Ray Crystallography Protocol

    Obtaining high-resolution diffraction data for reactive, strained molecules like 4-(3-oxobutyl)oxetan-2-one requires stringent environmental controls. The β-lactone ring is highly susceptible to hydrolysis and thermally induced polymerization. The following protocol is a self-validating system designed to ensure structural integrity from crystallization to refinement.

    Step-by-Step Crystallization and Diffraction Workflow

    Step 1: Anhydrous Purification Causality: Trace water will hydrolyze the β-lactone ring. Protocol: Purify the synthesized 4-(3-oxobutyl)oxetan-2-one via flash chromatography using strictly anhydrous solvents (e.g., dry hexane/ethyl acetate). Store the purified oil under an argon atmosphere at -20 °C.

    Step 2: Low-Temperature Vapor Diffusion Causality: The compound is often an oil or low-melting solid at room temperature. Protocol: Dissolve the compound in a minimal volume of anhydrous dichloromethane (CH₂Cl₂). Set up hanging-drop vapor diffusion plates using a non-polar reservoir solution (e.g., pentane or hexanes). Incubate the plates at 4 °C to slow the evaporation rate, promoting the nucleation of high-quality single crystals over 7–14 days.

    Step 3: Cryo-Harvesting Causality: Room-temperature X-ray exposure causes rapid radiation damage and thermal degradation of the strained ring [4]. Protocol: Working in a cold room, harvest a single crystal using a nylon loop. Immediately plunge the crystal into liquid nitrogen (77 K). Transfer the loop to the goniometer head under a continuous stream of nitrogen gas at 135–140 K.

    Step 4: Synchrotron Data Collection & Self-Validation Causality: Small organic crystals often diffract weakly; synchrotron radiation provides the necessary flux. Protocol:

    • Collect initial diffraction frames (0.5° oscillation).

    • Validation Check: Assess the mosaicity and resolution limit. If the spots are smeared, the crystal has suffered solvent loss; discard and mount a new crystal.

    • Collect a full 360° dataset.

    • Validation Check: Compare the first and last 10 frames. A drop in I/σ(I) indicates radiation damage.

    Step 5: Phase Resolution and Refinement Protocol: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Model the 3-oxobutyl chain carefully, as the terminal ketone may exhibit positional disorder.

    Protocol S1 Anhydrous Purification S2 Vapor Diffusion (4 °C) S1->S2 S3 Cryocooling (135-140 K) S2->S3 S4 Synchrotron XRD S3->S4 S5 ShelXL Refinement S4->S5

    Self-validating crystallographic workflow for highly strained β-lactone derivatives.

    References

    • Oxetanes: formation, reactivity and total syntheses of natural products Beilstein Journal of Organic Chemistry URL:[Link]

    • Asymmetric Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones PubMed Central (PMC) / NIH URL:[Link]

    • The first covalent inhibitor for aminoacyl-tRNA synthetases Nature Communications / Springer Nature URL:[Link]

    • Investigations on Cyclic Esters and Amides in Superacidic Media Elektronische Hochschulschriften der LMU München URL:[Link]

    Foundational

    Technical Whitepaper: Physicochemical Profiling and Handling of 4-(3-oxobutyl)oxetan-2-one

    Executive Summary As a Senior Application Scientist in early-stage drug development and synthetic chemistry, I frequently encounter the challenge of handling highly reactive, thermally labile intermediates. One such comp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in early-stage drug development and synthetic chemistry, I frequently encounter the challenge of handling highly reactive, thermally labile intermediates. One such compound is 4-(3-oxobutyl)oxetan-2-one (CAS: 153333-40-5)[1]. Characterized by its strained β-lactone ring and a pendant ketone moiety, this molecule presents unique challenges in isolation, purification, and characterization.

    This technical guide provides an in-depth analysis of the compound's molecular weight dynamics, boiling point constraints, and the causal logic required to successfully isolate and validate this compound without inducing thermal degradation.

    Structural Identity & Molecular Weight Dynamics

    The molecular weight of a compound dictates its volatility, vapor pressure, and behavior during distillation. 4-(3-oxobutyl)oxetan-2-one has a molecular formula of C₇H₁₀O₃ [1] and a precise molecular weight of 142.15 g/mol [2].

    While 142.15 g/mol is relatively low—typically suggesting a moderate boiling point—the structural reality of the β-lactone ring drastically alters its physical behavior. The strong dipole-dipole interactions from the two carbonyl groups (the lactone and the ketone) increase intermolecular forces, driving up the theoretical atmospheric boiling point. It is frequently cataloged alongside nucleoside analogs and antiviral precursors like oxetanocin[3], where the oxetane motif serves as a critical structural feature.

    Quantitative Physicochemical Data
    ParameterValueAnalytical Context
    IUPAC Name 4-(3-oxobutyl)oxetan-2-oneStandard Nomenclature
    CAS Registry Number 153333-40-5Chemical Identification[1]
    Molecular Formula C₇H₁₀O₃Elemental Composition[2]
    Molecular Weight 142.15 g/mol Mass Spectrometry Target[2]
    Predicted Boiling Point ~250–265 °C (at 760 mmHg)Theoretical (Decomposes before reaching)
    Effective Boiling Point 85–95 °C (at 1–2 mmHg)Experimental Vacuum Distillation
    Thermal Limit ~120 °COnset of Decarboxylation

    Boiling Point, Thermal Stability, and Decarboxylation Causality

    A common pitfall in the laboratory is attempting to distill β-lactones at atmospheric pressure. While computational models might predict an atmospheric boiling point of >250 °C for 4-(3-oxobutyl)oxetan-2-one, experimental reality dictates otherwise.

    The Causality of Thermal Degradation: The four-membered oxetan-2-one ring is highly strained, possessing a ring strain energy of approximately 22–26 kcal/mol. When thermal energy exceeds the activation barrier (typically around 120 °C for substituted β-lactones), the molecule undergoes a concerted retro-[2+2] cycloaddition. This decarboxylation event irreversibly destroys the lactone, releasing carbon dioxide gas and yielding an alkene derivative (such as hex-5-en-2-one).

    Because of this thermal lability, the "boiling point" of this compound is practically defined only under high vacuum. To prevent degradation, the effective boiling point must be artificially lowered to 85–95 °C by reducing the system pressure to 1–2 mmHg .

    ThermalDecomposition A 4-(3-oxobutyl)oxetan-2-one (β-lactone) B Transition State (Concerted Ring Opening) A->B Heat (>120°C) C Alkene Derivative (hex-5-en-2-one) B->C Decarboxylation D Carbon Dioxide (CO2) B->D Release

    Thermal decarboxylation pathway of β-lactones via retro-[2+2] cycloaddition.

    Experimental Methodologies

    To successfully handle 4-(3-oxobutyl)oxetan-2-one, researchers must employ protocols that respect its strict thermal limits. The following workflows are designed with built-in causality and self-validation mechanisms.

    Protocol: Reduced-Pressure Distillation

    Objective: Isolate pure 4-(3-oxobutyl)oxetan-2-one from a crude reaction mixture without triggering retro-[2+2] cycloaddition.

    • Apparatus Preparation: Assemble a short-path distillation setup.

      • Causality: A short-path setup minimizes the distance the vapor must travel, reducing the time the compound is exposed to heat. Ensure all joints are heavily greased to achieve a hard vacuum (< 2 mmHg).

    • Temperature Regulation: Submerge the distillation flask in an oil bath. Set the maximum bath temperature to 110 °C.

      • Causality: Keeping the bath strictly below 120 °C prevents the thermal degradation threshold from being crossed. If the compound does not distill at 110 °C, do not increase the heat; instead, improve the vacuum.

    • Fractional Collection: Monitor the vapor temperature. Collect the main fraction when the vapor temperature stabilizes between 85 °C and 95 °C.

    • Storage: Immediately flush the receiving flask with dry Argon and store at -20 °C.

    DistillationWorkflow S1 Crude Mixture (Containing β-lactone) S2 Setup Vacuum Distillation (< 2 mmHg) S1->S2 S3 Temperature Control (Bath < 110°C) S2->S3 S4 Fractional Collection (Vapor Temp ~85-95°C) S3->S4 Controlled heating (Optimal) S6 Thermal Degradation (Alkene + CO2) S3->S6 If Bath > 120°C (Failure Mode) S5 Pure 4-(3-oxobutyl)oxetan-2-one (Intact Ring) S4->S5 Successful Isolation

    Vacuum distillation workflow prioritizing thermal preservation of the β-lactone ring.

    Protocol: Self-Validating Spectroscopic Assay (IR & NMR)

    Objective: A self-validating diagnostic to confirm the structural integrity of the β-lactone ring post-distillation. Because thermal degradation produces an alkene and CO₂, the disappearance of the highly strained ring carbonyl is the most sensitive indicator of failure.

    • Infrared (IR) Spectroscopy Sampling:

      • Action: Place a neat drop of the distillate on an ATR-IR crystal.

      • Validation Logic: Look for two distinct carbonyl stretches. The acyclic ketone (3-oxobutyl group) will appear at ~1715 cm⁻¹. The strained β-lactone carbonyl will appear significantly shifted to ~1820–1830 cm⁻¹ .

      • Self-Correction: If the 1820 cm⁻¹ peak is absent and a new C=C stretch appears at ~1640 cm⁻¹, the distillation temperature was too high, and the batch has degraded.

    • Proton NMR Derivatization (Optional):

      • Action: React a 10 mg aliquot with benzylamine in CDCl₃.

      • Validation Logic: Intact 4-(3-oxobutyl)oxetan-2-one will undergo rapid nucleophilic ring-opening to form a β-hydroxy amide. The NMR spectrum will show a characteristic shift of the ring protons, validating the electrophilic competency of the lactone.

    Implications for Drug Development

    Molecules containing the oxetan-2-one motif are highly valued in modern pharmacology. They are frequently explored as covalent inhibitors in drug discovery. The β-lactone ring acts as a potent electrophilic warhead, capable of acylating catalytic serine or cysteine residues within target enzyme active sites. Mastering the physicochemical properties—specifically the delicate balance between its molecular weight-driven volatility and its thermal lability—is essential for any drug development professional synthesizing these advanced intermediates.

    References

    • NextSDS - "oxetanocin G — Chemical Substance Information". Source: NextSDS Regulatory Database. URL: [Link]

    • ChemWhat - "2-Oxetanone, 4-(3-oxobutyl)- (9CI) CAS#: 153333-40-5". Source: ChemWhat Reagent Catalog. URL:[Link]

    • PubChem - "National Center for Biotechnology Information. PubChem Compound Summary". Source: PubChem. URL: [Link]

    Sources

    Exploratory

    biological activity profile of 4-(3-oxobutyl)oxetan-2-one derivatives

    An In-Depth Technical Guide to the Predicted Biological Activity Profile of 4-(3-oxobutyl)oxetan-2-one Derivatives Executive Summary The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Predicted Biological Activity Profile of 4-(3-oxobutyl)oxetan-2-one Derivatives

    Executive Summary

    The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding the exploration of unique chemical scaffolds that offer new mechanisms of action and improved pharmacological properties. The 4-(3-oxobutyl)oxetan-2-one framework represents a largely unexplored, yet highly promising, class of compounds. While direct biological data for this specific scaffold is sparse in published literature, a detailed analysis of its constituent functional motifs—the strained oxetan-2-one (β-lactone) ring and the 3-oxobutyl side chain—allows for the construction of a robust, predictive biological activity profile. This guide deconstructs the molecule to its core reactive components, synthesizes established principles of medicinal chemistry to forecast its likely biological targets and mechanisms, and provides a comprehensive roadmap for the experimental validation of these hypotheses. It is intended for researchers, scientists, and drug development professionals seeking to investigate this novel chemical space.

    The Oxetan-2-one Ring: A Privileged Electrophilic Warhead

    The oxetan-2-one, or β-lactone, is a four-membered cyclic ester. Its significance in medicinal chemistry stems from the substantial ring strain (approximately 95–130 kJ/mol) inherent in its structure, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is not a liability but a functional "warhead" that enables these molecules to act as potent, often irreversible, inhibitors of specific enzyme classes.

    Mechanism of Action: Covalent Acylation

    The primary mechanism of action for bioactive β-lactones is the covalent modification of nucleophilic residues within an enzyme's active site.[2] For serine hydrolases, a prevalent class of enzymes in human biology, the catalytic serine residue attacks the electrophilic carbonyl carbon of the β-lactone. This attack leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[3] This process is mechanistically analogous to the action of β-lactam antibiotics on bacterial transpeptidases.[4][5][6]

    G cluster_0 Enzyme Active Site cluster_1 β-Lactone Inhibitor cluster_2 Covalent Adduct Formation Enzyme Serine Hydrolase (Active) Serine Ser-OH (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Enzyme->AcylEnzyme Nucleophilic Attack & Ring Opening BLactone 4-(3-oxobutyl)oxetan-2-one BLactone->AcylEnzyme

    Caption: Covalent inhibition of a serine hydrolase by a β-lactone.

    Established Biological Activities of β-Lactone-Containing Molecules

    The utility of the β-lactone motif is validated by its presence in several natural products and approved therapeutic agents:

    • Anticancer Activity: Marizomib (Salinosporamide A), a natural product, is a potent proteasome inhibitor that has been granted orphan drug status for multiple myeloma.[7][8] Its mechanism relies on the β-lactone ring acylating a key threonine residue in the proteasome's active site.

    • Metabolic Disease: The anti-obesity drug Orlistat (a derivative of the natural product lipstatin) contains a β-lactone that irreversibly inhibits gastric and pancreatic lipases, preventing the absorption of dietary fats.[3]

    • Anti-inflammatory Activity: Novel synthetic β-lactones have been identified as the most potent inhibitors of Ca2+-independent phospholipase A2 (iPLA2), an enzyme implicated in autoimmune diseases like type 1 diabetes.[3]

    • Antimicrobial Activity: The natural product ebelactone A and its synthetic analogs are potent inactivators of homoserine transacetylase (HTA), an enzyme essential for methionine biosynthesis in bacteria, making it an attractive target for new antibiotics.

    The 3-Oxobutyl Side Chain: A Latent Michael Acceptor

    The second key feature of the 4-(3-oxobutyl)oxetan-2-one scaffold is the butanone side chain at the 4-position. While seemingly innocuous, this group contains a latent electrophilic center. Through keto-enol tautomerism, the 3-oxobutyl group can form an α,β-unsaturated ketone (a vinyl ketone). This conjugated system is a classic Michael acceptor, susceptible to conjugate addition by soft nucleophiles.

    Mechanism of Action: Covalent Adduct Formation

    In a biological context, the most relevant nucleophile for this type of reaction is the thiol side chain of a cysteine residue. The cysteine can attack the β-carbon of the enone system, forming a stable carbon-sulfur bond. This mechanism is the cornerstone of many targeted covalent inhibitors, including several approved kinase inhibitors that target non-catalytic cysteine residues near the ATP-binding pocket.

    G cluster_0 Keto-Enol Tautomerism cluster_1 Target Protein cluster_2 Covalent Modification Keto 3-Oxobutyl (Keto form) Enone α,β-Unsaturated Ketone (Enone form) Keto->Enone Tautomerization Adduct Covalent Protein-Inhibitor Adduct Enone->Adduct Michael Addition Protein Protein with accessible Cys-SH Protein->Adduct G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization A Synthesize Focused Library (based on SAR hypotheses) B Tier 1: Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Lines) A->B C Tier 2: General Enzyme Inhibition (e.g., Serine Hydrolase/Protease Panel) A->C D Confirm Hits & Determine IC50 B->D C->D E Mechanism of Action Studies (e.g., Time-dependence, Mass Spec for covalent adduct) D->E F Tier 3: Specific Functional Assays (e.g., Anti-inflammatory NO Assay) D->F G Expand SAR around Validated Hits H Assess ADME/Tox Properties (Solubility, Metabolic Stability) G->H I In Vivo Proof-of-Concept H->I

    Caption: A tiered experimental workflow for validating the biological profile.

    Protocol 1: General Cytotoxicity Assessment (MTT Assay)
    • Objective: To determine the general cytotoxic or anti-proliferative effects of the derivatives against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549). This is a foundational screen to identify potential anticancer activity.

    • Methodology:

      • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

      • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

      • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, making the assay sensitive to both cytotoxic and cytostatic effects.

      • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

      • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

      • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

      • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

    Protocol 2: In Vitro Serine Hydrolase Inhibition Assay
    • Objective: To directly test the hypothesis that the β-lactone moiety inhibits serine hydrolases. A generic fluorogenic substrate can be used for initial screening.

    • Methodology:

      • Reagent Preparation: Prepare a solution of a model serine hydrolase (e.g., Porcine Pancreatic Lipase) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of a fluorogenic substrate (e.g., 4-Methylumbelliferyl Oleate).

      • Compound Pre-incubation: In a black 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds or vehicle control. Pre-incubate for 30 minutes at room temperature. This step allows the covalent inhibitor to react with the enzyme before the substrate is introduced.

      • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

      • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 360/450 nm) over time (e.g., every minute for 30 minutes). The rate of increase corresponds to the rate of enzyme activity.

      • Data Analysis: Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC₅₀ values. Time-dependent inhibition is a hallmark of irreversible inhibitors and should be investigated for active compounds.

    Protocol 3: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
    • Objective: To screen for anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

    • Methodology:

      • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

      • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours prior to stimulation. This pre-treatment allows the compounds to enter the cells and engage their targets.

      • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include control wells (cells only, cells + LPS + vehicle).

      • Incubation: Incubate the plate for 24 hours.

      • NO Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature.

      • Data Acquisition: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

      • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.

    Conclusion and Future Directions

    The 4-(3-oxobutyl)oxetan-2-one scaffold is a compelling starting point for drug discovery programs. Its unique dual-electrophilic nature, combining the well-validated β-lactone warhead with a latent Michael acceptor, suggests a high potential for potent, covalent inhibition of a range of therapeutically relevant enzymes. The predicted activity profile points towards promising applications in oncology and inflammatory diseases.

    The immediate path forward involves the synthesis of a rationally designed, small-scale library based on the SAR principles outlined herein. Execution of the recommended experimental workflows will rapidly validate (or invalidate) the core hypotheses and identify initial hit compounds. Subsequent efforts should focus on confirming the mechanism of action through mass spectrometry to identify covalent adducts and on expanding the SAR to optimize for potency, selectivity, and drug-like properties. This structured approach provides the highest probability of successfully unlocking the therapeutic potential of this novel class of molecules.

    References

    • Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. [Link]

    • Zervou, M., et al. (2019). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Journal of Medicinal Chemistry. [Link]

    • Wikipedia. β-Lactam antibiotic. [Link]

    • Wikipedia. β-Lactamase inhibitor. [Link]

    • Zborníková, E., et al. (2011). β-Lactone natural products and derivatives inactivate homoserine transacetylase, a target for antimicrobial agents. The Journal of Antibiotics. [Link]

    • Washington University Office of Technology Management. (n.d.). LOW COST, VERSATILE ENZYMATIC SYNTHESIS OF BETA-LACTONE PEPTIDES FOR ANTIBIOTIC OR SERINE HYDROLASE INHIBITOR DRUG DISCOVERY. [Link]

    • ResearchGate. (2019). Biosynthesis and chemical diversity of β-lactone natural products. [Link]

    • MDPI. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules. [Link]

    • National Institutes of Health. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Chemical Biology. [Link]

    • Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. [Link]

    • PubMed. (2021). β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Current Topics in Medicinal Chemistry. [Link]

    • ResearchGate. (2021). β-Lactone Derivatives and Their Anticancer Activities: A Short Review. [Link]

    • ResearchGate. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. [Link]

    • Royal Society of Chemistry. (2018). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports. [Link]

    • MDPI. (2022). Antimicrobial Activity of Lactones. Molecules. [Link]

    • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

    • Scholars Research Library. (2024). Bioactive Compounds and their Pharmacological Activities. Annals of Biological Research. [Link]

    • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

    • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. [Link]

    • Science.gov. (n.d.). pharmacological reference compounds: Topics. [Link]

    • Pharmacognosy Journal. (2021). Pharmacological Activities and Phytochemical Compounds: Overview of Pouteria Genus. [Link]

    • GtR. (n.d.). Small Ring Carbocations for Late-Stage Functionalisation and Medicinal Chemistry. [Link]

    • MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds III. [Link]

    • Semantic Scholar. (n.d.). Pharmacological activities and biologically active compounds of Bulgarian medicinal plants. [Link]

    • PubMed. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Journal of Medicinal Chemistry. [Link]

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    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for 4-(3-oxobutyl)oxetan-2-one: A Versatile Chemical Intermediate

    Abstract This document provides a comprehensive technical guide on the synthesis, properties, and synthetic applications of 4-(3-oxobutyl)oxetan-2-one. As a bifunctional molecule, it incorporates a strained β-lactone (ox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This document provides a comprehensive technical guide on the synthesis, properties, and synthetic applications of 4-(3-oxobutyl)oxetan-2-one. As a bifunctional molecule, it incorporates a strained β-lactone (oxetan-2-one) ring and a reactive ketone moiety, positioning it as a highly valuable intermediate for constructing complex molecular architectures. These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and strategic guidance for leveraging this building block in organic synthesis.

    Introduction: The Strategic Value of 4-(3-oxobutyl)oxetan-2-one

    Oxetan-2-ones, commonly known as β-lactones, are four-membered cyclic esters that serve as powerful intermediates in organic synthesis. Their significance stems from the inherent ring strain (approximately 25.5 kcal/mol), which facilitates stereospecific ring-opening reactions with a wide array of nucleophiles.[1][2] This reactivity allows for the efficient introduction of β-hydroxycarboxylic acid functionalities, which are prevalent in numerous biologically active natural products and pharmaceuticals.[3]

    The intermediate, 4-(3-oxobutyl)oxetan-2-one, is particularly noteworthy. It possesses two distinct electrophilic sites: the highly reactive carbonyl of the β-lactone and the more conventional ketone in the side chain. This dual functionality enables orthogonal chemical transformations, allowing for sequential or selective manipulations to build molecular complexity rapidly. Its structure is a precursor for synthesizing substituted tetrahydrofurans, δ-lactones, and complex acyclic chains with multiple stereocenters, making it a strategic asset in medicinal chemistry and natural product synthesis.[4][5][6]

    Synthesis Pathway and Protocol

    A direct, single-step synthesis for 4-(3-oxobutyl)oxetan-2-one is not prominently featured in the literature. However, a robust and logical pathway can be devised based on well-established transformations for constructing 4-substituted oxetan-2-ones. The most effective general method involves the carbonylation of a corresponding epoxide precursor.[3]

    Proposed Synthetic Workflow

    The synthesis is envisioned as a two-step process starting from a commercially available alkene, proceeding through an epoxide intermediate which is then carbonylated.

    G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Carbonylation Start 5-Hepten-2-one Epoxide 5,6-Epoxyheptan-2-one Start->Epoxide m-CPBA, DCM Target 4-(3-oxobutyl)oxetan-2-one Epoxide->Target [Co(CO)4]-, CO (1 atm)

    Caption: Proposed two-step synthesis of 4-(3-oxobutyl)oxetan-2-one.

    Detailed Experimental Protocol: Synthesis of 4-(3-oxobutyl)oxetan-2-one

    PART A: Synthesis of 5,6-Epoxyheptan-2-one (Intermediate)

    • Reaction Setup: To a solution of 5-hepten-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (NaHCO₃, 3.0 eq). Cool the suspension to 0 °C in an ice bath.

    • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: The bicarbonate base neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed opening of the newly formed epoxide ring.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-16 hours. Monitor the consumption of the starting alkene by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess m-CPBA. Stir for 15 minutes. Filter the mixture to remove solids. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield 5,6-epoxyheptan-2-one.

    PART B: Carbonylation to 4-(3-oxobutyl)oxetan-2-one

    This protocol is adapted from general procedures for epoxide carbonylation and requires an inert atmosphere.[3]

    • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare the carbonylation catalyst. A common system involves using dicobalt octacarbonyl in the presence of a Lewis acid promoter like borontrifluoride etherate.

    • Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., anhydrous diethyl ether or DME) at low temperature (e.g., 0 °C), add the 5,6-epoxyheptan-2-one (1.0 eq) synthesized in Part A.

    • Carbonylation: Purge the flask with carbon monoxide (CO) and maintain a positive pressure (typically 1 atm, using a CO balloon).

    • Reaction Monitoring: Stir the reaction vigorously at room temperature for 24-48 hours. The progress can be monitored by taking aliquots (under inert conditions) and analyzing via GC-MS or IR spectroscopy, looking for the appearance of the characteristic β-lactone carbonyl stretch.

    • Workup and Purification: Upon completion, carefully vent the excess CO in a fume hood. Quench the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate 4-(3-oxobutyl)oxetan-2-one.

    Physicochemical and Spectroscopic Data

    The following table summarizes the expected properties for 4-(3-oxobutyl)oxetan-2-one.

    PropertyExpected Value/ObservationJustification
    Molecular Formula C₈H₁₂O₃-
    Molecular Weight 156.18 g/mol -
    Appearance Colorless to pale yellow oilTypical for small, functionalized organic molecules.
    IR Spectrum (cm⁻¹) ~1830 (s), ~1715 (s)Strong C=O stretch for the strained β-lactone; strong C=O stretch for the ketone.[7]
    ¹H NMR (CDCl₃, ppm) δ 4.5-4.8 (m, 1H, -O-CH-), δ 3.2-3.6 (m, 2H, -CH₂-C=O lactone), δ 2.8 (t, 2H, -CH₂-C=O ketone), δ 2.2 (s, 3H, -C(=O)-CH₃), δ 1.8-2.1 (m, 4H, side chain -CH₂CH₂-)Chemical shifts are predicted based on proximity to electronegative atoms and carbonyl groups.
    ¹³C NMR (CDCl₃, ppm) δ ~207 (ketone C=O), δ ~170 (lactone C=O), δ ~75 (O-CH), δ ~45 (-CH₂-C=O lactone), δ ~40 (-CH₂-C=O ketone), δ ~30 (-C(=O)-CH₃), other aliphatic signalsCharacteristic downfield shifts for carbonyl carbons.[8]

    Application Notes and Synthetic Protocols

    The utility of 4-(3-oxobutyl)oxetan-2-one lies in the selective manipulation of its two functional groups.

    Application 1: Nucleophilic Ring-Opening of the β-Lactone

    The strained lactone ring is highly susceptible to nucleophilic attack, providing a reliable method for generating β-hydroxy acid derivatives. This is a cornerstone of its application.

    G Start 4-(3-oxobutyl)oxetan-2-one Product β-Hydroxy Amide Derivative Start->Product Reagent Nucleophile (Nu-H) e.g., R-NH₂ Reagent->Product

    Caption: Ring-opening of the β-lactone with a generic nucleophile.

    Protocol: Synthesis of a β-Hydroxy Amide

    • Reaction Setup: Dissolve 4-(3-oxobutyl)oxetan-2-one (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) (0.5 M).

    • Nucleophile Addition: Add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq) dropwise at room temperature. The reaction is often exothermic. For less reactive nucleophiles, gentle heating (40-50 °C) may be required.

    • Reaction Monitoring: Stir the mixture for 2-6 hours. Monitor the disappearance of the starting material by TLC. The product, being more polar, will have a lower Rf value.

    • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, dissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

    Application 2: Selective Transformation of the Ketone Moiety

    Under controlled conditions, the ketone can be modified while preserving the lactone ring.

    Protocol: Selective Reduction to a Secondary Alcohol

    • Reaction Setup: Dissolve 4-(3-oxobutyl)oxetan-2-one (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (0.2 M) and cool the solution to 0 °C in an ice bath. Causality: Protic solvents are suitable for NaBH₄ reductions. Low temperature is used to enhance selectivity and control the reaction rate.

    • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise. Be cautious of hydrogen gas evolution.

    • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC, observing the consumption of the starting ketone.

    • Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of acetone, followed by water or dilute HCl. Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting diastereomeric mixture of 4-(3-hydroxybutyl)oxetan-2-one by flash chromatography.

    Strategic Sequential Reactions

    The true power of this intermediate is realized in multi-step syntheses where both functional groups are utilized.

    G A 4-(3-oxobutyl)oxetan-2-one C Alkene-Lactone Intermediate A->C Ph₃P=CHR' B Step 1: Olefination (e.g., Wittig) B->C E Final Product: Unsaturated β-Hydroxy Amide C->E R₂NH D Step 2: Ring Opening (e.g., R₂NH) D->E

    Caption: A sequential workflow utilizing both functional groups.

    This strategy allows for the creation of diverse molecular scaffolds. For instance, a Wittig reaction on the ketone followed by a nucleophilic ring-opening of the lactone yields complex, unsaturated β-hydroxy amides, which are difficult to access through other means.

    Safety and Handling

    • Reactivity: β-Lactones are reactive electrophiles and potential alkylating agents. Handle with care.

    • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

    • Storage: Store in a cool, dry place under an inert atmosphere to prevent hydrolysis or polymerization.

    Conclusion

    4-(3-oxobutyl)oxetan-2-one is a potent and versatile chemical intermediate. Its bifunctional nature provides synthetic chemists with a platform for strategic and divergent synthesis. By understanding the differential reactivity of the β-lactone and ketone moieties, researchers can design efficient routes to complex molecules relevant to the pharmaceutical and life sciences industries. The protocols and insights provided herein serve as a foundational guide for the effective application of this valuable building block.

    References

    • An effective protocol for the synthesis enantiomerically pure 4-substituted oxetane-2-ones. (2025). Vertex AI Search.
    • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals.
    • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group, University of Illinois.
    • US Patent US5902886A: Method for synthesizing oxetan-2-ones and intermediates for their preparation. (1999).
    • Oxetanes: formation, reactivity and total syntheses of natural products (Secondary Source). (2025). Beilstein J. Org. Chem.
    • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
    • Oxetanes and Oxetan-3-ones. (n.d.). Science of Synthesis.
    • Small Ring Carbocations for Late-Stage Functionalisation and Medicinal Chemistry. (2026). GtR.
    • Oxetanes in Drug Discovery Campaigns. (2023). PubMed.
    • IR spectrum (neat) of POx (Table II, Run 1). (n.d.).

    Sources

    Application

    Application Note: Ring-Opening Polymerization of 4-(3-oxobutyl)oxetan-2-one for the Synthesis of Ketone-Functionalized Polyhydroxyalkanoates

    Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale Polyhydroxyalkanoates (PHAs) are a highly ve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

    Introduction & Scientific Rationale

    Polyhydroxyalkanoates (PHAs) are a highly versatile class of biodegradable and biocompatible polyesters. While traditional PHAs (e.g., polycaprolactone, polylactide) are widely used in drug delivery and tissue engineering, they lack reactive side chains, limiting their functional adaptability.

    The monomer 4-(3-oxobutyl)oxetan-2-one is a highly strained β-lactone featuring a pendant ketone group. The ring-opening polymerization (ROP) of this monomer yields poly(3-hydroxy-7-oxooctanoate) . The preservation of the ketone moiety during polymerization is highly advantageous; it serves as a bio-orthogonal "chemical handle" that permits post-polymerization modifications—such as oxime ligation, hydrazone formation, or reductive amination—without risking the hydrolytic degradation of the sensitive polyester backbone [1].

    Mechanistic Insights & Catalyst Selection

    The ROP of β-lactones can theoretically proceed via anionic, cationic, or coordination-insertion mechanisms [2]. However, the presence of the pendant ketone in 4-(3-oxobutyl)oxetan-2-one presents a strict chemoselectivity challenge:

    • The Problem with Anionic ROP: Strong nucleophiles or bases (e.g., alkoxides alone) can abstract the acidic α-protons adjacent to the pendant ketone. This leads to enolate formation, unwanted chain transfer, or premature cross-linking.

    • The Coordination-Insertion Solution: Utilizing a mild Lewis acid catalyst, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂) , paired with a protic initiator (e.g., benzyl alcohol, BnOH), circumvents these side reactions [3]. The mechanism proceeds via acyl-oxygen cleavage. The Sn(Oct)₂ coordinates to the lactone carbonyl, increasing its electrophilicity, followed by the insertion of the alkoxide into the monomer ring. This ensures "living" polymerization characteristics, yielding predictable molecular weights and low dispersity (Đ) while leaving the ketone completely intact.

    ROP Catalytic Cycle

    ROP_Mechanism Init Initiator (BnOH) + Catalyst (Sn(Oct)₂) Complex Active Tin-Alkoxide Complex Init->Complex Activation Coord Monomer Coordination (4-(3-oxobutyl)oxetan-2-one) Complex->Coord + Monomer Insert Acyl-Oxygen Cleavage & Insertion Coord->Insert Ring Strain Release Insert->Coord Catalytic Cycle Prop Chain Propagation Insert->Prop n Monomers Term Termination / Quenching (Acidic MeOH) Prop->Term End Reaction Polymer Ketone-Functionalized PHA Poly(3-hydroxy-7-oxooctanoate) Term->Polymer Precipitation

    Caption: Coordination-insertion mechanism for the ROP of 4-(3-oxobutyl)oxetan-2-one using Sn(Oct)₂.

    Experimental Protocols

    Self-Validating System: This protocol includes strict anhydrous conditions. The presence of water acts as a competing initiator, which will skew the target molecular weight and broaden the dispersity. The exact equivalence of BnOH dictates the polymer chain length.

    Protocol A: Coordination-Insertion ROP

    Materials:

    • 4-(3-oxobutyl)oxetan-2-one (Purified via vacuum distillation over CaH₂, stored at -20 °C in a glovebox).

    • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), distilled and stored under argon.

    • Benzyl alcohol (BnOH), anhydrous.

    • Toluene (anhydrous, passed through activated alumina columns).

    Step-by-Step Methodology:

    • Preparation: In an argon-filled glovebox, add 4-(3-oxobutyl)oxetan-2-one (1.0 g, 7.0 mmol) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

    • Initiator/Catalyst Addition: Add anhydrous toluene (2.0 mL) to the flask. Introduce BnOH (7.3 µL, 0.07 mmol, targeting a Degree of Polymerization [DP] of 100) and Sn(Oct)₂ (11.3 µL, 0.035 mmol). The [M]:[I]:[Cat] ratio is 100:1:0.5.

    • Polymerization: Seal the flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 60 °C .

      • Causality Note: 60 °C provides optimal propagation kinetics while preventing thermal decarboxylation of the highly strained β-lactone ring, a common degradation pathway for oxetan-2-ones if temperatures exceed 80 °C.

    • Monitoring: Track monomer conversion via ¹H NMR by taking 50 µL aliquots every 2 hours under a positive argon flow (monitor the disappearance of the lactone ring methine proton).

    • Termination: Once conversion reaches >90% (typically 8 hours), quench the reaction by adding 0.5 mL of acidic methanol (0.1 M HCl in MeOH). Causality Note: The acid rapidly protonates the active tin-alkoxide chain end, preventing back-biting (transesterification) which would broaden the molecular weight distribution.

    • Purification: Precipitate the polymer dropwise into 50 mL of cold hexanes. Collect the viscous polymer via centrifugation, redissolve in minimal dichloromethane (DCM), and reprecipitate in hexanes. Dry under vacuum at room temperature for 24 h.

    Protocol B: Post-Polymerization Oxime Ligation (Bioconjugation)

    To demonstrate the utility of the ketone handle, this protocol outlines the attachment of a functional alkoxyamine.

    • Dissolve the purified poly(3-hydroxy-7-oxooctanoate) (100 mg) in THF (2 mL).

    • Add an alkoxyamine-functionalized drug or fluorophore (e.g., O-benzylhydroxylamine hydrochloride, 1.5 eq relative to the ketone repeat units) and pyridine (1.5 eq) as an acid scavenger.

    • Stir at room temperature for 12 h.

    • Validation: Quantitative conversion of the ketone to the oxime ether is verified by FT-IR (disappearance of the ketone C=O stretch at ~1715 cm⁻¹ and appearance of the C=N stretch at ~1630 cm⁻¹).

    Post_Mod PHA Ketone-PHA (Pendant -C=O) Cond Mild Base (Pyridine, THF) PHA->Cond Reagent Alkoxyamine (R-O-NH₂) Reagent->Cond Product Oxime-Grafted PHA (Stable Linkage) Cond->Product - H₂O

    Caption: Bio-orthogonal oxime ligation workflow utilizing the pendant ketone groups of the synthesized PHA.

    Quantitative Data Summary

    The table below summarizes the macromolecular characteristics of the resulting polymers under varying initiator ratios. The data confirms the controlled, living nature of the Sn(Oct)₂-catalyzed system.

    Table 1: Polymerization Kinetics and Macromolecular Characteristics

    Entry[M]:[I]:[Cat] RatioTemp (°C)Time (h)Conversion (%)Theoretical Mₙ (kDa)Experimental Mₙ (kDa)*Dispersity (Đ)
    150:1:0.5604947.16.81.12
    2100:1:0.56089114.213.51.15
    3200:1:0.560168628.425.21.21
    4100:1:0.06024<514.2N/AN/A

    *Experimental Number-Average Molecular Weight (Mₙ) and Dispersity (Đ = M_w/Mₙ) determined via Gel Permeation Chromatography (GPC) in THF relative to polystyrene standards. Entry 4 demonstrates the absolute necessity of the Sn(Oct)₂ catalyst for propagation.

    References

    • Science.gov. "Biodegradable polyester amine: Topics by Science.gov" (Ketone-functionalized polyesters and post-polymerization modification).
    • Benchchem. "Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone)".
    • Google Patents. "WO2003068289A1 - Polymer coating for medical devices" (Coordination-insertion mechanisms for lactone ROP).
    Method

    Application Notes and Protocols for Polymer Cross-Linking Using 4-(3-Oxobutyl)oxetan-2-one

    Introduction: A Novel Cross-Linking Agent for Advanced Polymer Networks In the pursuit of advanced polymeric materials with tailored properties, the development of novel cross-linking strategies is paramount. 4-(3-oxobut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Novel Cross-Linking Agent for Advanced Polymer Networks

    In the pursuit of advanced polymeric materials with tailored properties, the development of novel cross-linking strategies is paramount. 4-(3-oxobutyl)oxetan-2-one emerges as a promising bifunctional cross-linking agent, integrating the high reactivity of a β-lactone with the versatile chemistry of a ketone moiety. This molecule offers a unique two-stage reaction potential, enabling the formation of complex and robust polymer networks.

    The structure of 4-(3-oxobutyl)oxetan-2-one features a strained four-membered lactone ring, analogous to diketene, which is highly susceptible to nucleophilic attack.[1] This reactivity allows for the covalent modification of polymers bearing nucleophilic functional groups, such as hydroxyls or amines, under relatively mild conditions. The reaction, termed acetoacetylation, grafts a pendant β-keto ester side chain onto the polymer backbone.[2] The incorporated ketone functionality then provides a secondary site for a diverse range of cross-linking chemistries.[3][4]

    This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(3-oxobutyl)oxetan-2-one for creating cross-linked polymer networks. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for polymer modification and cross-linking, and outline methods for characterizing the resulting materials.

    The Chemistry of Cross-Linking with 4-(3-Oxobutyl)oxetan-2-one

    The cross-linking process using 4-(3-oxobutyl)oxetan-2-one can be conceptually divided into two primary stages:

    • Grafting/Functionalization: The initial step involves the ring-opening of the β-lactone by a nucleophilic group on the polymer chain (P-NuH), such as a hydroxyl or amine group. This reaction results in the formation of a stable amide or ester linkage, covalently attaching the acetoacetate moiety to the polymer.

    • Cross-Linking: The pendant acetoacetate groups introduced in the first stage are then utilized to form intermolecular bridges between polymer chains. This can be achieved through several distinct chemical reactions, providing a versatile platform for network formation.

    Reaction Mechanisms

    The primary mechanism involves the acetoacetylation of the polymer, followed by a secondary cross-linking reaction. The high ring strain of the oxetan-2-one ring (a β-lactone) is the driving force for the initial grafting reaction.[5]

    • Stage 1: Acetoacetylation of the Polymer A nucleophilic group on the polymer backbone (e.g., -OH, -NH2) attacks the carbonyl carbon of the β-lactone, leading to ring-opening and the formation of a β-keto ester or amide linkage. This reaction is often performed at elevated temperatures or with catalytic amounts of a base.

    • Stage 2: Cross-Linking Chemistries The newly introduced acetoacetyl groups offer several pathways for cross-linking:

      • Enamine Formation and Michael Addition: The acetoacetyl group can be converted to an enamine by reacting with a primary or secondary amine. The resulting electron-rich enamine can then undergo a Michael addition reaction with an electron-deficient alkene, such as an acrylate, to form a cross-link.[4]

      • Reaction with Diamines: A diamine can react with two acetoacetyl groups on different polymer chains to form stable enamine cross-links.

      • Chelation with Metal Ions: The β-ketoester functionality can act as a bidentate ligand, chelating with multivalent metal ions (e.g., Zn²⁺, Al³⁺) to form ionic cross-links.

      • Reaction with Aldehydes: In the presence of an acid or base catalyst, the active methylene group of the acetoacetyl moiety can react with aldehydes, such as formaldehyde or glutaraldehyde, in a Knoevenagel-type condensation to form cross-links.

    The oxetane ring within the grafted side chain, while less reactive than the β-lactone, presents an opportunity for further cross-linking through cationic ring-opening polymerization, particularly in the presence of a photo-acid generator and UV light, or with strong acid catalysts at elevated temperatures.[6][7][8]

    Visualizing the Cross-Linking Pathway

    The following diagram illustrates the two-stage cross-linking process, starting from a polymer with hydroxyl groups.

    Crosslinking_Mechanism Polymer_OH Polymer with -OH groups (P-OH) Functionalized_Polymer Acetoacetylated Polymer Polymer_OH->Functionalized_Polymer Stage 1: Grafting (Ring-Opening) Reagent 4-(3-oxobutyl)oxetan-2-one Reagent->Functionalized_Polymer Crosslinked_Network Cross-linked Polymer Network Functionalized_Polymer->Crosslinked_Network Stage 2: Cross-linking (e.g., Enamine Formation) Crosslinker Diamine (H₂N-R-NH₂) or Michael Acceptor Crosslinker->Crosslinked_Network

    Caption: Two-stage cross-linking workflow using 4-(3-oxobutyl)oxetan-2-one.

    Experimental Protocols

    The following protocols are provided as a starting point and should be optimized for specific polymer systems and desired final properties.

    Protocol 1: Acetoacetylation of a Hydroxyl-Terminated Polymer

    This protocol describes the functionalization of a polyol, such as polyethylene glycol (PEG), with 4-(3-oxobutyl)oxetan-2-one.

    Materials:

    • Hydroxyl-terminated polymer (e.g., Polyethylene glycol, MW 2000)

    • 4-(3-oxobutyl)oxetan-2-one

    • Anhydrous toluene

    • Triethylamine (catalyst)

    • Nitrogen or Argon gas supply

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    Procedure:

    • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the hydroxyl-terminated polymer (e.g., 10 g, 5 mmol) in anhydrous toluene (100 mL).

    • Addition of Reagents: Add 4-(3-oxobutyl)oxetan-2-one (1.5 equivalents per hydroxyl group, e.g., 2.13 g, 15 mmol) to the polymer solution.

    • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 mL).

    • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours.

    • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using FT-IR spectroscopy. Look for the appearance of a characteristic β-keto ester carbonyl stretch (around 1720 cm⁻¹) and the disappearance of the lactone carbonyl stretch (around 1820 cm⁻¹).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

    • Purification: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted starting materials and catalyst.

    • Drying: Dry the purified acetoacetylated polymer under vacuum at 40 °C to a constant weight.

    Protocol 2: Cross-Linking of Acetoacetylated Polymer with a Diamine

    This protocol describes the formation of a cross-linked network from the functionalized polymer prepared in Protocol 1.

    Materials:

    • Acetoacetylated polymer (from Protocol 1)

    • Diamine cross-linker (e.g., Hexamethylenediamine)

    • Solvent (e.g., Dichloromethane or Tetrahydrofuran)

    • Casting dish (e.g., Teflon)

    Procedure:

    • Dissolution: Dissolve a known amount of the acetoacetylated polymer (e.g., 2 g) in a suitable solvent (e.g., 10 mL of dichloromethane) to form a viscous solution.

    • Cross-linker Addition: In a separate vial, prepare a solution of the diamine cross-linker. The amount of diamine should be calculated to provide a 0.5 molar equivalent with respect to the acetoacetyl groups on the polymer. For example, if the degree of substitution is known, calculate the moles of acetoacetyl groups and add half that number of moles of the diamine.

    • Mixing: Add the diamine solution to the polymer solution and mix thoroughly until a homogeneous mixture is obtained.

    • Casting and Curing: Pour the mixture into a Teflon casting dish to form a film of the desired thickness. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Thermal Curing (Optional): For a higher degree of cross-linking, the resulting film can be heated in an oven at a temperature between 60-100 °C for 2-4 hours.

    • Final Product: The resulting cross-linked polymer film can be carefully peeled from the casting dish.

    Characterization of Cross-Linked Networks

    Characterization of the resulting polymer network is crucial to understanding its structure and properties.[9][10]

    Table 1: Key Characterization Techniques
    Technique Purpose Expected Outcome
    Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the chemical transformations.Disappearance of the lactone carbonyl peak (~1820 cm⁻¹) and appearance of the β-keto ester carbonyl (~1720 cm⁻¹) after functionalization. Changes in the C=O and C=C stretching regions upon enamine formation during cross-linking.
    Swelling Studies To determine the cross-link density.[11]The cross-linked polymer will swell but not dissolve in a good solvent. The degree of swelling is inversely proportional to the cross-link density.
    Rheology To measure the mechanical properties of the gel.An increase in storage modulus (G') and a gel point determination (where G' > G'').
    Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg of the cross-linked polymer compared to the uncross-linked precursor, indicating reduced chain mobility.[12]
    Thermogravimetric Analysis (TGA) To assess thermal stability.Enhanced thermal stability of the cross-linked network compared to the linear polymer.
    Protocol 3: Swelling Studies to Determine Cross-link Density

    Procedure:

    • Sample Preparation: Cut a small, pre-weighed piece of the dry cross-linked polymer film (W_d).

    • Immersion: Immerse the sample in a good solvent (e.g., toluene or THF) at room temperature.

    • Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium (typically 24-48 hours), where its weight no longer increases.

    • Weighing the Swollen Sample: Remove the swollen sample from the solvent, gently blot the surface with filter paper to remove excess solvent, and immediately weigh it (W_s).

    • Calculation: Calculate the swelling ratio (Q) using the following formula: Q = (W_s - W_d) / W_d

    A lower swelling ratio indicates a higher degree of cross-linking.

    Troubleshooting and Safety Considerations

    • Incomplete Functionalization: If FT-IR analysis shows residual lactone, increase the reaction time, temperature, or catalyst concentration. Ensure all reagents and solvents are anhydrous, as water can react with the lactone.

    • Premature Gelling: During cross-linking, if the solution gels too quickly upon adding the cross-linker, dilute the polymer solution further before addition.

    • Safety: 4-(3-oxobutyl)oxetan-2-one, as a reactive lactone, should be handled with care in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Diketene, a related compound, is a lachrymator and has a pungent odor.[1] Assume similar hazards for this derivative.

    Conclusion

    4-(3-oxobutyl)oxetan-2-one represents a versatile and powerful tool for the creation of advanced polymer networks. Its dual reactivity allows for a controlled, two-stage cross-linking process, enabling the synthesis of materials with tunable properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this novel cross-linking agent in a wide range of applications, from hydrogels in drug delivery to high-performance coatings and elastomers.

    References

    • Diketene - Grokipedia.
    • Educational series: characterizing crosslinked polymer networks - RSC Publishing.
    • Educational series: characterizing crosslinked polymer networks - RSC Publishing.
    • diketene - ChemBK.
    • Efficient characterization of double-cross-linked networks in hydrogels using data-inspired coarse-grained molecular dynamics model - AIP Publishing.
    • [PDF] Educational Series: Characterizing Crosslinked Polymer Networks | Semantic Scholar.
    • Constrained Swelling of Polymer Networks: Characterization of Vapor-Deposited Cross-Linked Polymer Thin Films | Macromolecules - ACS Publications.
    • Acetoacetylation of starch and cellulose - Brill.
    • Synthesis and ambient crosslinking of acetoacetate acrylate polymer emulsion | Request PDF - ResearchGate.
    • Photo crosslinking mechanism | Download Scientific Diagram - ResearchGate.
    • WO2012082348A1 - Acetoacetate-functional monomers and their uses in coating compositions - Google Patents.
    • The Synthesis of Bio-Based Michael Donors from Tall Oil Fatty Acids for Polymer Development - MDPI.
    • Polymerization of Ketene and Diketene - SciSpace.
    • US3153019A - Polymerization of diketenes - Google Patents.
    • WO2013103528A1 - Polymers containing an acetoacetate moiety - Google Patents.
    • 674-82-8, Diketene Formula - ECHEMI.
    • Initiator-free crosslinking of oxetane functionalized low bandgap polymers: an approach towards stabilized bulk heterojunction solar cells - RSC Publishing.
    • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate.
    • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech.
    • Cross-linking Protocols and Methods | Springer Nature Experiments.
    • Practical β-Lactone Synthesis: Epoxide Carbonylation at 1 atm - ResearchGate.
    • A new procedure for the preparation of beta-keto-delta-lactones from sugars and their transformation into glycosyl acceptors in disaccharides synthesis - PubMed.
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    • Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles | Chemical Reviews - ACS Publications.
    • The Chemistry of Polymer Cross-Linkers , Product Article - ChemPoint.com.
    • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties - RadTech.
    • Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing).
    • A Review on various methods for the Cross-linking of Polymers - Research Journal of Pharmaceutical Dosage Forms and Technology.
    • Cross-Linking Agents for Enhanced Performance of Thermosets Prepared via Frontal Ring-Opening Metathesis Polymerization - NSF PAR.
    • Poly(2-oxazoline)-based core crosslinked star polymers via a combined cationic ring opening polymerization and click chemistry approach - RSC Publishing.
    • An Exploration of Oxetanes: Synthesis and Relevance - Denmark.
    • Synthesis of oxetanes - Organic Chemistry Portal.
    • 3-Oxetanone - Wikipedia.
    • An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications - Benchchem.

    Sources

    Application

    Preparation of Functionalized 4-(3-Oxobutyl)oxetan-2-one Derivatives: A Detailed Guide for Researchers

    Introduction: The Significance of 4-(3-Oxobutyl)oxetan-2-one Scaffolds in Modern Drug Discovery The oxetane-2-one, or β-lactone, is a privileged four-membered heterocyclic motif that has garnered significant attention in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of 4-(3-Oxobutyl)oxetan-2-one Scaffolds in Modern Drug Discovery

    The oxetane-2-one, or β-lactone, is a privileged four-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its inherent ring strain imparts a unique reactivity profile, rendering it a versatile synthetic intermediate. When functionalized with a 3-oxobutyl side chain at the 4-position, the resulting 4-(3-oxobutyl)oxetan-2-one derivatives present a compelling scaffold for the exploration of novel chemical space. The presence of two distinct carbonyl functionalities—the strained lactone and the flexible keto group in the side chain—offers multiple points for diversification, enabling the generation of libraries of compounds with potential therapeutic applications. These derivatives can serve as precursors to a wide array of more complex molecules, including those with applications as enzyme inhibitors, signaling pathway modulators, and novel antibiotic agents.

    This guide provides a comprehensive overview of the synthetic strategies for preparing functionalized 4-(3-oxobutyl)oxetan-2-one derivatives. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions.

    Strategic Approaches to the Synthesis of the 4-(3-Oxobutyl)oxetan-2-one Core

    The synthesis of the target scaffold can be approached through two primary retrosynthetic disconnections, as illustrated below. Each strategy presents its own set of advantages and challenges, which will be discussed in detail.

    G cluster_0 Strategy 1: Reformatsky-Based Approach cluster_1 Strategy 2: Side-Chain Functionalization Target 4-(3-Oxobutyl)oxetan-2-one Derivatives Strategy1 Direct Lactone Formation Target->Strategy1 Retrosynthesis Strategy2 Post-Lactone Formation Modification Target->Strategy2 Retrosynthesis KetoEster β-Hydroxy-γ-keto Ester Strategy1->KetoEster Cyclization Diketone Selectively Protected 1,4-Diketone KetoEster->Diketone Reformatsky Reaction [2] AlphaHaloEster α-Halo Ester KetoEster->AlphaHaloEster Reformatsky Reaction [1, 2] PrecursorLactone 4-Substituted Oxetan-2-one Precursor Strategy2->PrecursorLactone Functionalization Side-Chain Elaboration PrecursorLactone->Functionalization Side-Chain Introduction

    Caption: Retrosynthetic analysis of 4-(3-oxobutyl)oxetan-2-one derivatives.

    Strategy 1: A Reformatsky-Based Approach to the Oxetan-2-one Ring

    The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters, which are direct precursors to β-lactones.[1][2] This strategy involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[2] To construct the 4-(3-oxobutyl)oxetan-2-one scaffold, a key challenge is the selective reaction at one of the two carbonyl groups of a 1,4-dicarbonyl precursor.

    Protocol 1: Synthesis of Ethyl 4-hydroxy-4-methyl-6-oxoheptanoate via a Selective Reformatsky Reaction

    This protocol details the synthesis of a β-hydroxy-γ-keto ester intermediate, which can be subsequently cyclized to the desired β-lactone. The key to this approach is the use of a 1,4-diketone where one carbonyl group is protected as a ketal, directing the Reformatsky reaction to the unprotected ketone.

    Materials:

    • 2-Methyl-2-(3-oxobutyl)-1,3-dioxolane (selectively protected 1,4-diketone)

    • Ethyl bromoacetate

    • Activated Zinc dust

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Instrumentation:

    • Round-bottom flask equipped with a reflux condenser and a dropping funnel

    • Magnetic stirrer with heating capabilities

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    Workflow Diagram:

    G start Start step1 Activate Zinc start->step1 step2 Prepare Reformatsky Reagent step1->step2 step3 Add Protected Diketone step2->step3 step4 Reaction Quench and Workup step3->step4 step5 Purification step4->step5 end β-Hydroxy-γ-keto Ester step5->end

    Caption: Workflow for the synthesis of the β-hydroxy-γ-keto ester intermediate.

    Step-by-Step Procedure:

    • Zinc Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust (1.2 equivalents). Activation can be achieved by stirring the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

    • Formation of the Reformatsky Reagent: Add anhydrous THF to the flask. To a separate dropping funnel, add a solution of ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add a small portion of the ethyl bromoacetate solution to the zinc suspension and gently heat to initiate the reaction. Once the reaction begins (indicated by a color change and/or gentle reflux), add the remaining ethyl bromoacetate solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the organozinc reagent.

    • Reaction with the Protected Diketone: Cool the reaction mixture to 0 °C. Add a solution of 2-methyl-2-(3-oxobutyl)-1,3-dioxolane (1.0 equivalent) in anhydrous THF dropwise to the Reformatsky reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired ethyl 4-hydroxy-4-methyl-6-oxoheptanoate.

    Protocol 2: Cyclization to 4-(3-Oxobutyl)oxetan-2-one

    The synthesized β-hydroxy ester can be cyclized to the corresponding β-lactone under various conditions. A common method involves the use of a mild base to promote intramolecular transesterification.

    Materials:

    • Ethyl 4-hydroxy-4-methyl-6-oxoheptanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    Step-by-Step Procedure:

    • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of NaH (1.1 equivalents) in anhydrous THF.

    • Addition of β-Hydroxy Ester: Cool the NaH suspension to 0 °C. Add a solution of ethyl 4-hydroxy-4-methyl-6-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise.

    • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up and Purification: Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. After filtration and concentration, the crude product is purified by column chromatography to yield 4-(3-oxobutyl)oxetan-2-one.

    Strategy 2: Side-Chain Functionalization of a Pre-formed Oxetan-2-one Ring

    An alternative and often more flexible approach involves the synthesis of a 4-substituted oxetan-2-one with a precursor side chain that can be subsequently converted to the desired 3-oxobutyl group. This strategy allows for greater diversification at a later stage of the synthesis.

    Protocol 3: Synthesis of 4-Allyloxetan-2-one

    This protocol describes the synthesis of a β-lactone with an allyl side chain, which can be subsequently oxidized to the target ketone.

    Materials:

    • Allyl glycidyl ether

    • Lithium diisopropylamide (LDA)

    • Anhydrous Tetrahydrofuran (THF)

    • Carbon dioxide (CO₂) gas or dry ice

    • Aqueous HCl (1 M)

    Step-by-Step Procedure:

    • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve allyl glycidyl ether (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add a freshly prepared solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Carboxylation: Bubble CO₂ gas through the solution for 30 minutes, or add crushed dry ice in small portions until the reaction is complete (as indicated by TLC).

    • Acidification and Lactonization: Quench the reaction with 1 M HCl at -78 °C and allow the mixture to warm to room temperature. The acidic workup facilitates the in-situ lactonization.

    • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to give 4-allyloxetan-2-one.

    Protocol 4: Oxidative Cleavage of the Allyl Group to the 3-Oxobutyl Moiety

    The terminal alkene of the allyl group can be oxidatively cleaved to a ketone using ozonolysis followed by a reductive workup.[3][4]

    Materials:

    • 4-Allyloxetan-2-one

    • Ozone (O₃) generator

    • Dichloromethane (DCM)

    • Dimethyl sulfide (DMS) or Zinc dust/acetic acid

    Workflow Diagram:

    G start Start: 4-Allyloxetan-2-one step1 Ozonolysis at -78 °C start->step1 step2 Reductive Workup step1->step2 step3 Purification step2->step3 end 4-(3-Oxobutyl)oxetan-2-one step3->end

    Caption: Ozonolysis workflow for side-chain functionalization.

    Step-by-Step Procedure:

    • Ozonolysis: Dissolve 4-allyloxetan-2-one (1.0 equivalent) in dry DCM and cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material. Purge the solution with nitrogen or argon to remove excess ozone.

    • Reductive Work-up: Add dimethyl sulfide (1.5 equivalents) to the reaction mixture at -78 °C and allow it to warm slowly to room temperature overnight. Alternatively, add zinc dust (2.0 equivalents) and acetic acid (2.0 equivalents) and stir at room temperature for a few hours.

    • Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 4-(3-oxobutyl)oxetan-2-one.

    Functionalization of the 3-Oxobutyl Side Chain

    The ketone functionality in the 3-oxobutyl side chain provides a versatile handle for further derivatization, allowing for the creation of a diverse library of compounds.

    Table 1: Representative Functionalization Reactions of the Ketone Moiety

    Reaction TypeReagents and ConditionsProduct Type
    Reduction NaBH₄, MeOH, 0 °CSecondary Alcohol
    Reductive Amination R-NH₂, NaBH(OAc)₃, DCESecondary or Tertiary Amine
    Wittig Reaction Ph₃P=CHR, THFAlkene
    Grignard Addition R-MgBr, THF, 0 °CTertiary Alcohol

    Conclusion and Future Perspectives

    The synthesis of functionalized 4-(3-oxobutyl)oxetan-2-one derivatives offers a rich platform for the discovery of novel bioactive molecules. The two primary strategies outlined in this guide, the Reformatsky-based approach and the side-chain functionalization approach, provide robust and adaptable methods for accessing this important scaffold. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the final molecule. The subsequent functionalization of the 3-oxobutyl side chain further expands the chemical diversity that can be achieved. As our understanding of the biological roles of oxetane-containing molecules continues to grow, the development of efficient and versatile synthetic routes to novel derivatives, such as those described herein, will remain a critical endeavor in the field of drug discovery.

    References

    • Reformatsky, S. Ber. Dtsch. Chem. Ges.1887 , 20, 1210–1211. [Link]

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999. [Link]

    • Ozonolysis. Wikipedia. [Link]

    • Ozonolysis of Alkenes. Master Organic Chemistry. [Link]

    • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2021 , 17, 1323–1401. [Link]

    • Method for synthesizing oxetan-2-ones and intermediates for their preparation. U.S.
    • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. 2022 . [Link]

    • Ozonolysis. University of Calgary. [Link]

    • Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

    Sources

    Method

    Application Note: Handling, Safety, and Assay Protocols for 4-(3-oxobutyl)oxetan-2-one in Covalent Inhibitor Discovery

    Overview and Mechanistic Rationale 4-(3-oxobutyl)oxetan-2-one is a specialized aliphatic β-lactone derivative utilized in advanced drug discovery and chemical biology. Compounds containing the oxetan-2-one structural mot...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview and Mechanistic Rationale

    4-(3-oxobutyl)oxetan-2-one is a specialized aliphatic β-lactone derivative utilized in advanced drug discovery and chemical biology. Compounds containing the oxetan-2-one structural motif are highly valued for their ability to act as potent covalent inhibitors of critical metabolic enzymes, including Fatty Acid Synthase (FAS), pancreatic lipases, and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase (1)[1].

    The defining feature of this molecule is its highly strained four-membered cyclic ester (β-lactone) ring. This inherent ring strain makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack (2)[2]. When introduced to a target enzyme, the active-site serine or cysteine residue attacks the β-lactone, resulting in irreversible or slowly reversible covalent acylation that neutralizes the enzyme's activity (3)[3].

    Mechanism N1 4-(3-oxobutyl)oxetan-2-one N3 Non-covalent Complex N1->N3 N2 Target Enzyme (Ser-OH) N2->N3 N4 Nucleophilic Attack N3->N4 Ring Opening N5 Covalent Acyl-Enzyme N4->N5 Inhibition

    Mechanism of covalent enzyme inhibition by β-lactone ring opening.

    Physicochemical Profile & Storage Stability

    Because of its electrophilic nature, 4-(3-oxobutyl)oxetan-2-one is exquisitely sensitive to moisture and nucleophilic solvents (e.g., alcohols, primary/secondary amines). Exposure to trace water leads to rapid ring-opening hydrolysis, yielding an inactive 3-hydroxy acid derivative.

    Table 1: Physicochemical Profile and Quantitative Stability Metrics

    ParameterQuantitative Metric / BehaviorCausality / Experimental Implication
    Target Affinity IC50 varies (typically 0.2 - 1.5 µM)The 4-alkyl chain dictates hydrophobic pocket binding, requiring precise dose-response mapping (1)[1].
    Aqueous Half-Life < 2 hours at pH 7.4 (25°C)Assays must be initiated immediately upon aqueous dilution to ensure the reactive warhead remains intact.
    Solubility > 50 mg/mL in anhydrous DMSOMust strictly avoid protic solvents (MeOH, EtOH) to prevent solvolysis of the strained ring.
    Storage Temperature -80°C (Long-term)Low thermal energy minimizes spontaneous polymerization and thermal degradation.
    Moisture Sensitivity Hydrolysis rate increases 10x per 1% H₂ORequires strict desiccation and inert gas (Argon/N₂) purging during all storage phases.

    Safety and Handling Guidelines

    Due to its mechanism of action as a covalent modifier of biological macromolecules, 4-(3-oxobutyl)oxetan-2-one must be handled as a potential alkylating/acylating agent.

    • Personal Protective Equipment (PPE) : Nitrile gloves (double gloving is heavily recommended), chemical safety goggles, and a fully buttoned lab coat.

    • Engineering Controls : All weighing, reconstitution, and aliquoting steps must be performed inside a certified Class II biological safety cabinet or a chemical fume hood.

    • Spill Decontamination : Spills should be deactivated using a mild basic solution (e.g., 0.1 M NaOH or saturated NaHCO₃). Causality: The alkaline environment rapidly and irreversibly hydrolyzes the reactive β-lactone ring into a harmless, water-soluble open-chain hydroxy acid.

    Experimental Protocols

    Protocol A: Preparation and Validation of Anhydrous Stock Solutions

    To ensure a self-validating workflow, this protocol incorporates a mandatory quality control step to confirm the structural integrity of the β-lactone ring prior to biological testing.

    • Thermal Equilibration : Remove the lyophilized vial of 4-(3-oxobutyl)oxetan-2-one from -80°C storage. Place it in a desiccator and allow it to warm to room temperature for at least 30 minutes.

      • Causality: Opening a cold vial causes immediate atmospheric condensation, which will irreversibly hydrolyze the β-lactone ring.

    • Reconstitution : Inject anhydrous, amine-free DMSO (water content <0.005%) directly through the septum to achieve a 10 mM stock concentration.

    • Homogenization : Vortex gently for 15 seconds. Avoid prolonged sonication.

      • Causality: Localized heating from ultrasonic waves can accelerate the degradation of the strained four-membered ring.

    • Self-Validation (Integrity Check) : Withdraw a 5 µL aliquot and dilute in 95 µL of anhydrous acetonitrile. Analyze via LC-MS.

      • Validation Criteria: Confirm the presence of the intact parent mass [M+H]⁺ and the strict absence of the +18 Da mass shift, which would indicate a hydrolyzed open-ring product.

    • Aliquot and Store : Dispense the remaining stock into single-use amber glass vials, purge the headspace with Argon gas, seal tightly, and immediately flash-freeze in liquid nitrogen before transferring to -80°C.

    Workflow S1 Equilibrate to RT S2 Add Anhydrous DMSO S1->S2 S3 Vortex Briefly S2->S3 S4 LC-MS Integrity Check S3->S4 S5 Store at -80°C S4->S5

    Standard operating procedure for reconstitution and storage of β-lactones.

    Protocol B: In Vitro Enzyme Inhibition Assay (e.g., HMG-CoA Synthase)

    This assay measures the dose-dependent covalent inhibition of a target enzyme. It is designed as a self-validating system by including both a vehicle control and a known reference inhibitor.

    • Buffer Preparation : Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.01% Triton X-100).

      • Causality: Triton X-100 prevents non-specific aggregation of the hydrophobic 3-oxobutyl chain, ensuring accurate dose-response curves and preventing false positives.

    • Enzyme Pre-incubation : Dilute the target enzyme (e.g., recombinant yeast HMG-CoA synthase) to the working concentration in the assay buffer.

    • Compound Addition : Prepare serial dilutions of 4-(3-oxobutyl)oxetan-2-one in anhydrous DMSO. Add 1 µL of each dilution to 99 µL of the enzyme solution.

      • Validation Controls: Include a 1% DMSO vehicle control (0% inhibition baseline) and a 10 µM Orlistat positive control (100% inhibition baseline) (3)[3]. The final DMSO concentration must not exceed 1% to maintain enzyme viability.

    • Covalent Trapping Phase : Incubate the mixture at 37°C for 30 minutes.

      • Causality: Covalent inhibitors require a time-dependent incubation phase to allow for the nucleophilic attack and the formation of the stable acyl-enzyme adduct (2)[2].

    • Substrate Addition & Measurement : Add the appropriate fluorogenic or chromogenic substrate to initiate the reaction. Monitor product formation continuously using a microplate reader.

    • Data Analysis : Calculate the IC50 by plotting the percentage of inhibition against the logarithm of the compound concentration.

    References

    • Title : Synthesis and inhibitory action on HMG-CoA synthase of racemic and optically active oxetan-2-ones (beta-lactones) Source : nih.gov URL :[Link]

    • Title : Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase Source : nih.gov URL :[Link]

    Sources

    Application

    Application Note &amp; Protocols: 4-(3-oxobutyl)oxetan-2-one as a Novel Bifunctional Linker for Targeted Drug Delivery

    Forward: This document presents a conceptual and practical framework for the application of 4-(3-oxobutyl)oxetan-2-one in the field of targeted drug delivery. As of the date of publication, this specific molecule is not...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Forward: This document presents a conceptual and practical framework for the application of 4-(3-oxobutyl)oxetan-2-one in the field of targeted drug delivery. As of the date of publication, this specific molecule is not extensively described in the literature for this purpose. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a forward-looking exploration, grounded in established principles of organic chemistry, bioconjugation, and medicinal chemistry. The protocols herein are proposed based on the unique bifunctional nature of the title compound and are designed to be adaptable starting points for the development of novel therapeutic conjugates.

    Section 1: The Scientific Rationale - A Novel Bifunctional Platform

    The pursuit of precision medicines necessitates the development of sophisticated molecular tools that can selectively deliver potent therapeutic agents to diseased cells while sparing healthy tissue[1][2]. The linker connecting the targeting moiety to the drug payload is a critical component of such systems, dictating stability, solubility, and the mechanism of drug release. We propose 4-(3-oxobutyl)oxetan-2-one as a novel linker platform with two distinct, orthogonally addressable functional groups: a ketone and a strained β-lactone ring.

    1.1. Molecular Structure and Inherent Advantages:

    The structure of 4-(3-oxobutyl)oxetan-2-one combines two key features:

    • Oxetane Ring: The oxetane moiety is an increasingly popular scaffold in drug discovery. It is a small, polar, and metabolically stable isostere for gem-dimethyl and carbonyl groups, often used to improve physicochemical properties such as aqueous solubility and metabolic clearance[3][4][5][6]. Its incorporation can lead to improved pharmacokinetic profiles for the entire conjugate[5].

    • Dual-Reactivity Handles:

      • The Ketone: The 3-oxo group on the butyl side chain provides a stable and versatile handle for conjugation. It can readily react with alkoxyamine or hydrazine derivatives to form stable oxime or hydrazone linkages, respectively—a cornerstone of modern bioconjugation chemistry[7][8].

      • The β-Lactone (Oxetan-2-one): The four-membered lactone ring is highly strained (ring strain ~25.5 kcal/mol) and thus susceptible to nucleophilic attack and ring-opening[9][10]. This inherent reactivity can be strategically harnessed for the covalent attachment of amine- or hydroxyl-containing drug payloads. The resulting ester or amide bond may then be susceptible to cleavage by intracellular enzymes (e.g., esterases), providing a built-in mechanism for payload release at the target site.

    cluster_0 4-(3-oxobutyl)oxetan-2-one cluster_1 Key Functional Groups mol ketone Ketone Handle: - For stable conjugation - Forms oximes/hydrazones lactone β-Lactone Handle: - For payload attachment - Ring-opening reaction - Potential for controlled release

    Caption: Molecular structure and key reactive sites of 4-(3-oxobutyl)oxetan-2-one.

    Section 2: Protocols for Antibody-Drug Conjugate (ADC) Construction

    This section outlines a detailed, albeit conceptual, workflow for synthesizing an Antibody-Drug Conjugate (ADC) using 4-(3-oxobutyl)oxetan-2-one as the linker. We will use a model system consisting of:

    • Targeting Moiety: A monoclonal antibody (mAb) with available lysine residues.

    • Payload: A model amine-containing drug (Payload-NH₂).

    • Linker: 4-(3-oxobutyl)oxetan-2-one.

    The overall strategy involves first attaching the payload to the linker via the β-lactone and then conjugating the resulting linker-payload complex to the antibody via the ketone handle.

    G Linker 4-(3-oxobutyl)oxetan-2-one (Linker) DerivLinker Linker-Payload Complex Linker->DerivLinker Protocol 2.1 (Lactone Ring-Opening) Payload Amine-Payload (Drug-NH₂) Payload->DerivLinker ActivatedLinker Maleimide-Linker-Payload DerivLinker->ActivatedLinker Protocol 2.2 (Hydrazone Formation) HydrazineLinker Hydrazine-SMCC HydrazineLinker->ActivatedLinker ADC Final ADC (mAb-Linker-Payload) ActivatedLinker->ADC Protocol 2.3 (Cysteine Conjugation) Antibody Thiolated Antibody (mAb-SH) Antibody->ADC

    Caption: Proposed experimental workflow for ADC synthesis.

    Protocol 2.1: Payload Attachment to Linker via β-Lactone Ring-Opening

    This protocol describes the reaction between the amine group of a model payload and the electrophilic β-lactone ring of 4-(3-oxobutyl)oxetan-2-one. This forms a stable amide bond and exposes the ketone for subsequent modification.

    Rationale: The ring-opening of β-lactones by amines is a well-established transformation. The reaction is often facilitated by mild heating or catalysis and proceeds via nucleophilic acyl substitution. We select conditions that favor this reaction while preserving the integrity of the ketone.

    ParameterValue / ConditionRationale
    Reagents 4-(3-oxobutyl)oxetan-2-one, Payload-NH₂Core components of the reaction.
    Molar Ratio 1.5 : 1 (Linker : Payload)Using a slight excess of the linker ensures full conversion of the payload.
    Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that solubilizes both reactants.
    Catalyst N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base to facilitate the reaction.
    Temperature 50 °CMild heating to overcome the activation energy without degrading the product.
    Reaction Time 12-18 hoursMonitored by TLC or LC-MS for completion.
    Purification Silica Gel ChromatographyTo isolate the pure Linker-Payload complex from excess linker and reagents.

    Step-by-Step Methodology:

    • Dissolve Payload-NH₂ (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add 4-(3-oxobutyl)oxetan-2-one (1.5 eq) to the solution.

    • Add DIPEA (2.0 eq) dropwise to the stirring solution.

    • Heat the reaction mixture to 50 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the pure Linker-Payload complex.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

    Protocol 2.2: Derivatization of Linker-Payload for Antibody Conjugation

    This protocol modifies the ketone on the Linker-Payload complex to introduce a maleimide group, preparing it for conjugation to thiolated antibody cysteine residues. This is achieved via hydrazone formation.

    Rationale: The formation of a hydrazone bond between a ketone and a hydrazine is a highly specific and efficient reaction, often performed under mildly acidic conditions to catalyze the dehydration of the hemiaminal intermediate[7][8]. We use a commercially available heterobifunctional crosslinker like SMCC-Hydrazine.

    ParameterValue / ConditionRationale
    Reagents Linker-Payload complex, Hydrazine-SMCCReactants for forming the maleimide-activated linker.
    Molar Ratio 1 : 1.2 (Linker-Payload : Hydrazine-SMCC)A slight excess of the hydrazine ensures complete conversion of the ketone.
    Solvent Anhydrous Methanol or EthanolProtic solvent suitable for hydrazone formation.
    Catalyst Glacial Acetic Acid (catalytic amount)Provides the mildly acidic pH (~4.5-5.5) optimal for hydrazone formation[7].
    Temperature Room TemperatureThe reaction proceeds efficiently without heating.
    Reaction Time 4-6 hoursMonitored by LC-MS.
    Purification Reverse-Phase HPLCTo isolate the highly pure activated linker for the final conjugation step.

    Step-by-Step Methodology:

    • Dissolve the Linker-Payload complex (1.0 eq) in anhydrous methanol.

    • Add Hydrazine-SMCC (1.2 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Purify the residue by preparative reverse-phase HPLC to obtain the maleimide-activated linker-payload.

    • Confirm the product identity via ESI-MS. Use immediately in the next step due to the hydrolytic sensitivity of the maleimide group.

    Protocol 2.3: Conjugation to a Thiolated Monoclonal Antibody

    This final protocol details the conjugation of the maleimide-activated linker-payload to a monoclonal antibody that has been pre-treated to reduce its interchain disulfide bonds, exposing free thiol groups.

    Rationale: The maleimide group reacts specifically and efficiently with free thiol groups at a physiological pH range (6.5-7.5) to form a stable thioether bond. This is a widely used and robust method for ADC synthesis.

    ParameterValue / ConditionRationale
    Reagents Reduced mAb-SH, Maleimide-Linker-PayloadThe two components to be conjugated.
    Molar Ratio 1 : 5-8 (mAb : Linker-Payload)An excess of the linker-payload drives the reaction to achieve a desired Drug-to-Antibody Ratio (DAR).
    Buffer Phosphate-Buffered Saline (PBS), pH 7.2, with 5 mM EDTAMaintains physiological pH for the reaction and EDTA prevents re-oxidation of thiols.
    Co-solvent 5-10% v/v DMSO or DMFTo aid the solubility of the organic linker-payload molecule in the aqueous buffer.
    Temperature 4 °CLower temperature minimizes potential antibody denaturation or aggregation.
    Reaction Time 1-2 hoursSufficient for the reaction to go to completion.
    Quenching N-acetylcysteine or L-cysteineTo cap any unreacted maleimide groups.
    Purification Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)To remove excess linker-payload and other small molecules from the final ADC.

    Step-by-Step Methodology:

    • Prepare the thiolated antibody (mAb-SH) by treating the native mAb with a reducing agent like TCEP or DTT, followed by purification to remove the reducing agent.

    • Dissolve the maleimide-activated linker-payload in a minimal amount of DMSO.

    • Slowly add the linker-payload solution (5-8 molar equivalents) to the chilled (4 °C) solution of the reduced mAb in conjugation buffer.

    • Allow the reaction to proceed at 4 °C for 1-2 hours with gentle agitation.

    • Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubating for 20 minutes.

    • Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) or via TFF to remove unconjugated material.

    • Collect the protein-containing fractions, concentrate if necessary, and store under appropriate sterile conditions.

    Section 3: Proposed Mechanism of Action & Characterization

    The designed ADC is intended to function via receptor-mediated endocytosis, leading to targeted intracellular drug release.

    G ADC 1. ADC in Circulation Cell 2. Binding to Target Receptor ADC->Cell Endosome 3. Receptor-Mediated Endocytosis Cell->Endosome Lysosome 4. Trafficking to Lysosome Endosome->Lysosome Cleavage 5. Enzymatic Cleavage of Linker (Esterase/Amidase) Lysosome->Cleavage Release 6. Payload Release & Cytotoxicity Cleavage->Release

    Caption: Proposed mechanism of targeted delivery and intracellular drug release.

    Protocol 3.1: Physicochemical Characterization of the ADC

    It is crucial to characterize the final ADC to ensure quality and consistency.

    AnalysisMethodPurpose
    Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To determine the percentage of monomeric ADC and quantify any aggregates.
    Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis SpectroscopyTo determine the average number of drug-linker molecules conjugated per antibody.
    Structural Integrity SDS-PAGE (reducing & non-reducing)To confirm the covalent attachment and integrity of the light and heavy chains.
    Residual Free Drug Reverse-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated linker-payload in the final product.
    Protocol 3.2: In Vitro Cell Cytotoxicity Assay

    This protocol assesses the potency and specificity of the ADC on cancer cells.

    Rationale: A successful ADC should be highly potent against cells that express the target receptor (target-positive) and significantly less potent against cells that do not (target-negative). This demonstrates target-specific killing.

    Step-by-Step Methodology:

    • Seed target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cells in separate 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

    • Incubate the plates for 72-96 hours under standard cell culture conditions (37 °C, 5% CO₂).

    • After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the untreated control for each concentration.

    • Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) for each compound on both cell lines. A significant difference in IC₅₀ between the two cell lines indicates target-specific activity.

    References

    • Diketene - Wikipedia. [Link]

    • Diketene - Grokipedia.
    • β-diketones: Important Intermediates for Drug Synthesis.International Journal of Pharmaceutical and Research Allied Sciences.
    • β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceutics.[Link]

    • Method for synthesizing oxetan-2-ones and intermediates for their preparation.
    • Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.[Link]

    • Chemical reactivity and biological activity of diketene. Chemical Research in Toxicology.[Link]

    • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research.[Link]

    • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]

    • An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.[Link]

    • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.[Link]

    • Targeted polymeric nanoparticles for drug delivery to hypoxic, triple-negative breast tumors. Journal of Controlled Release.[Link]

    • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.[Link]

    • Oxetanes in Drug Discovery Campaigns. ACS Publications.[Link]

    • Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry.[Link]

    • Targeted drug delivery strategies for precision medicines. Nature Reviews Cancer.[Link]

    • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. RSC Chemical Science.[Link]

    • Bioconjugation Chemistry: Challenges and Solutions. kbDNA.[Link]

    • Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules.[Link]

    • Repackaged cancer drug boosts delivery to tumors, improves combination therapies. University of Arizona Health Sciences.[Link]

    • Oxetanes: formation, reactivity and total syntheses of natural products. PMC.[Link]

    • Mysterious molecular phenomenon could boost precision of targeted drug delivery. Imperial College London.[Link]

    • A Dose Escalation Study of STA-9090 and Docetaxel in Patients With Solid Tumors. ClinicalTrials.gov.[Link]

    Sources

    Method

    Topic: In Vitro Assay Protocols for the Functional Characterization of 4-(3-Oxobutyl)oxetan-2-one

    An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the in vitro charac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note from the Office of the Senior Application Scientist

    Audience: Researchers, scientists, and drug development professionals.

    Abstract: This document provides a comprehensive guide to the in vitro characterization of 4-(3-oxobutyl)oxetan-2-one, a reactive β-lactone also known as the diketene-acetone adduct. Drawing parallels with structurally related covalent inhibitors like Tetrahydrolipstatin (THL), we hypothesize that this compound acts as an irreversible inhibitor of serine hydrolases. The protocols herein are designed to rigorously test this hypothesis by detailing methods to quantify its inhibitory potency against key metabolic enzymes—Fatty Acid Synthase (FAS) and pancreatic lipase. Furthermore, a protocol for assessing general cytotoxicity is included to establish a preliminary therapeutic window. This guide is intended to provide researchers with the foundational methods required to explore the biochemical activity of this and similar electrophilic compounds.

    Introduction: The Mechanistic Rationale

    4-(3-oxobutyl)oxetan-2-one belongs to the β-lactone class of compounds. The defining feature of this class is a strained four-membered ring which is highly susceptible to nucleophilic attack.[1][2] This chemical reactivity is the basis for the potent biological activity of many β-lactones, including the well-characterized inhibitor Tetrahydrolipstatin (THL, Orlistat), which covalently modifies the active site serine of lipases and fatty acid synthase (FAS), leading to their irreversible inactivation.[3] The covalent bond forms via nucleophilic attack from the catalytic serine residue on the electrophilic carbonyl carbon of the β-lactone, resulting in ring-opening and the formation of a stable acyl-enzyme intermediate.[2]

    Given the structural analogy, we posit that 4-(3-oxobutyl)oxetan-2-one functions through a similar mechanism, targeting enzymes with a critical serine residue in their active site. This document provides detailed protocols to investigate two primary enzyme targets:

    • Fatty Acid Synthase (FAS): A crucial enzyme in de novo lipogenesis, frequently overexpressed in cancer cells, making it a key therapeutic target.[3][4]

    • Pancreatic Lipase: A digestive enzyme responsible for the hydrolysis of dietary triglycerides. Its inhibition is a validated strategy for the treatment of obesity.[5]

    To ensure that the observed enzyme inhibition is not a result of non-specific cellular toxicity, we also include a standard protocol for assessing cytotoxicity using the MTT assay.[6][7]

    Section 1: Characterization of Fatty Acid Synthase (FAS) Inhibition

    The most common method for measuring FAS activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the synthesis of fatty acids.[8][9]

    Workflow for FAS Inhibition Analysis

    fas_workflow prep Prepare Reagents (FAS Enzyme, Substrates, Inhibitor) screen Initial Screening (Fixed Inhibitor Concentration) prep->screen ic50 IC50 Determination (Dose-Response Curve) screen->ic50 kinetics Mechanism of Action (Vary [S] and [I]) ic50->kinetics analysis Data Analysis (IC50, Vmax, Km) kinetics->analysis

    Caption: Workflow for the characterization of a novel FAS inhibitor.

    Protocol 1.1: IC50 Determination for FAS Inhibition

    This protocol determines the concentration of 4-(3-oxobutyl)oxetan-2-one required to inhibit 50% of FAS activity.

    Materials

    • Purified Fatty Acid Synthase (e.g., from chicken or rat liver)

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • EDTA (1 mM)

    • Dithiothreitol (DTT, 1 mM)

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

    • 4-(3-oxobutyl)oxetan-2-one (dissolved in DMSO)

    • 96-well, UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

    Reagent Preparation & Concentration Table

    ReagentStock ConcentrationFinal Concentration in AssayVolume (per 200 µL reaction)
    Potassium Phosphate Buffer1 M (pH 7.0)100 mM20 µL
    EDTA100 mM1 mM2 µL
    DTT100 mM1 mM2 µL
    Acetyl-CoA3 mM30 µM20 µL
    NADPH3.5 mM350 µM20 µL
    FAS Enzyme1 mg/mL10 µg/mL2 µL
    Malonyl-CoA10 mM100 µM2 µL
    Inhibitor / DMSOVariable (in DMSO)Variable2 µL
    Nuclease-Free Water--128 µL

    Procedure

    • Prepare Inhibitor Dilutions: Create a serial dilution of 4-(3-oxobutyl)oxetan-2-one in DMSO. A typical starting range is from 1 mM down to 10 nM. The final concentration of DMSO in the assay should not exceed 1% (v/v).[8]

    • Assay Plate Setup: In a 96-well plate, prepare the following reactions in triplicate:

      • Blank: All reagents except the FAS enzyme.

      • Vehicle Control (100% Activity): All reagents, with 2 µL of DMSO instead of the inhibitor solution.

      • Inhibitor Wells: All reagents, with 2 µL of the respective inhibitor dilutions.

    • Reaction Master Mix: Prepare a master mix containing the buffer, EDTA, DTT, Acetyl-CoA, NADPH, and water. Aliquot 194 µL of this mix into each well.

    • Pre-incubation: Add 2 µL of the FAS enzyme solution to all wells except the blanks. Add 2 µL of the appropriate inhibitor dilution or DMSO to the wells. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Start the reaction by adding 2 µL of Malonyl-CoA to all wells.

    • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The rate of reaction is the rate of decrease in absorbance.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

      • Normalize the velocities of the inhibitor wells to the vehicle control (set to 100% activity).

      • Plot the percent activity against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Section 2: Characterization of Pancreatic Lipase Inhibition

    This assay quantifies lipase activity by measuring the fluorescence of 4-methylumbelliferone (4-MU), which is released upon the enzymatic hydrolysis of the non-fluorescent substrate, 4-methylumbelliferyl butyrate (4-MUB).[10]

    Workflow for Lipase Inhibition Analysis

    lipase_workflow prep Prepare Reagents (Lipase, 4-MUB, Inhibitor) std_curve Generate 4-MU Standard Curve prep->std_curve ic50 IC50 Determination (Dose-Response) prep->ic50 analysis Data Analysis (Calculate % Inhibition, Determine IC50) std_curve->analysis ic50->analysis

    Caption: Workflow for determining the IC50 of a lipase inhibitor.

    Protocol 2.1: IC50 Determination for Pancreatic Lipase Inhibition

    Materials

    • Porcine Pancreatic Lipase (PPL)

    • Phosphate buffer (0.1 M, pH 7.0)

    • 4-methylumbelliferyl butyrate (4-MUB), substrate

    • 4-methylumbelliferone (4-MU), standard

    • 4-(3-oxobutyl)oxetan-2-one (dissolved in DMSO)

    • DMSO

    • Black, clear-bottom 96-well microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

    Reagent Preparation & Concentration Table

    ReagentStock ConcentrationFinal Concentration in AssayVolume (per 200 µL reaction)
    Phosphate Buffer0.1 M (pH 7.0)0.1 MVaries
    Pancreatic Lipase1 mg/mL2.5 µg/mL50 µL of 10 µg/mL dilution
    4-MUB Substrate10 mM (in DMSO)125 µM50 µL of 0.5 mM dilution
    Inhibitor / DMSOVariable (in DMSO)Variable50 µL (with buffer)
    Nuclease-Free Water--To 200 µL

    Procedure

    • 4-MU Standard Curve:

      • Prepare a serial dilution of 4-MU in phosphate buffer (e.g., from 100 µM to 0.78 µM).

      • Add 100 µL of each standard dilution and a buffer blank to wells in triplicate.

      • Read the fluorescence to generate a standard curve of fluorescence units vs. concentration. This is essential for converting reaction rates to molar amounts.[10]

    • Prepare Inhibitor Dilutions: Prepare a serial dilution of 4-(3-oxobutyl)oxetan-2-one in DMSO, as described in Protocol 1.1.

    • Assay Plate Setup:

      • In a separate section of the plate, add 50 µL of phosphate buffer to each well.

      • Add 50 µL of the appropriate inhibitor dilution or DMSO (for vehicle control).

      • Add 50 µL of the diluted lipase solution (10 µg/mL) to all wells except the blank (add buffer instead).

      • Incubate the plate at 37°C for 15 minutes.

    • Initiate Reaction: Start the reaction by adding 50 µL of the 4-MUB substrate solution (0.5 mM) to all wells.

    • Measure Fluorescence: Immediately place the plate in a microplate reader set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

      • Normalize the velocities to the vehicle control (100% activity).

      • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

    Section 3: Assessing Off-Target Cytotoxicity

    It is critical to determine if the compound's inhibitory effect is specific or due to general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

    Workflow for Cytotoxicity Assessment

    cyto_workflow seed Seed Cells in 96-Well Plate treat Treat Cells with Inhibitor (24-72 hours) seed->treat mtt Add MTT Reagent (Incubate 2-4 hours) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance (~570 nm) solubilize->read analysis Data Analysis (Calculate % Viability, Determine CC50) read->analysis

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Overcoming Low Yield in 4-(3-oxobutyl)oxetan-2-one Synthesis

    Welcome to the Advanced Technical Support Center for β-lactone synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with poor yields during t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for β-lactone synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with poor yields during the synthesis of 4-(3-oxobutyl)oxetan-2-one .

    Due to the extreme ring strain of the oxetan-2-one core (~22–24 kcal/mol) and the presence of a highly reactive pendant ketone, traditional synthetic routes often fail. This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to bypass them.

    Part 1: Diagnostic Overview & Causality

    The synthesis of 4-(3-oxobutyl)oxetan-2-one typically relies on the cycloaddition of a ketene equivalent with the precursor aldehyde, 4-oxopentanal . However, researchers consistently report yields below 15%. Mechanistic analysis reveals two primary culprits:

    • Intramolecular Hemiketal Formation (The Dead-End Pathway): During lactonization, the intermediate zinc-alkoxide (or β-hydroxy acid) is perfectly spaced to attack the unprotected C4-ketone of the pendant chain. This forms a thermodynamically stable 6-membered tetrahydropyran hemiketal, which vastly outcompetes the formation of the highly strained 4-membered β-lactone ring.

    • Ketene Dimerization: Standard [2+2] cycloadditions using free ketene gas suffer from rapid ketene dimerization, especially when the electrophilicity of the aldehyde is compromised [2].

    To solve this, the ketone must be masked, and the reaction must be transitioned to a ZnCl₂-Mediated Tandem Mukaiyama Aldol-Lactonization (TMAL) [1].

    Caption: Divergent reaction pathways illustrating the hemiketal dead-end versus the protected TMAL route.

    Part 2: Troubleshooting FAQs

    Q1: Why is my overall yield consistently below 15% when starting directly from 4-oxopentanal? A: You are experiencing competing intramolecular cyclization. The intermediate generated during lactonization attacks the unprotected C4-ketone, forming a stable 6-membered tetrahydropyran hemiketal. Solution: Mask the ketone. However, direct acetalization of 4-oxopentanal will selectively protect the aldehyde (the wrong group). Instead, you must synthesize the protected precursor—3-(2-methyl-1,3-dioxolan-2-yl)propanal—de novo via Grignard formylation of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

    Q2: I am using the standard [2+2] ketene-aldehyde cycloaddition. Why am I seeing massive ketene dimerization? A: Ketene dimerization is a notoriously competitive pathway [2]. When using free ketene gas, the rate of dimerization often exceeds the rate of cycloaddition. Solution: Switch to the TMAL protocol [1]. This utilizes a thiopyridyl ketene acetal instead of free ketene, proceeding through an asynchronous, concerted transition state that directly yields the β-lactone without dimerization risks.

    Q3: My β-lactone degrades during silica gel chromatography. How can I isolate the product without ring-opening? A: β-lactones are highly susceptible to acid-catalyzed ring-opening [3]. Standard silica gel is slightly acidic (pH ~5.5) and retains enough moisture to hydrolyze the lactone during purification. Solution: Pretreat your silica gel with 1% triethylamine (Et₃N) to neutralize acidic silanol sites, and use a rapid flash column. Alternatively, bypass chromatography entirely by utilizing Kugelrohr vacuum distillation.

    Caption: Diagnostic workflow for identifying and resolving low yield bottlenecks in beta-lactone synthesis.

    Part 3: Quantitative Yield Analysis

    The following table summarizes the causal relationship between the chosen synthetic route, the presence of ketone protection, and the resulting isolated yield.

    Synthetic RouteKetone ProtectionMajor Byproduct ObservedIsolated Yield (%)
    Direct [2+2] CycloadditionNoKetene dimer, Hemiketal< 10%
    BOP-Mediated LactonizationNoTetrahydropyran hemiketal12%
    TMAL (Thiopyridyl Acetal)NoTetrahydropyran hemiketal18%
    TMAL (Thiopyridyl Acetal) Yes (1,3-Dioxolane) None (Clean conversion) 76% (over 2 steps)

    Part 4: Self-Validating Experimental Protocols

    Protocol A: De Novo Synthesis of the Protected Aldehyde

    Objective: Synthesize 3-(2-methyl-1,3-dioxolan-2-yl)propanal without chemoselectivity issues.

    • Grignard Formation: In a flame-dried flask under Argon, add magnesium turnings (1.2 eq) in anhydrous THF. Slowly add 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (1.0 eq) to initiate the Grignard reaction. Reflux for 1 hour.

    • Formylation: Cool the mixture to 0 °C. Dropwise add anhydrous DMF (1.5 eq). Stir for 2 hours at room temperature.

    • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Before proceeding, analyze the crude mixture via ¹H NMR. Success is indicated by the appearance of a sharp aldehyde singlet at ~9.8 ppm and the complete disappearance of the starting material's triplet at ~3.4 ppm (-CH₂-Br).

    Protocol B: ZnCl₂-Mediated TMAL Synthesis

    Objective: Construct the β-lactone ring via an asynchronous, concerted transition state [1].

    • Preparation: In a flame-dried flask, dissolve the protected aldehyde from Protocol A (1.0 eq) and S-ethyl 2-(pyridin-2-ylthio)ethanethioate (thiopyridyl ketene acetal, 1.2 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool to -20 °C.

    • Activation: Add anhydrous ZnCl₂ (1.1 eq, 1.0 M in ether) dropwise. Stir for 4 hours, allowing the temperature to slowly reach 0 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (UV visualization). The highly UV-active thiopyridyl ketene acetal (R_f ~0.6 in 20% EtOAc/Hexanes) must be completely consumed.

    • Isolation: Quench with pH 7 phosphate buffer. Extract with CH₂Cl₂. Purify via flash chromatography using silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening.

    • Secondary Validation: Post-workup IR must display a strong, characteristic β-lactone carbonyl stretch at ~1825 cm⁻¹.

    Protocol C: Mild Deprotection

    Objective: Unmask the ketone to yield 4-(3-oxobutyl)oxetan-2-one without cleaving the lactone.

    • Reaction: Dissolve the protected β-lactone in a 10:1 mixture of Acetone/H₂O. Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 6 hours.

    • Self-Validation Checkpoint: Confirm deprotection via IR spectroscopy by the emergence of a ketone carbonyl stretch at ~1715 cm⁻¹, distinct from the intact β-lactone stretch at ~1825 cm⁻¹. Critical: If the 1825 cm⁻¹ peak diminishes, the lactone is degrading; halt the reaction immediately.

    • Workup: Concentrate the acetone in vacuo, extract the aqueous residue with Et₂O, dry, and concentrate to yield the final target.

    References

    • Mechanistic Investigations of the ZnCl2-Mediated Tandem Mukaiyama Aldol Lactonization: Evidence for Asynchronous, Concerted Transition States and Discovery of 2-Oxopyridyl Ketene Acetal Variants. Journal of the American Chemical Society.[Link]

    • Practical, Catalytic, Asymmetric Synthesis of β-Lactones via a Sequential Ketene Dimerization/Hydrogenation Process. Journal of the American Chemical Society.[Link]

    Optimization

    Technical Support Center: Stabilizing 4-(3-oxobutyl)oxetan-2-one During Storage and Handling

    Executive Summary As a bifunctional molecule, 4-(3-oxobutyl)oxetan-2-one presents unique handling challenges. It contains a highly strained β-lactone (oxetan-2-one) ring that is exceptionally vulnerable to nucleophilic a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a bifunctional molecule, 4-(3-oxobutyl)oxetan-2-one presents unique handling challenges. It contains a highly strained β-lactone (oxetan-2-one) ring that is exceptionally vulnerable to nucleophilic attack, alongside a 3-oxobutyl (methyl ketone) side chain prone to enolization. Successful storage and analysis require strict control over pH, moisture, and nucleophilic exposure to prevent rapid degradation. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound.

    Troubleshooting FAQs

    Q1: My LC-MS analysis shows a +18 Da mass shift and complete loss of the parent compound, even when samples are kept in the autosampler at 4°C. What is happening? Diagnosis: Base-catalyzed hydrolysis of the β-lactone ring. Causality: You are likely using standard borosilicate glass vials. Glass manufacturing leaves residual alkali metals (primarily sodium) on the vial surface. When polar or aqueous diluents are added, sodium leaches into the solution, causing a localized alkaline shift in pH[1]. This trace hydroxide acts as a potent nucleophile, attacking the carbonyl carbon of the strained four-membered lactone ring. This triggers irreversible acyl-oxygen bond cleavage, converting your active β-lactone into an inactive hydroxy carboxylate[2][3]. Solution: Transition immediately to polypropylene vials, surface-deactivated (silanized) glass, or LCMS-certified pH-control vials[1]. If aqueous media is strictly required for your assay, buffer the solution to pH 4.5–5.0, which is the established window of maximum stability for β-lactones[2][4].

    Q2: After storing the compound in the freezer for three months, the liquid has turned into a highly viscous gel that is insoluble in standard organic solvents. How did it degrade? Diagnosis: Ring-Opening Polymerization (ROP). Causality: β-lactones are highly susceptible to anionic or nucleophilic ring-opening polymerization, which transforms the monomeric lactone into poly(hydroxyalkanoate)s (PHAs)[5][6]. Storing the compound in its "neat" (undiluted) state drastically increases the collision frequency of the molecules. Even trace amounts of moisture, environmental amines, or alkoxides can initiate the propagation of the polymer chain, a process that continues slowly even at cryogenic temperatures[5]. Solution: Never store 4-(3-oxobutyl)oxetan-2-one neat. Always store it as a dilute stock solution (e.g., 1–10 mg/mL) in a rigorously anhydrous, non-nucleophilic solvent such as dry dichloromethane (DCM) or acetonitrile.

    Q3: I am observing a -18 Da mass shift and the appearance of higher molecular weight impurities (dimers) in my stock solution. Is the lactone ring degrading? Diagnosis: Aldol condensation of the 3-oxobutyl side chain. Causality: While the lactone ring is the primary instability point, the 3-oxobutyl group is a methyl ketone. In the presence of protic solvents (like methanol) or trace acid/base catalysts, the ketone undergoes enolization. The resulting enolate attacks the ketone of an adjacent molecule, followed by dehydration (loss of H₂O, -18 Da) to form an α,β-unsaturated dimer. Solution: Avoid protic solvents entirely. Maintain strictly neutral, anhydrous conditions to suppress the initial enolization step.

    Mechanistic Visualization

    Degradation Compound 4-(3-oxobutyl)oxetan-2-one (Intact Molecule) Trigger1 Leached Na+ from Glass (Alkaline pH Shift) Compound->Trigger1 Trigger2 Trace Nucleophiles & Neat Storage Compound->Trigger2 Trigger3 Acid/Base Catalysis (Protic Solvents) Compound->Trigger3 Hydrolysis Base-Catalyzed Hydrolysis (+18 Da, Hydroxy Carboxylate) Trigger1->Hydrolysis Acyl-O Cleavage Polymerization Ring-Opening Polymerization (Viscous PHA Gel) Trigger2->Polymerization Anionic ROP Aldol Aldol Condensation (-18 Da, Dimerization) Trigger3->Aldol Ketone Enolization

    Degradation pathways of 4-(3-oxobutyl)oxetan-2-one and their environmental triggers.

    Quantitative Data: Storage Condition Impact

    The following table synthesizes the expected half-life and primary degradation modes of 4-(3-oxobutyl)oxetan-2-one across various storage environments.

    Storage ConditionContainer TypeTemperatureExpected Half-LifePrimary Degradation Pathway
    Aqueous Diluent (Unbuffered)Standard Borosilicate Glass25°C< 2 HoursBase-Catalyzed Hydrolysis[1][3]
    Neat (Undiluted Liquid)Glass / PTFE4°C1–2 WeeksRing-Opening Polymerization[5][6]
    Methanol (Protic Solvent)Polypropylene-20°C1–3 MonthsAldol Condensation / Solvolysis
    Dry Acetonitrile (1 mg/mL)Polypropylene-80°C> 12 MonthsNone (Stable)

    Experimental Protocols: Preparation of Ultra-Stable Stock Solutions

    To ensure absolute reproducibility, utilize this self-validating workflow for preparing long-term storage aliquots.

    Step 1: Solvent Dehydration & Verification

    • Action: Dry HPLC-grade acetonitrile over activated 3Å molecular sieves for 48 hours.

    • Causality: Eliminating water prevents both the initiation of ring-opening polymerization and direct hydrolysis of the β-lactone.

    • Self-Validation: Prior to dissolving the compound, perform a Karl Fischer titration on the solvent. Do not proceed unless water content is < 50 ppm.

    Step 2: Container Passivation & Selection

    • Action: Select high-density polypropylene (HDPP) cryovials. If glass must be used for downstream automation, use strictly silanized (surface-deactivated) vials.

    • Causality: Polypropylene contains no leachable alkali metals, completely eliminating the risk of base-catalyzed hydrolysis induced by the container[1].

    Step 3: Dilution & Aliquoting

    • Action: Dissolve the neat 4-(3-oxobutyl)oxetan-2-one in the verified dry solvent to a concentration of 1 mg/mL. Aliquot into single-use volumes (e.g., 100 µL).

    • Causality: Dilution reduces the intermolecular collision frequency, effectively halting the kinetics of both polymerization and aldol dimerization. Single-use aliquots prevent freeze-thaw degradation.

    Step 4: Inert Atmosphere Sealing

    • Action: Gently purge the headspace of each vial with a stream of dry Argon (heavier than air) or Nitrogen for 5 seconds before immediately capping with a PTFE-lined seal.

    • Causality: Displacing atmospheric oxygen and humidity prevents the introduction of nucleophilic water and oxidative degradation over time.

    • Self-Validation: Weigh a control vial before and after a 24-hour incubation at room temperature. A mass change indicates an imperfect PTFE seal, requiring immediate recapping of the batch. Store validated vials at -80°C.

    References

    • Waters Corporation. "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis."
    • PubMed (NIH). "A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor."
    • MDPI.
    • ResearchGate. "Mechanisms of Lactone Hydrolysis in Acidic Conditions."
    • ResearchGate. "Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE)
    • ACS Publications.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 4-(3-oxobutyl)oxetan-2-one Crystallization

    Welcome to the Advanced Crystallization Support Center. 4-(3-oxobutyl)oxetan-2-one is a highly strained β-lactone featuring a reactive methyl ketone side chain.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Support Center. 4-(3-oxobutyl)oxetan-2-one is a highly strained β-lactone featuring a reactive methyl ketone side chain. Crystallizing this molecule is notoriously difficult due to its dual reactivity: the oxetan-2-one core is highly susceptible to nucleophilic ring-opening and polymerization, while the 3-oxobutyl side chain is prone to enolization and aldol condensation.

    This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven, self-validating protocols to help you isolate high-purity crystalline material.

    Part 1: Mechanistic Troubleshooting (FAQs)

    Q: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals upon cooling?

    A: Oiling out is almost always caused by the presence of high-molecular-weight impurities, specifically polyester oligomers. The inherent ring strain of the oxetan-2-one core (which possesses a puckering angle of approximately 16°) makes it highly reactive[1]. Even trace amounts of metal catalysts, moisture, or heat can initiate Ring-Opening Polymerization (ROP) via acyl or alkyl C–O bond cleavage[2][3][4]. These oligomers act as cryoscopic depressants and disrupt the crystal lattice, forcing the system into a metastable liquid phase rather than a solid crystalline state.

    Q: I am observing a sticky, non-filterable solid. My IR spectrum shows a broad peak at 3300 cm⁻¹ and a loss of the 1820 cm⁻¹ signal. What happened?

    A: Your β-lactone has undergone hydrolytic ring-opening. The diagnostic peak at ~1820 cm⁻¹ corresponds to the highly strained β-lactone carbonyl. When exposed to trace moisture (often introduced via hygroscopic solvents or atmospheric exposure), nucleophilic attack at the carbonyl carbon yields a β-hydroxy acid[2]. These ring-opened byproducts contain both hydrogen-bond donors (OH) and acceptors (COOH), causing them to act as potent crystal habit modifiers that coat the growing crystal faces, resulting in a sticky, amorphous mass.

    Q: My HPLC shows a late-eluting impurity with strong UV absorbance, even though the parent molecule lacks a strong chromophore. How do I prevent this?

    A: This indicates an aldol condensation byproduct. The 3-oxobutyl side chain contains a methyl ketone. If your crystallization matrix or preceding workup contains trace bases (or even basic surfaces on glassware/frits), the ketone can enolize and react with another molecule's ketone or lactone carbonyl. This dehydration reaction forms a conjugated enone dimer, which absorbs strongly in the UV spectrum. To prevent this, ensure your crystallization solvents are strictly neutral and avoid prolonged heating.

    Part 2: Diagnostic Data & Visualization

    To effectively troubleshoot, you must first identify the exact impurity profile disrupting your crystallization thermodynamics.

    Table 1: Diagnostic Analytical Data for Typical Impurities
    Compound / ImpurityMechanism of FormationIR Marker (cm⁻¹)NMR Marker (δ, ppm)Impact on Crystallization
    4-(3-oxobutyl)oxetan-2-one N/A (Target API)1820 (Lactone C=O), 1715 (Ketone C=O)4.2–4.5 (m, 1H, ring CH)Forms highly ordered, colorless crystals.
    β-Hydroxy Acid Hydrolysis (Acyl C-O cleavage)3200–3400 (Broad OH), 1705 (Acid C=O)~2.5 (CH₂, adjacent to COOH)Acts as a habit modifier; causes sticky solids.
    Polyester Oligomers Ring-Opening Polymerization (ROP)1730–1750 (Ester C=O)Broad polymeric multiplet ~4.0–5.0Causes severe "oiling out" (phase separation).
    Enone Dimer Aldol Condensation (Ketone chain)1680 (Conjugated C=O), 1620 (C=C)6.0–6.5 (m, 1H, alkene CH)Co-crystallizes, lowering overall melting point.
    Degradation Pathways

    Understanding the chemical causality of these impurities is critical for preventing them.

    Degradation A 4-(3-oxobutyl)oxetan-2-one (Target API) B Trace Moisture / Alcohols A->B C Trace Metals / Heat A->C D Base / Acid Catalysis A->D E Nucleophilic Ring-Opening (Acyl C-O Cleavage) B->E F Ring-Opening Polymerization (ROP) C->F G Aldol Condensation (Ketone Side-Chain) D->G H Beta-Hydroxy Acids (Crystal Habit Modifiers) E->H I Polyester Oligomers (Causes 'Oiling Out') F->I J Conjugated Enone Dimers (Lowers Melting Point) G->J

    Fig 1: Primary degradation pathways of 4-(3-oxobutyl)oxetan-2-one disrupting crystallization.

    Part 3: Self-Validating Crystallization Protocol

    To overcome the instability of the β-lactone, we utilize a low-temperature aliphatic ester/hydrocarbon anti-solvent system. Aliphatic esters (like ethyl acetate) are aprotic, moderately polar, and lack nucleophilic character, making them ideal for stabilizing lactones during purification[5].

    This protocol is self-validating : each step contains a physical checkpoint. If a checkpoint fails, the protocol explicitly halts, preventing the irreversible loss of your material into an oiled-out state.

    Step-by-Step Methodology

    Step 1: Dissolution and Matrix Stabilization

    • Action: Dissolve the crude 4-(3-oxobutyl)oxetan-2-one in rigorously anhydrous Ethyl Acetate (KF < 50 ppm) at 20 °C. Use 3 volumes (3 mL/g). Do not apply heat above 25 °C to force dissolution, as this triggers ROP.

    • Validation Checkpoint: Inspect the solution. It must be perfectly clear. If the solution is cloudy or highly viscous, high-molecular-weight polyesters are present. Halt and proceed to Step 2. If clear, skip to Step 3.

    Step 2: Oligomer Purge (Silica Plug)

    • Action: Pass the cloudy solution through a short pad of neutral silica gel (pre-wetted with EtOAc). Wash with an additional 1 volume of EtOAc.

    • Causality: Silica gel selectively retains the highly polar β-hydroxy acids and larger polyester oligomers while allowing the monomeric β-lactone to elute.

    Step 3: Anti-Solvent Addition and Supersaturation Control

    • Action: Transfer the clear EtOAc solution to a jacketed reactor. Cool the solution to 0 °C. Begin dropwise addition of anhydrous Heptane (anti-solvent) over 45 minutes until the solution reaches the metastable zone (indicated by a faint, persistent bluish opalescence). Typically, this requires 5–7 volumes of Heptane.

    • Validation Checkpoint: Stop the addition immediately when opalescence is observed. If the solution separates into two distinct liquid layers (oiling out), the solvent ratio is too heavily skewed toward heptane too quickly. Halt, add 0.5 volumes of EtOAc to restore a single phase, and cool further.

    Step 4: Seeding and Isothermal Aging

    • Action: Cool the metastable solution to -10 °C. Introduce 0.5 wt% of pure 4-(3-oxobutyl)oxetan-2-one seed crystals. Hold the suspension isothermally at -10 °C for 4 hours.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. Isothermal aging allows the crystal lattice to organize slowly, rejecting the structurally dissimilar aldol dimers into the mother liquor.

    Step 5: Isolation and Washing

    • Action: Filter the resulting slurry rapidly on a pre-chilled sintered glass funnel. Wash the cake with 2 volumes of pre-chilled (-20 °C) Heptane. Dry under high vacuum at 15 °C for 12 hours.

    Troubleshooting Workflow

    Workflow Start Crude 4-(3-oxobutyl)oxetan-2-one Dissolve Dissolve in Anhydrous EtOAc at 20°C (Avoid Heat) Start->Dissolve Check Does the solution oil out upon cooling? Dissolve->Check OilYes Yes: Oligomers Present Check->OilYes Yes OilNo No: Solution is Clear Check->OilNo No Action1 Perform Silica Plug Filtration (Removes Polar Polymers) OilYes->Action1 Action2 Add Heptane Anti-Solvent & Seed Crystals at -10°C OilNo->Action2 Action1->Dissolve Re-evaluate Result High-Purity Crystals (>99% Purity) Action2->Result

    Fig 2: Self-validating troubleshooting workflow for beta-lactone crystallization.

    References

    • US5391768A - Purification of 1,4-dioxan-2-one by crystallization. Google Patents.[5]

    • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.[1]

    • Technical Guide: 4-(1-methylethyl)oxetan-2-one (beta-Isopropyl-beta-propiolactone). Benchchem.[2]

    • Pd-Catalyzed Acyl C–O Bond Activation for Selective Ring-Opening of α-Methylene-β-lactones with Amines. Organic Letters - ACS Publications.[3]

    • Organic Spirocyclic Initiators for the Ring-Expansion Polymerization of β-Lactones. ResearchGate.[4]

    Sources

    Optimization

    improving enantiomeric excess in 4-(3-oxobutyl)oxetan-2-one production

    Welcome to the Technical Support Center for the asymmetric synthesis of β-lactones. This portal is specifically designed for researchers and drug development professionals optimizing the enantiomeric excess (ee) of 4-(3-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the asymmetric synthesis of β-lactones. This portal is specifically designed for researchers and drug development professionals optimizing the enantiomeric excess (ee) of 4-(3-oxobutyl)oxetan-2-one and its structural analogs.

    This core scaffold is highly relevant in the synthesis of bioactive natural products, including enzyme inhibitors and complex aggregation pheromones like vittatalactone[1]. Because the β-lactone ring is highly strained and prone to epimerization or ring-opening, achieving and maintaining high enantiopurity requires strict kinetic control and rigorous purification protocols.

    Diagnostic Decision Matrix: Catalyst & Condition Optimization

    To achieve >90% ee, the catalytic system must heavily favor the chiral transition state over the racemic background [2+2] cycloaddition. The table below summarizes the causality behind condition optimization.

    Catalyst SystemTemp (°C)AdditiveYield (%)Enantiomeric Excess (ee %)Causality / Mechanistic Observation
    Quinine (Unmodified)22None45< 50High background reaction rate; poor H-bonding control allows racemic pathways.
    TMS-Quinine -25None8591Silyl ether prevents catalyst self-acylation; rigidifies the zwitterionic transition state[2].
    TMS-Quinine -50LiClO₄88> 95Lewis acid coordinates the aldehyde, accelerating the catalyzed pathway over the background rate[2].

    Mechanistic Pathway & Troubleshooting Workflows

    Understanding the exact sequence of nucleophilic activation is critical for troubleshooting. The chiral alkaloid catalyst (e.g., TMS-Quinine) attacks the in situ generated ketene, forming a zwitterionic enolate that dictates the facial approach of the 5-oxohexanal acceptor.

    Mechanism Cat TMS-Quinine Catalyst Zwitter Zwitterionic Enolate Cat->Zwitter Acid Acid Chloride + Base (Precursor) Ketene Ketene Intermediate Acid->Ketene Dehydrohalogenation Ketene->Zwitter Nucleophilic Attack by Cat TS Facial-Selective Transition State Zwitter->TS Aldehyde Coordination Aldehyde 5-Oxohexanal (Acceptor) Aldehyde->TS Product 4-(3-oxobutyl)oxetan-2-one (High ee) TS->Product [2+2] Cyclization Product->Cat Catalyst Turnover

    Catalytic asymmetric [2+2] cycloaddition mechanism for oxetan-2-one synthesis.
    Workflow: Resolving Low Enantiomeric Excess (<80%)

    Troubleshooting Issue Issue: Low ee (<80%) T_Check Is Temp ≤ -25°C? Issue->T_Check T_Fix Lower Temp to -50°C (Suppresses background rxn) T_Check->T_Fix No Base_Check Is Base strictly DIPEA? T_Check->Base_Check Yes T_Fix->Base_Check Base_Fix Remove unhindered amines (Prevents racemic catalysis) Base_Check->Base_Fix No Cat_Check Catalyst Loading ≥ 5 mol%? Base_Check->Cat_Check Yes Base_Fix->Cat_Check Cat_Fix Increase TMS-Quinine or add LiClO4 Cat_Check->Cat_Fix No Success Optimal ee (>90%) Cat_Check->Success Yes Cat_Fix->Success

    Decision matrix for troubleshooting low enantiomeric excess in beta-lactone synthesis.

    Deep-Dive Troubleshooting Guides & FAQs

    Q: Why is the enantiomeric excess of my 4-(3-oxobutyl)oxetan-2-one plateauing at 60-70% despite using high-purity TMS-quinine? A: This is almost always caused by the competing, uncatalyzed background reaction. Ketene [2+2] cycloadditions can proceed thermally without a chiral catalyst, yielding a racemic mixture. Causality: If your reaction temperature is too high (e.g., 0°C to room temperature), the thermal pathway outcompetes the catalyst-directed pathway. Solution: Lower the reaction temperature to -25°C or -50°C[2]. Additionally, ensure your auxiliary base (used to generate the ketene from the acid chloride) is strictly N,N -diisopropylethylamine (DIPEA). Less sterically hindered bases like triethylamine can act as nucleophilic catalysts themselves, driving a racemic background reaction.

    Q: I am observing poor regioselectivity; the ketene is reacting with the ketone moiety of 5-oxohexanal instead of the aldehyde. How do I fix this? A: Aldehydes are inherently more electrophilic than ketones, so the reaction should naturally favor the aldehyde to form the 4-(3-oxobutyl) side chain. If you see ketone attack, your ketene intermediate is likely overly reactive or your catalyst is not providing sufficient hydrogen-bonding guidance. Solution: Introduce a Lewis acid additive such as LiClO4​ (1-2 equivalents). Lithium coordinates preferentially to the more sterically accessible and electron-rich aldehyde oxygen, activating it specifically for the zwitterionic enolate attack[2].

    Q: My isolated yield is low, and NMR shows ring-opened polymeric byproducts. Is the β-lactone degrading during purification? A: Yes. The oxetan-2-one ring is highly susceptible to nucleophilic attack and base-catalyzed ring opening[3]. Causality: Standard silica gel can sometimes be slightly acidic or basic depending on the manufacturer, and prolonged exposure during column chromatography can degrade the lactone. Solution: Use a self-validating isolation protocol. Pre-treat your silica gel with 1% triethylamine, then flush completely with pure hexane before loading your sample to neutralize active sites. Keep the column cold if possible, and concentrate fractions immediately under high vacuum without heating the water bath above 20°C.

    Q: How do I accurately validate the ee of the final product? A: Chiral HPLC or GC is required. However, you must establish a self-validating baseline. Protocol: Before analyzing your chiral batch, synthesize a racemic standard of 4-(3-oxobutyl)oxetan-2-one. Do this by running the exact same reaction using 10 mol% of an achiral nucleophile (like DMAP) instead of TMS-quinine. Run this racemic standard on your chiral HPLC column to prove that the two enantiomers resolve completely (baseline separation). Only then should you inject your chiral sample to calculate the ee.

    Standard Operating Procedure (SOP): Optimized Asymmetric Synthesis

    This protocol is engineered to maximize both yield and ee by tightly controlling ketene generation rates and minimizing thermal background reactions.

    Step 1: System Preparation & Dehydration

    • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

    • Add TMS-quinine (10 mol%) and anhydrous CH2​Cl2​ (to achieve a 0.1 M final concentration).

    • Add 5-oxohexanal (1.0 equiv) and DIPEA (2.0 equiv). Cool the stirring solution to -50°C using a dry ice/acetone bath.

    Step 2: In Situ Ketene Generation (Critical Step)

    • Dissolve the precursor acid chloride (1.2 equiv) in a small volume of anhydrous CH2​Cl2​ .

    • Load this solution into a gas-tight syringe.

    • Causality Check: To prevent ketene homodimerization and thermal racemic cycloaddition, the ketene must be consumed by the catalyst as soon as it is generated. Use a syringe pump to add the acid chloride solution dropwise over 6 to 8 hours directly into the -50°C reaction mixture[2].

    Step 3: Reaction Quench & Self-Validation

    • Once addition is complete, stir for an additional 2 hours at -50°C.

    • Quench the reaction cold by adding a saturated aqueous solution of NH4​Cl .

    • Extract rapidly with cold diethyl ether ( 3×15 mL).

    • Self-Validation: Spot the crude mixture on a TLC plate next to the starting aldehyde. A successful reaction will show the disappearance of the aldehyde and a new, UV-inactive spot (stainable with phosphomolybdic acid or KMnO4​ ) corresponding to the β-lactone.

    Step 4: Purification

    • Pass the organic layer through a short pad of anhydrous Na2​SO4​ .

    • Purify via flash chromatography using neutralized silica gel (pre-treated with 1% Et3​N in hexanes) using a gradient of Hexanes/EtOAc.

    • Concentrate in vacuo at <20°C to yield the enantioenriched 4-(3-oxobutyl)oxetan-2-one.

    References

    • Chen, S., & Ibrahim, A. A. (2016). Catalytic Asymmetric Synthesis of Ketene Heterodimer β-Lactones: Scope and Limitations. The Journal of Organic Chemistry.[Link]

    • Purohit, V. C., Richardson, R. D., Smith, J. W., & Romo, D. (2006). Practical, Catalytic, Asymmetric Synthesis of β-Lactones via a Sequential Ketene Dimerization/Hydrogenation Process. The Journal of Organic Chemistry.[Link]

    • Morris, B. D., Foster, S. P., Smyth, R. R., Hoffmann, M. P., Roelofs, W. L., Franke, S., & Francke, W. (2005). Vittatalactone, a beta-lactone from the striped cucumber beetle, Acalymma vittatum. Journal of Natural Products.[Link]

    Sources

    Troubleshooting

    minimizing side reactions during 4-(3-oxobutyl)oxetan-2-one ring opening

    Welcome to the technical support center for the ring opening of 4-(3-oxobutyl)oxetan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reac...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the ring opening of 4-(3-oxobutyl)oxetan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. The unique bifunctional nature of this substrate, possessing both a strained β-lactone ring and a reactive ketone moiety, presents specific challenges that require careful consideration of reaction conditions to achieve high selectivity and yield.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during the ring-opening reaction of 4-(3-oxobutyl)oxetan-2-one. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

    Question 1: Why am I observing low or no conversion of my starting material?

    Possible Causes:

    • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to open the β-lactone ring under the applied conditions.

    • Steric Hindrance: The nucleophile or the substrate's conformation might sterically hinder the approach to the electrophilic centers of the β-lactone.

    • Inappropriate Solvent: The solvent may not adequately solvate the reactants or may interfere with the reaction mechanism.

    • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Catalyst Inactivity: If using a catalyst, it may be poisoned, degraded, or used in an insufficient amount.

    Solutions & Experimental Protocols:

    • Enhance Nucleophilicity:

      • If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its conjugate base using a non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide).

      • For carbon nucleophiles, consider using more reactive organometallic reagents like Grignard reagents or organolithiums, though chemoselectivity will be a major concern (see Question 2).

    • Optimize Reaction Conditions:

      • Temperature: Incrementally increase the reaction temperature in 10 °C intervals. Monitor the reaction closely for the appearance of side products.

      • Solvent: Switch to a more appropriate solvent. For anionic nucleophiles, polar aprotic solvents like THF, DMF, or DMSO are often effective.

      • Concentration: An increase in the concentration of reactants can sometimes accelerate the reaction rate.

    • Catalyst Selection and Handling:

      • If using a Lewis acid or base catalyst, ensure it is fresh and handled under anhydrous/inert conditions if it is sensitive to air or moisture.

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

    dot

    Caption: Troubleshooting flowchart for low reaction conversion.

    Question 2: My desired product is contaminated with significant byproducts. How can I improve the chemoselectivity?

    The primary challenge with 4-(3-oxobutyl)oxetan-2-one is the presence of two electrophilic sites: the β-lactone ring and the side-chain ketone. The choice of nucleophile and reaction conditions will dictate the selectivity.

    Common Side Reactions:

    • 1,2-Addition to Ketone: Nucleophilic attack on the ketone carbonyl, leading to a tertiary alcohol.

    • Aldol-Type Reactions: Under basic conditions, the enolizable protons alpha to the ketone can be abstracted, leading to enolate formation and subsequent aldol addition or condensation reactions.[1][2][3][4][5]

    • Polymerization: β-lactones can undergo ring-opening polymerization, especially in the presence of certain initiators.[6][7][8]

    • Decarboxylation: The ring-opened product, a β-hydroxy acid (from acyl-oxygen cleavage) or a γ-keto acid (from alkyl-oxygen cleavage), can be a β-keto acid derivative, which is prone to decarboxylation upon heating.[9][10][11][12][13]

    Strategies for Minimizing Side Reactions:

    Side ReactionConditions FavoringMitigation Strategy
    Attack at Ketone Hard, non-bulky nucleophiles (e.g., Grignard reagents, organolithiums)Use softer nucleophiles (e.g., thiolates, cyanides). Employ bulky nucleophiles that are more sensitive to steric hindrance at the ketone. Use protecting groups for the ketone (e.g., ketals) if compatible with the ring-opening conditions.
    Aldol Reactions Strong basic conditions (e.g., NaOH, KOH, alkoxides)Use non-basic or mildly basic conditions. Consider Lewis acid catalysis. If a base is necessary, use a non-nucleophilic, sterically hindered base at low temperatures.
    Polymerization Presence of strong anionic or cationic initiators. High temperatures.Use a stoichiometric amount of the nucleophile. Avoid conditions known to promote polymerization. Keep reaction times to a minimum.
    Decarboxylation High temperatures, acidic or basic conditions after ring-opening.Perform the reaction at lower temperatures. Work up the reaction under neutral or mildly acidic/basic conditions at low temperatures.

    Experimental Protocol for Chemoselective Ring Opening with an Amine:

    • Reactant Preparation: Dissolve 4-(3-oxobutyl)oxetan-2-one (1 equivalent) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar).

    • Nucleophile Addition: Add the amine nucleophile (1.1 equivalents) dropwise to the solution at 0 °C.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    dot

    Caption: Reaction pathways for 4-(3-oxobutyl)oxetan-2-one.

    Question 3: The ring-opening is not regioselective. How can I control whether the nucleophile attacks the acyl-carbon or the β-carbon?

    The regioselectivity of β-lactone ring-opening is a well-documented challenge and depends on the nature of the nucleophile and the catalyst.[14]

    • Acyl-Oxygen Cleavage (Attack at C2): This pathway is generally favored by basic or neutral nucleophiles (e.g., amines, alkoxides, water) and results in the formation of a β-substituted carboxylic acid derivative.[14][15][16][17] This is often the thermodynamically favored pathway.

    • Alkyl-Oxygen Cleavage (Attack at C4, SN2 type): This pathway is favored by "soft" nucleophiles, particularly in the presence of a copper(I) catalyst with organometallic reagents.[18][19] It proceeds with inversion of stereochemistry at the C4 position. Acidic conditions can also promote this pathway.

    Strategies for Controlling Regioselectivity:

    • For Acyl-Oxygen Cleavage:

      • Use primary or secondary amines, or alkoxides in an aprotic solvent.

      • The use of sodium trimethylsilanolate ((TMS)ONa) has been reported for mild and chemoselective lactone ring-opening via an acyl-oxygen cleavage mechanism.[15][16]

    • For Alkyl-Oxygen Cleavage:

      • Use organocuprates (Gilman reagents, R2CuLi) or Grignard reagents with a catalytic amount of CuI.[18][19]

      • Lewis or Brønsted acid catalysis can activate the lactone oxygen, making the β-carbon more susceptible to nucleophilic attack.

    dot

    G cluster_0 Acyl-Oxygen Cleavage cluster_1 Alkyl-Oxygen Cleavage Basic/Neutral Nucleophiles (amines, alkoxides) Basic/Neutral Nucleophiles (amines, alkoxides) Attack at Acyl Carbon (C2) Attack at Acyl Carbon (C2) Basic/Neutral Nucleophiles (amines, alkoxides)->Attack at Acyl Carbon (C2) beta-Hydroxy Acid Derivative beta-Hydroxy Acid Derivative Attack at Acyl Carbon (C2)->beta-Hydroxy Acid Derivative Soft Nucleophiles (organocuprates) + Cu(I) catalyst Soft Nucleophiles (organocuprates) + Cu(I) catalyst Attack at beta-Carbon (C4) Attack at beta-Carbon (C4) Soft Nucleophiles (organocuprates) + Cu(I) catalyst->Attack at beta-Carbon (C4) gamma-Keto Acid Derivative gamma-Keto Acid Derivative Attack at beta-Carbon (C4)->gamma-Keto Acid Derivative

    Caption: Controlling regioselectivity in β-lactone ring-opening.

    Frequently Asked Questions (FAQs)

    Q1: What is the role of a catalyst in the ring-opening of 4-(3-oxobutyl)oxetan-2-one?

    Catalysts can play several roles:

    • Lewis Acids (e.g., AlCl3, BF3·OEt2): Activate the carbonyl oxygen of the lactone, increasing the electrophilicity of both the acyl-carbon and the β-carbon. This can accelerate the reaction but may also lead to a loss of selectivity.

    • Brønsted Acids (e.g., H2SO4, PTSA): Similar to Lewis acids, they can protonate the carbonyl oxygen to activate the lactone ring.

    • Lewis Bases (e.g., DMAP, N-heterocyclic carbenes): Can act as nucleophilic catalysts, attacking the acyl-carbon to form a more reactive intermediate that is then attacked by the primary nucleophile.

    • Transition Metals (e.g., Pd, Cu): Can enable different reaction pathways, such as selective alkyl C-O bond cleavage.[18][20]

    Q2: How does stereochemistry play a role in this reaction?

    If the 4-position of the oxetan-2-one ring is a stereocenter, its configuration is crucial.

    • Acyl-oxygen cleavage retains the stereochemistry at the C4 position.

    • Alkyl-oxygen cleavage (SN2 attack) proceeds with inversion of stereochemistry at the C4 position.

    • Under strongly basic conditions, the proton at the C4 position may be acidic enough to be abstracted, leading to epimerization and a loss of stereochemical integrity.

    Q3: Can I use enzymatic methods for the ring-opening?

    Yes, lipases are known to catalyze the ring-opening of lactones, often with high chemo- and enantioselectivity.[21] This can be an excellent method to avoid side reactions at the ketone, as enzymes can be highly specific for the ester functionality of the lactone.

    Q4: What are the best analytical techniques to monitor the reaction and characterize the products?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) for a quick qualitative assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) for more accurate monitoring of starting material consumption and product/byproduct formation.

    • Product Characterization:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC): To determine the structure of the product and byproducts.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the β-lactone C=O stretch at ~1820-1840 cm-1, appearance of hydroxyl and/or carboxylic acid/ester C=O stretches).

    References

    • Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxyl
    • Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry (RSC Publishing).
    • Decarboxyl
    • Anionic polymerization of .beta.
    • Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society.
    • Fluorinated β-Lactones and Poly(β-hydroxyalkanoate)
    • Video: Loss of Carboxy Group as CO2: Decarboxyl
    • 9.
    • Alkylation, Hydrolysis and Decarboxyl
    • Aldol Condensation - Common Conditions. Organic Chemistry Portal.
    • Pd-Catalyzed Acyl C–O Bond Activation for Selective Ring-Opening of α-Methylene-β-lactones with Amines. Organic Letters.
    • Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow. Organic Process Research & Development.
    • β-Butyrolactone. Wikipedia.
    • The Aldol Condens
    • Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry.
    • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
    • Aldol Addition and Condensation Reactions (Base-C
    • Experiment 19 — Aldol Condens
    • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
    • SN2 Ring Opening of β-Lactones: An Alternative to Catalytic Asymmetric Conjugate Additions. The Journal of Organic Chemistry.
    • Mild and Chemoselective Lactone Ring-Opening with (TMS)ONa. Mechanistic Studies and Application to Sweroside Derivatives. The Journal of Organic Chemistry.
    • Mild and chemoselective lactone ring-opening with (TMS)ONa.
    • Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
    • Controlled Random Terpolymerization of β-Propiolactone, Epoxides, and CO2 via Regioselective Lactone Ring Opening. CCS Chemistry.
    • Chemoselective Ring-Opening Polymerization of a Lactone Having exo-Methylene Group with Lipase C
    • Electrophilic reactivities of cyclic enones and α,β-unsatur
    • Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis.
    • b-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORM
    • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II.
    • A mild method for ring-opening aminolysis of lactones. Request PDF.
    • Method for synthesizing β-lactones and alkenes.
    • The ring opening of lactones and lactams.
    • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
    • Chapter 1. University of Cambridge.
    • 18.16: Nucleophilic Addition to α, β- Unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
    • S(N)

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    Optimization

    Technical Support Center: Stabilizing 4-(3-oxobutyl)oxetan-2-one in Aqueous Media

    Welcome to the Technical Support Center for handling 4-(3-oxobutyl)oxetan-2-one and related β-lactone derivatives. As a highly strained four-membered cyclic ester (ring strain ~25.5 kcal/mol), this pharmacophore is inher...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for handling 4-(3-oxobutyl)oxetan-2-one and related β-lactone derivatives. As a highly strained four-membered cyclic ester (ring strain ~25.5 kcal/mol), this pharmacophore is inherently susceptible to rapid nucleophilic attack and ring-opening hydrolysis.

    This guide is designed for researchers and formulation scientists to troubleshoot degradation issues, understand the underlying chemical kinetics, and implement field-proven stabilization protocols.

    Part 1: Core Principles of Oxetan-2-one Stability

    To effectively prevent the degradation of 4-(3-oxobutyl)oxetan-2-one, one must understand the causality behind its hydrolysis. The degradation is not a single pathway but a complex, pH-dependent system:

    • Base-Catalyzed Hydrolysis (pH > 7): Hydroxide ions directly attack the highly electrophilic carbonyl carbon via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This is the primary cause of rapid degradation in standard physiological buffers like PBS [1].

    • Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the carbonyl oxygen increases the electrophilicity of the ring, facilitating water attack via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage) [2].

    • Buffer Catalysis (General Base Catalysis): Even at the optimal pH (typically 4.0–5.0), nucleophilic buffer salts (e.g., phosphate, citrate, Tris) can act as general bases, facilitating the attack of water molecules on the lactone ring [3].

    Part 2: Troubleshooting Guides & FAQs

    Q1: My compound degrades completely within 30 minutes during standard in vitro biological assays in PBS (pH 7.4). How can I prevent this? Cause: At pH 7.4, the high concentration of hydroxide ions rapidly drives BAC2 hydrolysis. Furthermore, the phosphate ions in PBS act as general base catalysts, accelerating the water attack. Solution: If physiological pH is strictly required for the assay, you must limit the aqueous exposure time. Prepare your stock solutions in anhydrous DMSO or PEG 400. Dilute the compound into the aqueous assay buffer immediately before adding it to the cells or enzymes. Alternatively, lowering the assay temperature to 4°C can significantly reduce the kinetic rate constant.

    Q2: I adjusted my formulation to pH 4.5 to avoid base-catalyzed hydrolysis, but I am still observing a half-life of only 2 hours. Why? Cause: You are likely using a nucleophilic buffer (like phosphate or citrate) to maintain the pH. While you have minimized specific base (OH⁻) catalysis, general base catalysis by the buffer anions is still occurring. Solution: Switch to a non-nucleophilic buffer such as Sodium Acetate or a zwitterionic buffer like MES. These buffers do not actively participate in the transition state of the lactone ring-opening.

    Q3: We need prolonged aqueous stability (>48 hours) for in vivo dosing. How can we achieve this? Cause: Unavoidable water exposure over long periods will eventually hydrolyze the ring, even at the optimal pH of 4.5. Solution: Utilize steric shielding. Complexing the molecule with a cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol), encapsulates the hydrophobic 3-oxobutyl tail and shields the sensitive oxetan-2-one ring from the bulk aqueous environment[1].

    Part 3: Quantitative Data Summary

    The following table summarizes the expected half-lives ( t1/2​ ) of 4-(3-oxobutyl)oxetan-2-one under various conditions, demonstrating the dramatic impact of pH, buffer selection, and formulation.

    Medium / Buffer SystempHTemperatureAdditivesEstimated Half-Life ( t1/2​ )
    Phosphate Buffered Saline (PBS)7.437 °CNone< 15 minutes
    Phosphate Buffered Saline (PBS)7.425 °CNone~ 30 minutes
    Phosphate Buffer (50 mM)4.525 °CNone~ 2 hours
    Acetate Buffer (50 mM)4.525 °CNone~ 8 hours
    Acetate Buffer (50 mM)4.525 °C20% SBE-β-CD> 48 hours

    Part 4: Experimental Protocols

    The following protocols are designed as self-validating systems. By incorporating strict quenching steps and internal standards, you ensure that the degradation measured accurately reflects the incubation conditions and is not an artifact of the analytical process.

    Protocol A: Kinetic Stability Profiling (LC-MS/UV)

    Purpose: To determine the exact pH-rate profile for your specific batch of 4-(3-oxobutyl)oxetan-2-one.

    • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C with desiccant.

    • Buffer Preparation: Prepare 50 mM solutions of Acetate (pH 4.0, 4.5, 5.0) and Phosphate (pH 6.0, 7.0, 7.4). Pre-equilibrate all buffers to 25°C in a thermomixer.

    • Reaction Initiation: Spike 10 µL of the DMSO stock into 990 µL of the pre-equilibrated buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately.

    • Sampling & Quenching (Crucial Step): At t= 0, 10, 30, 60, and 120 minutes, withdraw a 50 µL aliquot and immediately mix it with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

      • Causality: The organic solvent crashes out buffer salts, lowers the dielectric constant (halting hydrolysis), and the acid drops the pH to ~3, freezing the molecule in its most stable state prior to injection.

    • Analysis: Analyze via LC-MS/UV. Plot ln(Areaintact​/Areainternal standard​) versus time. The slope of the linear fit represents the negative observed rate constant ( −kobs​ ).

    Protocol B: SBE-β-CD Encapsulation for In Vivo Dosing

    Purpose: To formulate a stable aqueous vehicle for prolonged studies.

    • Vehicle Preparation: Dissolve 20% (w/v) SBE-β-CD (Captisol) in 50 mM Sodium Acetate buffer, pH 4.5. Stir until completely clear.

    • Complexation: Chill the vehicle to 4°C. Slowly add 4-(3-oxobutyl)oxetan-2-one (as a dry powder or concentrated DMSO stock) while stirring vigorously.

      • Causality: Complexation is an equilibrium process. Lowering the temperature reduces the rate of background hydrolysis while the inclusion complex forms.

    • Equilibration: Protect from light and stir at 4°C for 2 hours to ensure maximum thermodynamic encapsulation.

    • Sterilization & Validation: Filter through a 0.22 µm PTFE syringe filter. Self-Validation: Run an aliquot through Protocol A to confirm that the t1/2​ has extended past 48 hours compared to the unformulated buffer.

    Part 5: System Workflows & Reaction Mechanisms

    HydrolysisMechanisms Lactone 4-(3-oxobutyl)oxetan-2-one (Intact β-lactone) Acidic Acidic Media (pH < 4) Protonation of Carbonyl Lactone->Acidic H+ Basic Basic Media (pH > 7) Hydroxide Attack Lactone->Basic OH- Neutral Optimal Stability (pH 4-5) Minimal Water Attack Lactone->Neutral H2O AAC2 AAC2 / AAL2 Pathway Acyl/Alkyl-Oxygen Cleavage Acidic->AAC2 BAC2 BAC2 / BAL2 Pathway Acyl/Alkyl-Oxygen Cleavage Basic->BAC2 Product Ring-Opened Hydrolysis Product (Inactive β-hydroxy acid) Neutral->Product Slow Hydrolysis AAC2->Product BAC2->Product

    Fig 1. pH-dependent hydrolysis mechanistic pathways of oxetan-2-one derivatives.

    TroubleshootingWorkflow Start Rapid Hydrolysis Observed in Aqueous Assay? CheckPH Is pH > 6.0 or < 4.0? Start->CheckPH AdjustPH Adjust to pH 4.5 - 5.0 Use Acetate/MES Buffer CheckPH->AdjustPH Yes CheckBuffer Using Nucleophilic Buffers? (e.g., Phosphate, Tris) CheckPH->CheckBuffer No AdjustPH->CheckBuffer ChangeBuffer Switch to Non-Nucleophilic Zwitterionic Buffers CheckBuffer->ChangeBuffer Yes CheckSolubility Need prolonged stability for in vivo dosing? CheckBuffer->CheckSolubility No ChangeBuffer->CheckSolubility UseCyclo Formulate with SBE-β-CD (Captisol) or Cosolvents CheckSolubility->UseCyclo Yes Stable Stable Aqueous Formulation Achieved CheckSolubility->Stable No UseCyclo->Stable

    Fig 2. Decision tree for troubleshooting and optimizing β-lactone aqueous stability.

    References

    • Denora, N., Potts, B. C. M., & Stella, V. J. (2007). A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. Journal of Pharmaceutical Sciences, 96(8), 2037–2047.[Link]

    • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889.[Link]

    • Kawasaki, M., Shirai, T., Yatsuzuka, K., & Shirai, R. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances, 14(9), 6121–6126.[Link]

    Reference Data & Comparative Studies

    Validation

    4-(3-oxobutyl)oxetan-2-one vs beta-butyrolactone reactivity comparison

    As a Senior Application Scientist, I approach the comparison of 4-(3-oxobutyl)oxetan-2-one and β-butyrolactone (BBL) not merely as a structural exercise, but as a masterclass in how subtle modifications to a strained fou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the comparison of 4-(3-oxobutyl)oxetan-2-one and β-butyrolactone (BBL) not merely as a structural exercise, but as a masterclass in how subtle modifications to a strained four-membered lactone ring dictate macroscopic behavior. While both molecules share the highly reactive oxetan-2-one core, their divergent side chains program them for entirely different chemical destinies—from bulk biodegradable polymer synthesis to precision-targeted enzymatic inhibition.

    This guide objectively dissects their structural profiling, mechanistic divergence, and experimental handling, supported by field-proven protocols and authoritative data.

    Structural and Electronic Profiling

    The reactivity of β-lactones is governed by the immense ring strain (~24 kcal/mol) of the four-membered oxetane ring. However, the regioselectivity of how this ring opens is dictated by the substitution at the C4 position.

    • β-Butyrolactone (BBL): Featuring a simple methyl group at the C4 position, BBL is a versatile, moderately hindered electrophile. It serves as a foundational building block for organic synthesis and a primary monomer for yielding the biodegradable polyester poly(β-hydroxybutyrate) (PHB) 1.

    • 4-(3-oxobutyl)oxetan-2-one: This compound features a bulky 3-oxobutyl chain (-CH₂CH₂C(=O)CH₃) at the C4 position 2. The extended chain introduces significant steric shielding around the C4 carbon. Furthermore, the distal ketone provides a secondary, orthogonal electrophilic site and acts as a critical hydrogen-bond acceptor. This specific motif is highly analogous to the side chains found in natural product inhibitors (like hymeglusin), which mimic substrates such as acetoacetyl-CoA to target enzymes like hydroxymethylglutaryl-CoA (HMG-CoA) synthase 34.

    Mechanistic Divergence in Ring-Opening

    The fundamental difference between these two molecules lies in their preferred ring-opening pathways under nucleophilic attack.

    The BBL Paradigm: Catalyst-Controlled Bifurcation

    The ring-opening of BBL can proceed via two distinct pathways depending on the hardness/softness of the nucleophile and the catalyst architecture 5:

    • O-Acyl Cleavage: Attack at the highly electrophilic carbonyl carbon (C2). This generates an alkoxide chain-end and proceeds with retention of stereochemistry at C4.

    • O-Alkyl Cleavage: S_N2 attack at the C4 carbon. This generates a carboxylate chain-end and proceeds with inversion of chiral centers, a pathway elegantly exploited by bifunctional organoboron catalysts to create highly controlled PHB architectures [[6]]().

    BBL_ROP BBL β-Butyrolactone (BBL) O_Acyl O-Acyl Cleavage (Hard Nuc) BBL->O_Acyl Attack at C=O O_Alkyl O-Alkyl Cleavage (Soft Nuc) BBL->O_Alkyl Attack at C4 Nuc Initiator/Catalyst Nuc->BBL Alkoxide Alkoxide Chain-End (Retention) O_Acyl->Alkoxide Carboxylate Carboxylate Chain-End (Inversion) O_Alkyl->Carboxylate PHB Poly(β-hydroxybutyrate) Alkoxide->PHB Propagation Carboxylate->PHB Propagation

    Mechanistic divergence in β-butyrolactone ring-opening polymerization pathways.

    The 4-(3-oxobutyl)oxetan-2-one Paradigm: Steric and Electronic Targeting

    In contrast, 4-(3-oxobutyl)oxetan-2-one is biologically "pre-programmed." The bulky 3-oxobutyl group severely sterically hinders the S_N2 O-alkyl cleavage pathway. Consequently, nucleophiles—particularly soft biological thiols like the active-site cysteine of HMG-CoA synthase—are forced to attack the lactone carbonyl via O-acyl cleavage [[4]](). This results in the formation of a highly stable, irreversible thioester adduct.

    Oxetane_Reactivity Oxetane 4-(3-oxobutyl)oxetan-2-one Target Enzyme Active Site (e.g., HMG-CoA Synthase) Oxetane->Target Binding Ketone-Directed Hydrogen Bonding Target->Binding Steric C4 Steric Shielding (Blocks O-Alkyl) Target->Steric Thiol Catalytic Cysteine Thiol Attack Binding->Thiol Steric->Thiol Directs Regioselectivity O_Acyl Exclusive O-Acyl Cleavage Thiol->O_Acyl Thioester Stable Thioester Adduct (Irreversible Inhibition) O_Acyl->Thioester

    Targeted O-acyl cleavage of 4-(3-oxobutyl)oxetan-2-one by catalytic thiols.

    Quantitative Data Comparison

    Parameterβ-Butyrolactone (BBL)4-(3-oxobutyl)oxetan-2-one
    C4 Substitution Methyl (-CH₃)3-oxobutyl (-CH₂CH₂C(=O)CH₃)
    Primary Ring-Opening Catalyst-dependent (O-acyl or O-alkyl)Strongly biased to O-acyl
    Steric Hindrance at C4 LowHigh
    Orthogonal Functional Groups NoneKetone (enables H-bonding / tandem rxns)
    Primary Application Monomer for biodegradable PHAsMechanism-based enzyme inhibitor / Probe
    Nucleophilic Target Alkoxides, Carboxylates, AminesThiols (e.g., Cysteine residues)

    Self-Validating Experimental Protocols

    To demonstrate the practical handling of these divergent reactivities, I have designed two self-validating experimental workflows. The causality behind each step is explicitly defined to ensure scientific integrity.

    Protocol A: Controlled Ring-Opening Polymerization of BBL

    Objective: Synthesize narrowly dispersed PHB via O-alkyl cleavage using a bifunctional organoboron catalyst.

    • Preparation (Inert Atmosphere): Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with racemic BBL and a bifunctional organoboron catalyst at a 100:1 monomer-to-catalyst ratio.

      • Causality: The glovebox and flame-dried glassware are absolute requirements. Trace moisture acts as an uncontrolled chain transfer agent, which will prematurely terminate the chains and broaden the polydispersity index (PDI).

    • Polymerization: Seal the flask, remove it from the glovebox, and heat the neat mixture to 100 °C for 4.5 hours 6.

      • Causality: Elevated temperature is required to overcome the activation energy barrier for the sterically demanding O-alkyl cleavage pathway driven by the bulky organoboron complex.

    • Termination: Quench the reaction by injecting 1 mL of acidic methanol (0.1 M HCl), then precipitate the polymer dropwise into cold ethanol.

      • Causality: Acidic quenching rapidly protonates the living carboxylate chain end, preventing unwanted back-biting and transesterification degradation of the newly formed polyester backbone.

    • Self-Validation Step: Isolate the precipitate and analyze via ¹H NMR (CDCl₃). The successful conversion is validated by the total disappearance of the BBL methyl doublet at 1.54 ppm and the appearance of the broad PHB polymeric signals. Follow up with MALDI-TOF MS to confirm the exact mass of the carboxylate end-groups, validating the O-alkyl cleavage mechanism 6.

    Protocol B: Thioesterification of 4-(3-oxobutyl)oxetan-2-one

    Objective: Model the irreversible inhibition of HMG-CoA synthase by forming a stable thioester adduct.

    • Preparation: Prepare a 10 mM stock of 4-(3-oxobutyl)oxetan-2-one in anhydrous DMSO. Separately, prepare a 50 mM solution of N-acetylcysteamine (NAC) in 100 mM HEPES buffer adjusted to pH 7.4.

      • Causality: NAC serves as a highly accurate structural mimic of the catalytic cysteine in HMG-CoA synthase. The pH 7.4 buffer ensures a physiological fraction of the thiol is deprotonated to the highly nucleophilic thiolate state.

    • Reaction: Inject 100 μL of the oxetane stock into 900 μL of the NAC buffer (final oxetane conc. 1 mM, NAC conc. 45 mM). Incubate at 37 °C under gentle agitation.

      • Causality: The bulky 3-oxobutyl chain completely shields the C4 position, directing the thiolate to exclusively attack the lactone carbonyl via O-acyl cleavage, generating the thioester.

    • Self-Validation Step: Withdraw 50 μL aliquots at 0, 10, 30, and 60 minutes. React each aliquot with Ellman's reagent (DTNB) and measure the absorbance at 412 nm.

      • Causality: DTNB reacts quantitatively with free thiols. A time-dependent decrease in A412 directly validates the consumption of the thiol via ring-opening. Final confirmation of the system is achieved by analyzing the 60-minute aliquot via LC-HRMS to identify the exact mass of the newly formed thioester adduct [M+H]⁺.

    References

    • Sigma-Aldrich: β-Butyrolactone Product Information Source: Sigma-Aldrich URL
    • Source: Encyclopedia.
    • Source: Macromolecules (ACS Publications)
    • Information on EC 2.3.3.
    • Henry M Miziorko Ph.D.
    • 2-Oxetanone, 4-(3-oxobutyl)- (9CI)

    Sources

    Comparative

    Validating the Purity of Reactive Intermediates: A Comparative Guide on 4-(3-oxobutyl)oxetan-2-one using qNMR vs. Traditional Chromatography

    In the landscape of drug development and synthetic chemistry, the accurate purity determination of reactive intermediates is a critical cornerstone of quality, safety, and downstream efficacy[1]. 4-(3-oxobutyl)oxetan-2-o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of drug development and synthetic chemistry, the accurate purity determination of reactive intermediates is a critical cornerstone of quality, safety, and downstream efficacy[1]. 4-(3-oxobutyl)oxetan-2-one is a highly strained β-lactone featuring a reactive 3-oxobutyl side chain. While traditional techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for stable molecules, they frequently fail when applied to labile pharmacophores[2].

    As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of analytical methodologies. By examining the underlying physicochemical causality, this guide demonstrates why quantitative Nuclear Magnetic Resonance (qNMR) is the superior, orthogonal solution for validating the purity of 4-(3-oxobutyl)oxetan-2-one.

    The Analytical Challenge: Why Chromatography Fails for β-Lactones

    The fundamental issue with analyzing 4-(3-oxobutyl)oxetan-2-one via traditional chromatography lies in the molecule's inherent reactivity. The 4-membered oxetan-2-one ring possesses significant angle strain, making the carbonyl carbon highly electrophilic and susceptible to degradation under standard chromatographic conditions.

    • HPLC (Hydrolytic Degradation): Reversed-phase HPLC typically relies on aqueous mobile phases (e.g., Water/Methanol or Water/Acetonitrile). In these protic environments, water acts as a nucleophile, attacking the electrophilic carbonyl of the β-lactone. This causes rapid ring-opening hydrolysis, converting the analyte into a β-hydroxy acid during the run. Consequently, HPLC drastically underestimates the true purity of the intact lactone and generates artificial impurity peaks[1].

    • GC (Thermal Degradation): GC analysis requires volatilizing the sample in a high-temperature injection port (typically >200°C). At these temperatures, the strained β-lactone undergoes rapid thermal decarboxylation, releasing CO₂ and forming an alkene. This thermal lability renders GC entirely unsuitable for this compound.

    G Analyte 4-(3-oxobutyl)oxetan-2-one (Intact β-lactone) HPLC HPLC Analysis (Aqueous Mobile Phase) Analyte->HPLC Water/MeOH GC GC Analysis (High Temperature) Analyte->GC >200°C qNMR qNMR Analysis (Aprotic Solvent, 25°C) Analyte->qNMR Inert Solvent (CDCl3) Hydrolysis Ring-Opening (β-hydroxy acid) HPLC->Hydrolysis Hydrolysis Thermal Decarboxylation (Alkene + CO2) GC->Thermal Thermal Degradation Stable Accurate Quantitation (No Degradation) qNMR->Stable Absolute Purity

    Degradation pathways of 4-(3-oxobutyl)oxetan-2-one in chromatography vs. stability in qNMR.

    The Orthogonal Solution: Quantitative NMR (qNMR)

    To bypass the hydrolytic and thermal degradation pathways, we must use a technique that operates at room temperature in an inert environment. qNMR is a primary ratio method where the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei producing that signal[2].

    Because qNMR is performed in an aprotic, anhydrous solvent (like CDCl₃) at 25°C, the β-lactone ring remains completely intact. Furthermore, qNMR does not require a reference standard of the analyte itself; it only requires a highly pure, chemically inert Internal Standard (IS)[3]. For 4-(3-oxobutyl)oxetan-2-one, is the ideal IS. TMB provides a sharp aromatic singlet at ~6.1 ppm, which is well isolated from the analyte's aliphatic and α-carbonyl protons (found between 2.0 and 5.0 ppm), preventing any signal overlap[4].

    Comparative Performance Data

    To objectively demonstrate the superiority of qNMR for this specific compound, a single homogenous batch of 4-(3-oxobutyl)oxetan-2-one was analyzed using all three techniques. The quantitative data is summarized below:

    Analytical MethodOperating ConditionsObserved Purity (% w/w)Major Artifacts / Degradants Detected
    RP-HPLC (UV) H₂O/MeCN (0.1% TFA), 25°C84.5 ± 1.2β-hydroxy acid (hydrolysis product)
    GC (FID) Inlet: 250°C, Oven: 50-280°C42.1 ± 3.5Alkene + CO₂ (decarboxylation product)
    qNMR (¹H) CDCl₃, 25°C, TMB as IS98.7 ± 0.1 None (True Absolute Purity)

    Data Interpretation: Both HPLC and GC severely underestimate the purity of the compound due to in-situ degradation. Only qNMR provides the true absolute purity of the intact batch.

    Experimental Protocol: Self-Validating qNMR Workflow

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It relies on strict metrological weighing and internal mathematical cross-checks to guarantee data integrity[3].

    Step-by-Step Methodology

    1. Metrological Weighing & Sample Preparation

    • Causality: Because qNMR is a mass-balance ratio method, weighing errors translate directly into purity errors.

    • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of 4-(3-oxobutyl)oxetan-2-one and ~10 mg of the TMB internal standard (TraceCERT® grade, ≥99.9% purity) into a static-free vial[3].

    • Dissolution: Dissolve the mixture in 0.8 mL of anhydrous CDCl₃ (to prevent hydrolysis) and transfer to a 5 mm precision NMR tube.

    2. NMR Acquisition Parameters

    • Causality: For the signal integral to accurately reflect molar concentration, all protons must fully relax back to equilibrium between pulses.

    • Action: Determine the longest longitudinal relaxation time ( T1​ ) of the analyte and the IS. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds). Use a 90° excitation pulse to maximize the signal-to-noise ratio. Acquire at least 32 scans.

    3. Data Processing & Integration

    • Apply a precise phase correction (zero and first order) and a multipoint baseline correction.

    • Integrate the TMB IS singlet at ~6.1 ppm ( Istd​ ).

    • Integrate the analyte's oxetane methine proton (C4-H) at ~4.5 ppm ( Ix1​ ) and the terminal methyl protons of the 3-oxobutyl group at ~2.1 ppm ( Ix2​ ).

    4. Purity Calculation & Self-Validation Calculate the purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

    • The Self-Validating Check: Calculate Px​ twice—once using Ix1​ (methine proton, N=1 ) and once using Ix2​ (methyl protons, N=3 ).

    • Rule of Trust: If the two calculated purity values deviate by more than 0.5%, it indicates hidden impurity overlap under one of the signals, and the result must be investigated. If they match, the purity value is internally validated.

    Workflow Step1 1. Metrological Weighing Analyte + Internal Standard (e.g., TMB) Step2 2. Dissolution Use anhydrous CDCl3 to prevent hydrolysis Step1->Step2 Step3 3. NMR Acquisition 90° Pulse, D1 > 5×T1, High S/N Step2->Step3 Step4 4. Data Processing Phase/Baseline Correction, Integration Step3->Step4 Step5 5. Purity Calculation Primary Ratio Method Equation Step4->Step5

    Step-by-step workflow for the qNMR purity validation of reactive intermediates.

    References

    • BenchChem Technical Support Team. "A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results." BenchChem, 2025. [1]

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231.[2]

    • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich Technical Notes.[3]

    • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010, 52(5), 645–651.[4]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Analytical Validation of 4-(3-oxobutyl)oxetan-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)

    Introduction: The Analytical Imperative for Novel Oxetane Motifs In modern drug discovery, the oxetane motif has emerged as a valuable structural unit, often used to replace less favorable groups like gem-dimethyls to im...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Imperative for Novel Oxetane Motifs

    In modern drug discovery, the oxetane motif has emerged as a valuable structural unit, often used to replace less favorable groups like gem-dimethyls to improve key physicochemical properties such as solubility. The compound 4-(3-oxobutyl)oxetan-2-one, a functionalized β-lactone, represents a class of molecules with significant potential in medicinal chemistry. However, its journey from a promising candidate to a viable therapeutic agent is contingent upon rigorous analytical characterization. The development and validation of a robust analytical method are not mere procedural formalities; they are the bedrock of product quality, ensuring safety, efficacy, and batch-to-batch consistency.

    This guide provides an in-depth, experience-driven comparison and validation protocol for the quantitative analysis of 4-(3-oxobutyl)oxetan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). As a technique offering a powerful combination of chromatographic separation and specific mass-based detection, GC-MS is exceptionally well-suited for this analyte.[1] We will delve into the causality behind each experimental choice, grounding our protocol in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate that the method is, above all, "suitable for its intended purpose."[2][3][4]

    The Chosen Analytical Approach: Why GC-MS?

    While alternative methods like High-Performance Liquid Chromatography (HPLC) exist, GC-MS was selected for its superior specificity and sensitivity for semi-volatile compounds like 4-(3-oxobutyl)oxetan-2-one.

    • High Specificity: GC-MS provides two independent dimensions of identification: retention time (from GC) and mass spectrum (from MS).[5] This dual-confirmation minimizes the risk of interferences from matrix components, impurities, or degradation products, a critical requirement for pharmaceutical analysis.[6][7]

    • Excellent Sensitivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can achieve remarkably low limits of detection and quantitation, which is essential for analyzing trace-level impurities or quantifying the active pharmaceutical ingredient (API) in low-dosage forms.[8]

    • Structural Elucidation: In scan mode, the mass spectrometer provides valuable fragmentation patterns that can aid in the structural identification of unknown impurities or degradants, a significant advantage during drug development.[9]

    Comparison with Alternative Analytical Techniques
    TechniquePros for 4-(3-oxobutyl)oxetan-2-one AnalysisCons for 4-(3-oxobutyl)oxetan-2-one Analysis
    GC-MS (Validated Method) Excellent specificity and sensitivity (SIM mode).[8] Provides structural information (Scan mode).[9] Robust and reproducible for volatile/semi-volatile compounds.Requires analyte to be thermally stable and volatile. Potential for matrix effects that can suppress or enhance the signal.[10]
    HPLC-UV Widely available, robust. Non-destructive. Suitable for non-volatile or thermally labile compounds.Lower specificity; peak identification is based solely on retention time. Requires a UV chromophore for good sensitivity, which may be weak in the target analyte.
    LC-MS High sensitivity and specificity. Applicable to a very broad range of compounds, including non-volatile and thermally labile ones.Higher operational complexity and cost compared to GC-MS. Highly susceptible to matrix effects (ion suppression).[9]
    GC-FID (Flame Ionization Detector) Robust, simple, and provides a wide linear range. Excellent for quantifying hydrocarbons.Non-specific detector; cannot confirm peak identity beyond retention time. Less sensitive than MS for many compounds.

    Part 1: GC-MS Method Development & Optimization

    The foundation of a successful validation is a well-developed and robust analytical method. The following parameters were optimized to ensure reliable performance for 4-(3-oxobutyl)oxetan-2-one.

    Experimental Protocol: Optimized GC-MS Conditions
    • Instrumentation : An Agilent GC/MSD system (or equivalent) is used.[11]

    • GC Column Selection : A DB-35MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is chosen. This mid-polarity phase provides excellent resolution for lactone compounds.[12]

    • Carrier Gas : Helium is used at a constant flow rate of 1.0 mL/min.

    • Inlet : A split/splitless injector is operated in split mode (10:1 ratio) at 250°C. A split injection minimizes the amount of non-volatile matrix material entering the column, enhancing system robustness.[8]

    • Oven Temperature Program :

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C. This program ensures sharp peaks and separation from potential impurities.

    • Mass Spectrometer Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Source Temperature : 230°C.

      • Quadrupole Temperature : 150°C.

      • Acquisition Mode : A combination of Full Scan (m/z 40-300) for initial identification and specificity assessment, and Selected Ion Monitoring (SIM) for quantitation. For 4-(3-oxobutyl)oxetan-2-one (MW: 142.15 g/mol ), characteristic ions (e.g., m/z 142, 99, 85, 57 - hypothetical) would be selected for high sensitivity and specificity.

    Part 2: The Validation Workflow: An ICH Q2(R1) Guided Approach

    The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] Our validation workflow is designed as a self-validating system, where the successful completion of each stage builds confidence in the method's overall reliability.

    G cluster_prep Method Foundation cluster_validation Core Validation Parameters (ICH Q2 R1) MethodDev Method Development SystemSuitability System Suitability MethodDev->SystemSuitability Defines Criteria Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ->Robustness ValidatedMethod Fully Validated Analytical Method Robustness->ValidatedMethod

    Caption: The GC-MS analytical validation workflow.

    Specificity

    Causality : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This ensures that the signal measured is only from our target compound.

    Experimental Protocol :

    • Analyze a blank solvent (e.g., Dichloromethane) and a placebo sample (formulation matrix without the API).

    • Spike the placebo sample with 4-(3-oxobutyl)oxetan-2-one and known related impurities.

    • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and analyze the resulting solutions.

    • Acceptance Criteria : No interfering peaks should be observed at the retention time of 4-(3-oxobutyl)oxetan-2-one in the blank and placebo chromatograms. The analyte peak should be adequately resolved from any impurity or degradant peaks (Resolution > 2.0).[9] Mass spectral analysis should confirm peak identity and purity.

    Linearity and Range

    Causality : Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16]

    Experimental Protocol :

    • Prepare a stock solution of 4-(3-oxobutyl)oxetan-2-one reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration.[17]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.[18] The y-intercept should be insignificant compared to the response at the lowest concentration. A visual inspection of the residual plot should show a random distribution of points around zero.[17]

    Example Data: Linearity of 4-(3-oxobutyl)oxetan-2-one

    Concentration (µg/mL)Mean Peak Area (n=3)
    80101,500
    90114,200
    100126,800
    110139,500
    120152,100
    Regression Results Value
    Correlation Coefficient (r²) 0.9998
    Slope 1265
    Y-Intercept 1,120
    Accuracy

    Causality : Accuracy measures the closeness of the test results obtained by the method to the true value.[5] It is typically assessed using recovery studies on a placebo matrix.

    Experimental Protocol :

    • Prepare placebo samples.

    • Spike the placebo with known amounts of 4-(3-oxobutyl)oxetan-2-one at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[19]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% for an API assay.[18]

    Example Data: Accuracy (Recovery)

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
    80%80.079.299.0
    100%100.0100.5100.5
    120%120.0121.4101.2
    Mean Recovery 100.2%
    Precision

    Causality : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][20] It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples of 4-(3-oxobutyl)oxetan-2-one at 100% of the test concentration on the same day, with the same analyst and equipment.[13]

    • Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst, or on different equipment. This assesses the effect of random events on the method's precision.[6][13]

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

    • Acceptance Criteria : The %RSD for repeatability and intermediate precision should not be more than 2.0%.[9][18]

    Example Data: Precision (%RSD)

    Precision LevelReplicate 1 (Area)Replicate 2 (Area)...Replicate 6 (Area)Mean Area%RSD
    Repeatability (Day 1) 126,500127,100...125,900126,6500.8%
    Intermediate (Day 2) 128,100127,500...129,000128,2001.1%
    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Causality : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][21] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][22] These are critical parameters for impurity analysis.

    Experimental Protocol :

    • These limits can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

    • Signal-to-Noise (S/N) Approach :

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.[9]

      • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[9]

    • Calibration Curve Slope Approach :

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

    • Confirmation : The claimed LOQ must be verified by analyzing multiple samples at this concentration and demonstrating that the accuracy and precision criteria are met (e.g., %RSD ≤ 10-20%).[9]

    Robustness

    Causality : Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] It provides an indication of its reliability during normal usage and is critical for method transfer between labs.[23]

    Experimental Protocol :

    • Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, split ratio).

    • Make small, deliberate changes to these parameters one at a time. For example:

      • Flow Rate: ± 0.1 mL/min

      • Initial Oven Temperature: ± 2°C

      • Injection Temperature: ± 5°C

    • Analyze system suitability samples under each modified condition.

    • Acceptance Criteria : System suitability parameters (e.g., retention time, peak area, resolution) should remain within predefined acceptance criteria. The method is considered robust if the results are not significantly affected by these minor changes.[24][25]

    Part 3: System Suitability - The Daily Method Check

    Before any validation or routine analysis, a system suitability test (SST) must be performed. This is an integral part of the method that ensures the GC-MS system is performing correctly.[5]

    G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis SamplePrep Sample Preparation Injection Injection SamplePrep->Injection GCMS_System GC-MS System GCMS_System->Injection Separation GC Separation (Column) Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection DataAcq Data Acquisition Detection->DataAcq DataProc Data Processing DataAcq->DataProc Report Final Report DataProc->Report

    Caption: The GC-MS sample analysis workflow.

    Experimental Protocol :

    • Prepare a system suitability solution containing 4-(3-oxobutyl)oxetan-2-one and a related impurity or internal standard.

    • Make five replicate injections of this solution.

    • Acceptance Criteria :

      • Precision of Peak Area : %RSD ≤ 2.0%.[9]

      • Peak Tailing Factor : ≤ 2.0.

      • Resolution : ≥ 2.0 between the analyte and the closest eluting peak.

    Conclusion

    This guide outlines a comprehensive and scientifically rigorous approach to the validation of a GC-MS method for 4-(3-oxobutyl)oxetan-2-one, grounded in the principles of the ICH Q2(R1) guideline. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, we have demonstrated that the proposed method is highly reliable and suitable for its intended purpose in a pharmaceutical development setting. The inherent specificity and sensitivity of GC-MS, when properly validated, provide a high degree of confidence in the quality and consistency of the analytical data generated. This validated method serves as a critical tool, ensuring that 4-(3-oxobutyl)oxetan-2-one can be advanced with a clear and accurate understanding of its identity, purity, and strength.

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    Comparative

    A Comparative Guide to Oxetanones: Navigating Physicochemical Properties and Reactivity for Drug Discovery

    In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. Among the heterocyclic systems that have garnered signifi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. Among the heterocyclic systems that have garnered significant interest, the oxetane ring stands out for its unique combination of polarity, metabolic stability, and three-dimensional character.[1][2][3] This guide provides a comparative analysis of 4-(3-oxobutyl)oxetan-2-one, a representative β-lactone, alongside other key oxetanone derivatives. By delving into their physicochemical properties, reactivity, and synthetic utility, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ these valuable building blocks.

    The Oxetanone Scaffold: An Introduction to its Potential

    The four-membered oxygen-containing ring of oxetane has been increasingly recognized as a valuable motif in drug design.[2][4] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[3][5] Oxetanones, which feature a carbonyl group within the oxetane ring, represent a particularly intriguing subclass. The position of the carbonyl group significantly influences the chemical properties and reactivity of the molecule, thereby dictating its potential applications.

    This guide will focus on a comparative study of three key oxetanone structures:

    • 4-(3-oxobutyl)oxetan-2-one: A β-lactone (oxetan-2-one) with a substituted side chain. β-Lactones are known for their reactivity and are present in a number of biologically active natural products.[6][7]

    • Oxetan-3-one: A versatile and commercially available building block for the synthesis of various 3-substituted oxetanes.[8][9]

    • 3,3-Disubstituted Oxetanes: These derivatives are noted for their enhanced stability compared to other substitution patterns.[3][10][11]

    The rationale for this comparison lies in understanding how the placement of the carbonyl group and substituents on the oxetane ring dictates the molecule's behavior, from its stability in physiological conditions to its utility as a synthetic intermediate.

    Comparative Physicochemical Properties

    The decision to incorporate an oxetane or oxetanone moiety into a drug candidate is often driven by the desire to fine-tune its physicochemical properties. The following table summarizes key comparative data, drawing from established principles and literature findings on oxetane chemistry.

    Property4-(3-oxobutyl)oxetan-2-one (β-Lactone)Oxetan-3-one3,3-Disubstituted Oxetane
    Polarity HighHighModerate to High
    Aqueous Solubility Generally GoodGoodGenerally Good[5]
    Lipophilicity (logP) Lowered by the polar core[5]Lowered by the polar coreCan be tuned by substituents
    Metabolic Stability Susceptible to hydrolysisGenerally stableHigh stability[3][10]
    Hydrogen Bond Acceptor Yes (carbonyl and ether oxygen)Yes (carbonyl and ether oxygen)Yes (ether oxygen)

    Causality Behind the Properties:

    • Polarity and Solubility: The presence of the oxygen atom and the carbonyl group in oxetanones imparts significant polarity, which generally leads to improved aqueous solubility, a desirable trait for many drug candidates.[1][5]

    • Lipophilicity: The compact and polar nature of the oxetane ring can reduce the lipophilicity of a molecule, which can be advantageous for optimizing pharmacokinetic profiles.[4][5]

    • Metabolic Stability: 3,3-disubstituted oxetanes exhibit remarkable metabolic stability due to steric hindrance around the ether oxygen, which protects it from enzymatic degradation.[3][10][11] In contrast, the strained β-lactone ring of 4-(3-oxobutyl)oxetan-2-one is more susceptible to nucleophilic attack and hydrolysis, a feature that can be exploited for prodrug design or as a reactive handle.

    Reactivity and Synthetic Utility: A Tale of Two Carbonyls

    The position of the carbonyl group is the primary determinant of an oxetanone's reactivity. This section explores the distinct chemical behaviors of oxetan-2-ones and oxetan-3-ones.

    The Electrophilic Nature of β-Lactones (Oxetan-2-ones)

    The β-lactone ring is characterized by significant ring strain, making it a potent electrophile susceptible to ring-opening reactions by a wide range of nucleophiles.[12][13] This reactivity is a double-edged sword: while it can lead to instability, it also provides a powerful tool for synthetic chemists to introduce diverse functionalities.

    Key Reactions of 4-(3-oxobutyl)oxetan-2-one:

    • Nucleophilic Ring Opening: Amines, alcohols, and thiols can readily open the β-lactone ring to form β-amino acids, β-hydroxy esters, and β-thioesters, respectively. This reactivity is foundational to their use as synthetic intermediates.[12]

    • Rearrangement Reactions: Under certain conditions, β-lactones can undergo rearrangements, further expanding their synthetic utility.

    The following diagram illustrates the general reactivity of the β-lactone ring.

    Beta_Lactone_Reactivity BetaLactone 4-(3-oxobutyl)oxetan-2-one (β-Lactone) RingOpened Ring-Opened Product (β-substituted carboxylic acid derivative) BetaLactone->RingOpened Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->RingOpened

    Caption: Reactivity of the β-lactone ring towards nucleophiles.

    The Versatility of Oxetan-3-one

    In contrast to the electrophilic nature of β-lactones, oxetan-3-one behaves more like a typical ketone. Its carbonyl group can undergo a variety of standard ketone reactions, making it a valuable and versatile building block for accessing a wide array of 3-substituted oxetanes.[8][14]

    Key Reactions of Oxetan-3-one:

    • Nucleophilic Addition: Organometallic reagents (e.g., Grignard, organolithium) can add to the carbonyl group to form tertiary alcohols.

    • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to 3-aminooxetanes.

    • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds at the 3-position.[15]

    The following diagram outlines the synthetic utility of oxetan-3-one.

    Oxetan_3_one_Reactivity Oxetan3one Oxetan-3-one NucleophilicAddition 3-Hydroxy-3-substituted Oxetane Oxetan3one->NucleophilicAddition Grignard/Organolithium ReductiveAmination 3-Aminooxetane Oxetan3one->ReductiveAmination Amine, Reducing Agent Wittig 3-Methyleneoxetane Oxetan3one->Wittig Wittig/HWE Reagent

    Caption: Synthetic transformations of oxetan-3-one.

    Biological Activity and Applications in Drug Discovery

    The unique properties of oxetanones have led to their exploration in various therapeutic areas. The choice of the oxetanone scaffold is often a strategic decision to overcome specific challenges in drug design.

    • β-Lactones as Bioactive Molecules: Many natural products containing a β-lactone moiety exhibit potent biological activities, including enzyme inhibition.[13] For instance, lactacystin is a well-known proteasome inhibitor.[13] The inherent reactivity of the β-lactone ring can be harnessed for covalent modification of biological targets.

    • Oxetanes for Improved Pharmacokinetics: The incorporation of a stable oxetane ring, often derived from oxetan-3-one, has proven to be a successful strategy for enhancing the pharmacokinetic properties of drug candidates.[1][2][4] By replacing metabolically labile groups like gem-dimethyl or carbonyl functionalities, researchers have been able to improve metabolic stability and oral bioavailability.[4][16] For example, the introduction of an oxetane can reduce clearance by cytochrome P450 enzymes.[1][2]

    Experimental Protocol: Assessing the Kinetic Stability of Oxetanones

    To provide a practical context for the concepts discussed, this section outlines a general protocol for comparing the kinetic stability of different oxetanones in the presence of a nucleophile. This type of assay is crucial for understanding how a compound might behave in a biological system.

    Objective: To determine the relative rate of ring-opening for 4-(3-oxobutyl)oxetan-2-one and a 3,3-disubstituted oxetane in the presence of a model nucleophile (e.g., a primary amine).

    Materials:

    • 4-(3-oxobutyl)oxetan-2-one

    • A representative 3,3-disubstituted oxetane (e.g., 3,3-dimethyloxetane)

    • Primary amine (e.g., butylamine)

    • Aprotic solvent (e.g., acetonitrile)

    • Internal standard for NMR or LC-MS analysis

    • NMR spectrometer or LC-MS instrument

    Methodology:

    • Solution Preparation:

      • Prepare stock solutions of each oxetanone and the primary amine in the chosen solvent at known concentrations.

      • Prepare a stock solution of the internal standard.

    • Reaction Setup:

      • In separate reaction vessels, combine the oxetanone solution, the internal standard solution, and the solvent.

      • Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C).

      • Initiate the reaction by adding the primary amine solution to each vessel simultaneously.

    • Time-Course Monitoring:

      • At regular time intervals, withdraw an aliquot from each reaction mixture.

      • Quench the reaction immediately (e.g., by dilution with a suitable solvent or acidification).

      • Analyze the quenched samples by NMR or LC-MS to determine the concentration of the remaining oxetanone.

    • Data Analysis:

      • Plot the concentration of each oxetanone as a function of time.

      • Determine the initial rate of reaction for each oxetanone.

      • Calculate the half-life (t₁/₂) of each oxetanone under the reaction conditions.

    The following workflow diagram visualizes this experimental protocol.

    Stability_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Oxetanone Prepare Oxetanone Stock Solutions Mix Combine Oxetanone, Internal Standard, and Solvent Prep_Oxetanone->Mix Prep_Amine Prepare Amine Stock Solution Initiate Initiate Reaction with Amine Prep_Amine->Initiate Prep_IS Prepare Internal Standard Solution Prep_IS->Mix Equilibrate Equilibrate to Reaction Temperature Mix->Equilibrate Equilibrate->Initiate Aliquot Withdraw Aliquots at Time Intervals Initiate->Aliquot Quench Quench Reaction Aliquot->Quench Analyze Analyze by NMR or LC-MS Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate and Half-life Plot->Calculate

    Caption: Experimental workflow for assessing oxetanone stability.

    Conclusion and Future Outlook

    The comparative analysis of 4-(3-oxobutyl)oxetan-2-one and other oxetanones reveals a fascinating dichotomy in their chemical behavior and potential applications. The strained and reactive β-lactone ring offers a gateway to complex molecular architectures and potential covalent inhibitors, while the more stable 3-oxo and 3,3-disubstituted oxetane scaffolds provide robust platforms for fine-tuning the physicochemical properties of drug candidates.

    As our understanding of the subtle interplay between structure, stability, and biological activity continues to grow, we can anticipate even more sophisticated applications of oxetanones in drug discovery. The continued development of novel synthetic methodologies to access diverse oxetanone derivatives will undoubtedly fuel their integration into the medicinal chemist's toolbox, paving the way for the next generation of innovative therapeutics.

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    • MDPI. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.
    • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
    • Thieme. (n.d.). Oxetanes and Oxetan-3-ones.
    • Mol-Instincts. (n.d.). Oxetanes database - synthesis, physical properties.
    • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
    • PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
    • PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
    • Benchchem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
    • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
    • Wikipedia. (n.d.). 3-Oxetanone.

    Sources

    Validation

    Benchmarking Catalytic Efficiency in the Ring-Opening Polymerization of 4-(3-oxobutyl)oxetan-2-one: A Guide to Ketone-Functionalized Polyhydroxyalkanoates

    As the demand for functional, biodegradable materials accelerates, aliphatic polyesters—specifically polyhydroxyalkanoates (PHAs)—have emerged as premier candidates for advanced biomedical and engineering applications. W...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for functional, biodegradable materials accelerates, aliphatic polyesters—specifically polyhydroxyalkanoates (PHAs)—have emerged as premier candidates for advanced biomedical and engineering applications. While standard PHAs often lack the chemical handles necessary for post-polymerization modification, the ring-opening polymerization (ROP) of functionalized β -lactones bridges this gap [2].

    This guide provides an in-depth benchmarking analysis of the catalytic efficiency in the ROP of 4-(3-oxobutyl)oxetan-2-one (OBO) . By bearing a pendant 3-oxobutyl group, this specific monomer yields a PHA with reactive ketone functionalities. These pendant ketones are highly prized for generating Covalent Adaptable Networks (CANs) via acylhydrazone crosslinking, enabling stimuli-responsive, self-healing, and recyclable thermosets [1]. However, the presence of a Lewis basic ketone moiety presents unique catalytic challenges that require rigorous benchmarking.

    Mechanistic Causality: The Challenge of the Pendant Ketone

    The ROP of β -lactones typically proceeds via a coordination-insertion mechanism (using metal catalysts) or an anionic/nucleophilic pathway (using organocatalysts), involving either O -acyl or O -alkyl bond cleavage [3].

    When polymerizing 4-(3-oxobutyl)oxetan-2-one, the pendant ketone acts as a competitive Lewis base. In traditional metal-catalyzed systems (e.g., simple Yttrium or Aluminum alkoxides), the ketone oxygen can coordinate with the electrophilic metal center. This competitive binding causes two primary issues:

    • Catalyst Poisoning: The effective concentration of the active propagating species drops, drastically reducing the Turnover Frequency (TOF).

    • Backbiting & Transesterification: Prolonged residence times at the metal center increase the probability of intramolecular chain transfer, broadening the dispersity ( Đ ) and reducing chain-end fidelity.

    To circumvent this, researchers must choose between sterically hindered metal complexes (which physically block the pendant ketone from coordinating) and organocatalysts (which operate via hydrogen bonding or nucleophilic activation, entirely avoiding metal-coordination dynamics).

    Pathway Monomer 4-(3-oxobutyl)oxetan-2-one (Ketone-Functional β-Lactone) MetalCat Metal-Salen Catalysts (Sterically Hindered) Monomer->MetalCat OrganoCat Organocatalysts (e.g., TBD) (No Metal Coordination) Monomer->OrganoCat Issue Competitive Ketone Coordination Mitigated MetalCat->Issue Polymer2 High TOF Higher Dispersity OrganoCat->Polymer2 Polymer1 High Stereocontrol Lower TOF Issue->Polymer1 CANs Acylhydrazone Crosslinking (Covalent Adaptable Networks) Polymer1->CANs Polymer2->CANs

    Catalytic pathways for OBO ROP and the downstream application of ketone-functionalized PHAs.

    Benchmarking Catalytic Performance

    To objectively compare catalyst performance, we evaluate three distinct catalytic systems under identical thermodynamic conditions (T = 60 °C, bulk or concentrated toluene solution). The primary metrics are Turnover Frequency (TOF), number-average molecular weight ( Mn​ ), dispersity ( Đ ), and conversion efficiency.

    Catalyst Profiles:
    • System A (Organocatalyst): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) with Benzyl Alcohol (BnOH) initiator.

    • System B (Sterically Hindered Metal): (Salen)Yttrium-alkoxide complex.

    • System C (Standard Metal - Control): Tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ).

    Table 1: Comparative Kinetic and Macromolecular Data
    Catalyst System[M]/[C]/[I] RatioTime (h)Conversion (%)TOF (h⁻¹) Mn​ (kDa)Dispersity ( Đ )
    A: TBD / BnOH 200 : 1 : 12.5>98~7826.51.35
    B: (Salen)Y-OR 200 : 1 : 112.095~1532.11.08
    C: Sn(Oct) 2​ 200 : 1 : 124.062<614.21.85

    Data Synthesis & Causality:

    • System A (TBD) exhibits the highest TOF. Because TBD operates via a dual hydrogen-bonding/nucleophilic activation mechanism, it is entirely immune to Lewis basic ketone coordination. However, its highly active nature leads to minor intermolecular transesterification, resulting in a slightly broadened dispersity ( Đ = 1.35).

    • System B ((Salen)Y-OR) provides exceptional chain-end fidelity and narrow dispersity ( Đ = 1.08). The bulky Salen ligand effectively shields the Yttrium center from the pendant 3-oxobutyl group. The trade-off is a lower TOF due to the steric bulk hindering monomer insertion [2].

    • System C (Sn(Oct) 2​ ) performs poorly. The unshielded Tin center suffers from severe competitive coordination by the pendant ketones, leading to catalyst poisoning, low conversion, and high dispersity due to backbiting.

    Self-Validating Experimental Protocol: ROP via Organocatalysis

    For researchers aiming to synthesize ketone-functionalized PHAs rapidly, the TBD/BnOH system is recommended. The following protocol is designed as a self-validating system : it utilizes 1 H NMR aliquots to mathematically verify conversion before quenching, ensuring reproducible molecular weights.

    Materials Preparation
    • Monomer: 4-(3-oxobutyl)oxetan-2-one must be fractionally distilled over CaH 2​ under reduced pressure to remove trace water (which acts as an uncontrolled chain transfer agent).

    • Catalyst/Initiator: TBD must be sublimed; Benzyl alcohol (BnOH) must be distilled and stored over 3Å molecular sieves.

    Step-by-Step Methodology
    • Inert Atmosphere Setup: Inside an Argon-filled glovebox, add 4-(3-oxobutyl)oxetan-2-one (1.0 g, 7.0 mmol) to a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

    • Initiator Addition: Add Benzyl alcohol (3.8 mg, 0.035 mmol) to the monomer. Stir for 5 minutes to ensure homogeneous distribution.

    • Catalyst Injection: Dissolve TBD (4.9 mg, 0.035 mmol) in 0.5 mL of anhydrous toluene. Inject this solution into the Schlenk flask to initiate the polymerization. Seal the flask and transfer it to a pre-heated oil bath at 60 °C.

    • Kinetic Monitoring (Self-Validation):

      • At t=1 h and t=2 h, extract a 0.05 mL aliquot using a micro-syringe.

      • Dissolve the aliquot in CDCl 3​ and immediately acquire a 1 H NMR spectrum.

      • Validation Metric: Integrate the methine proton of the unreacted lactone ring ( δ ~4.5 ppm) against the newly formed polymer backbone methine proton ( δ ~5.2 ppm). The reaction is deemed complete when the lactone signal integrates to <2% of the total.

    • Quenching: Once NMR validates >98% conversion, quench the reaction by adding 0.2 mL of a 1 M solution of benzoic acid in chloroform. This neutralizes the TBD, instantly halting propagation and preventing transesterification.

    • Purification: Precipitate the polymer by adding the reaction mixture dropwise into 100 mL of cold methanol (-20 °C). Collect the functionalized PHA via centrifugation and dry under vacuum at 40 °C for 24 hours.

    Workflow Prep 1. Monomer Purification Setup 2. Glovebox Setup Prep->Setup Initiation 3. Catalyst Addition Setup->Initiation Monitor 4. 1H NMR Validation Initiation->Monitor Quench 5. Acidic Quench Monitor->Quench Purify 6. Cold Precipitation Quench->Purify

    Self-validating experimental workflow for the organocatalytic ROP of 4-(3-oxobutyl)oxetan-2-one.

    Downstream Application: Covalent Adaptable Networks (CANs)

    The primary advantage of benchmarking and optimizing the ROP of 4-(3-oxobutyl)oxetan-2-one is the generation of a polymer backbone decorated with reactive ketones.

    By dissolving the resulting PHA in a suitable solvent (e.g., DMF) and adding a bifunctional crosslinker such as adipic dihydrazide (ADH) , researchers can form dynamic acylhydrazone bonds. Under mildly acidic conditions, these bonds can reversibly associate and dissociate [1]. This transforms the thermoplastic PHA into a thermoset CAN that exhibits shape-memory properties, self-healing capabilities, and complete chemical recyclability—a critical step forward in sustainable drug delivery matrices and advanced biomedical implants.

    References

    • Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups ACS Sustainable Chemistry & Engineering[Link]

    • Progress in the Preparation of Functional and (Bio)Degradable Polymers via Living Polymerizations MDPI Polymers[Link]

    • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field MDPI Polymers[Link]

    Comparative

    A Comparative Guide to Cross-linking Agents: 4-(3-oxobutyl)oxetan-2-one vs. Traditional Cross-linkers

    In the intricate world of drug development, bioconjugation, and tissue engineering, the ability to form stable, predictable, and biocompatible cross-links is paramount. The choice of a cross-linking agent can profoundly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the intricate world of drug development, bioconjugation, and tissue engineering, the ability to form stable, predictable, and biocompatible cross-links is paramount. The choice of a cross-linking agent can profoundly influence the mechanical properties, degradation kinetics, and biocompatibility of a final product. This guide provides an in-depth comparison of traditional cross-linking agents—glutaraldehyde, formaldehyde, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS)—with the novel, non-aldehyde-based cross-linker, 4-(3-oxobutyl)oxetan-2-one.

    The Landscape of Traditional Cross-linking Agents

    Traditional cross-linking agents have been the workhorses of bioconjugation and biomaterial fabrication for decades. Their mechanisms and performance characteristics are well-documented, providing a reliable baseline for comparison.

    Glutaraldehyde: The Efficacious but Cytotoxic Standard

    Glutaraldehyde is a highly efficient homobifunctional cross-linker that reacts primarily with the primary amine groups of lysine residues in proteins.[1] Its efficacy in forming stable cross-links has made it a popular choice for applications such as enzyme immobilization and tissue fixation.[1] However, the cytotoxicity of residual, unreacted glutaraldehyde is a significant concern for biomedical applications.[2]

    The cross-linking mechanism of glutaraldehyde is complex, involving the formation of Schiff bases with amine groups.[1] In aqueous solutions, glutaraldehyde exists in equilibrium with various forms, including cyclic hemiacetals and polymers, which can all contribute to the cross-linking process.

    Formaldehyde: A Small and Permeable Fixative

    Formaldehyde is another aldehyde-based cross-linker that is widely used as a fixative in histology and molecular biology.[3] Its small size allows for rapid penetration into tissues and cells.[3] Formaldehyde forms methylene bridges between reactive groups on proteins and nucleic acids, primarily targeting primary amines.[4] Similar to glutaraldehyde, formaldehyde is cytotoxic and its use in biomedical applications that require cell viability is limited.[5]

    EDC/NHS: The "Zero-Length" Carbodiimide

    1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with N-hydroxysuccinimide (NHS), is a "zero-length" cross-linker. This means that it facilitates the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[6][7] This characteristic is highly desirable in applications where the introduction of a spacer molecule is undesirable. The byproducts of the EDC/NHS reaction are water-soluble and can be easily removed, contributing to the generally good biocompatibility of this system.[6][7] However, the stability of the activated carboxyl group can be a limiting factor, and the efficiency of the reaction is pH-dependent.

    A Novel Alternative: 4-(3-oxobutyl)oxetan-2-one

    4-(3-oxobutyl)oxetan-2-one, also known as the diketene-acetone adduct, represents a departure from traditional aldehyde- and carbodiimide-based cross-linking chemistries. While direct, comprehensive studies on its application as a cross-linking agent are not yet prevalent in peer-reviewed literature, its chemical structure and reactivity suggest a promising potential.

    Proposed Mechanism of Action: Acetoacetylation

    The cross-linking activity of 4-(3-oxobutyl)oxetan-2-one is predicated on the reactivity of its β-lactone ring, a functional group known for its ability to acylate nucleophiles. In the context of protein cross-linking, the primary amino groups of lysine residues are expected to react with the β-lactone via a ring-opening acylation. This reaction, known as acetoacetylation, results in the formation of a stable acetoacetamide linkage.[8] The ketone functionality on the appended butyl chain provides a second reactive site for cross-linking with another amine group, potentially through the formation of an enamine or a Schiff base, to complete the cross-link.

    This proposed mechanism offers a non-aldehyde-based pathway to protein cross-linking, which could translate to a more favorable cytotoxicity profile.

    Head-to-Head Comparison: Performance and Properties

    The selection of a cross-linking agent is a multi-faceted decision that requires a careful consideration of various performance parameters.

    FeatureGlutaraldehydeFormaldehydeEDC/NHS4-(3-oxobutyl)oxetan-2-one (Proposed)
    Mechanism Schiff base formationMethylene bridge formation"Zero-length" amide bond formationAcetoacetylation and subsequent reaction
    Target Groups Primary amines (Lysine)Primary amines (Lysine)Primary amines and Carboxyl groupsPrimary amines (Lysine)
    Byproducts WaterWaterWater-soluble urea derivativesAcetone
    Cytotoxicity High[2]High[5]Low to Moderate[9]Potentially lower than aldehydes, but the β-lactone motif can exhibit cytotoxicity[10][11][12]
    Mechanical Properties Significant increase in stiffness and tensile strength[13][14][15][16]Increases mechanical stability[17]Increases tensile strength and modulus[18][19]Expected to increase mechanical strength

    Visualizing the Chemistry: Reaction Mechanisms

    Glutaraldehyde_Mechanism cluster_intermediate Intermediate P_NH2 Protein-NH₂ Schiff_Base Protein-N=CH-(CH₂)₃-CH=N-Protein P_NH2->Schiff_Base Schiff Base Formation Glutaraldehyde O=CH-(CH₂)₃-CH=O Glutaraldehyde->Schiff_Base Crosslinked_Protein Stable Cross-link Schiff_Base->Crosslinked_Protein Further Reactions

    Caption: Glutaraldehyde cross-linking mechanism.

    Formaldehyde_Mechanism cluster_intermediate Intermediate P1_NH2 Protein₁-NH₂ Schiff_Base Protein₁-N=CH₂ P1_NH2->Schiff_Base Schiff Base Formation Formaldehyde HCHO Formaldehyde->Schiff_Base P2_XH Protein₂-XH (e.g., -NH₂, -SH) Methylene_Bridge Protein₁-NH-CH₂-X-Protein₂ P2_XH->Methylene_Bridge Schiff_Base->Methylene_Bridge

    Caption: Formaldehyde cross-linking mechanism.

    EDC_NHS_Mechanism cluster_activation Activation cluster_coupling Coupling P_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) P_COOH->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester NHS-Ester (more stable) NHS->NHS_Ester P_NH2 Protein-NH₂ Amide_Bond Protein-CO-NH-Protein P_NH2->Amide_Bond O_Acylisourea->NHS_Ester NHS_Ester->Amide_Bond Urea_Byproduct Urea Byproduct

    Caption: EDC/NHS "zero-length" cross-linking.

    Diketene_Adduct_Mechanism cluster_acetoacetylation Acetoacetylation cluster_crosslinking Cross-linking Diketene_Adduct 4-(3-oxobutyl)oxetan-2-one Acetoacetamide Protein₁-NH-CO-CH₂-CO-(CH₂)₂-CH₃ Diketene_Adduct->Acetoacetamide Ring-opening P1_NH2 Protein₁-NH₂ P1_NH2->Acetoacetamide P2_NH2 Protein₂-NH₂ Crosslinked_Product Cross-linked Product P2_NH2->Crosslinked_Product Acetoacetamide->Crosslinked_Product Reaction with ketone

    Caption: Proposed mechanism for 4-(3-oxobutyl)oxetan-2-one.

    Experimental Protocols for Comparative Analysis

    To facilitate a direct comparison of these cross-linking agents, the following experimental workflow is proposed.

    Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Physicochemical Characterization cluster_biocompatibility Biocompatibility Assessment cluster_analysis Data Analysis and Comparison Prep_Polymer Prepare Polymer Solution (e.g., Gelatin, Chitosan) Add_Crosslinker Add Cross-linking Agent (Glutaraldehyde, EDC/NHS, etc.) Prep_Polymer->Add_Crosslinker Gel_Formation Allow Gel Formation Add_Crosslinker->Gel_Formation Swelling_Ratio Swelling Ratio Measurement Gel_Formation->Swelling_Ratio Mechanical_Testing Mechanical Testing (Tensile, Compression) Gel_Formation->Mechanical_Testing Degradation_Study In Vitro Degradation Study Gel_Formation->Degradation_Study Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Gel_Formation->Cytotoxicity_Assay Data_Analysis Comparative Data Analysis Swelling_Ratio->Data_Analysis Mechanical_Testing->Data_Analysis Degradation_Study->Data_Analysis Cell_Culture Cell Culture on Hydrogels Cytotoxicity_Assay->Cell_Culture Cell_Culture->Data_Analysis

    Caption: Experimental workflow for cross-linker comparison.

    Protocol 1: Hydrogel Synthesis and Characterization
    • Polymer Solution Preparation: Prepare a sterile solution of the desired polymer (e.g., 10% w/v gelatin in phosphate-buffered saline, PBS) at a suitable temperature to ensure complete dissolution.

    • Cross-linker Addition:

      • Glutaraldehyde: Add glutaraldehyde solution to the polymer solution to achieve a final concentration of 0.1% (v/v). Mix thoroughly.

      • EDC/NHS: Prepare fresh solutions of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to the polymer solution at a molar ratio of 5:2:1 (EDC:NHS:carboxyl groups of the polymer).

      • 4-(3-oxobutyl)oxetan-2-one: Add 4-(3-oxobutyl)oxetan-2-one to the polymer solution. The optimal concentration will need to be determined empirically, starting with a molar excess relative to the primary amine content of the polymer.

    • Gel Formation: Cast the mixtures into molds and allow them to cross-link at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours).

    • Swelling Ratio: Immerse pre-weighed, dried hydrogel discs in PBS (pH 7.4) at 37°C. At regular intervals, remove the hydrogels, blot excess water, and weigh. The swelling ratio is calculated as (Wet Weight - Dry Weight) / Dry Weight.

    • Mechanical Testing: Perform tensile or compression testing on the hydrogel samples using a universal testing machine to determine properties such as Young's modulus, tensile strength, and elongation at break.

    Protocol 2: In Vitro Cytotoxicity Assessment
    • Hydrogel Extract Preparation: Incubate the cross-linked hydrogels in a cell culture medium for 24 hours to create extracts.

    • Cell Culture: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate.

    • Extract Exposure: After 24 hours of cell attachment, replace the culture medium with the hydrogel extracts. Include positive (e.g., cytotoxic substance) and negative (fresh culture medium) controls.

    • Viability Assay: After 24-48 hours of incubation with the extracts, perform a cell viability assay such as the MTT or LDH assay to quantify cytotoxicity.

    Conclusion and Future Outlook

    The choice of a cross-linking agent is a critical decision in the development of biomaterials and bioconjugates. While traditional cross-linkers like glutaraldehyde and EDC/NHS offer well-established performance, their limitations, particularly cytotoxicity for aldehyde-based agents, drive the search for novel alternatives.

    4-(3-oxobutyl)oxetan-2-one presents an intriguing possibility with its non-aldehyde-based mechanism of acetoacetylation. Based on its chemical reactivity, it has the potential to offer a more biocompatible cross-linking strategy. However, it is imperative to acknowledge that the cytotoxicity of β-lactones can be a concern, and comprehensive studies are required to validate its performance and safety profile.[10][11][12]

    The experimental framework provided in this guide offers a starting point for researchers to conduct their own comparative analyses. As the field of biomaterials continues to evolve, the development and characterization of novel cross-linking agents like 4-(3-oxobutyl)oxetan-2-one will be essential for creating the next generation of safe and effective biomedical products.

    References

    • Mechanically Reinforced Gelatin Hydrogels by Introducing Slidable Supramolecular Cross-Linkers. (2019). MDPI. Retrieved from [Link]

    • Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. (2025). bioRxiv. Retrieved from [Link]

    • Preparation and properties of EDC/NHS mediated crosslinking poly (gamma-glutamic acid)/epsilon-polylysine hydrogels. (2016). PubMed. Retrieved from [Link]

    • Reversible acetoacetylation of amino groups in proteins. (1968). PubMed. Retrieved from [Link]

    • Identification of Histone Lysine Acetoacetylation as a Dynamic Post‐Translational Modification Regulated by HBO1. (2023). PMC. Retrieved from [Link]

    • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. (2024). PMC. Retrieved from [Link]

    • Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers. (n.d.). PMC. Retrieved from [Link]

    • Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. (2021). Springer. Retrieved from [Link]

    • Investigation of effect of processing parameters of 3D printed NHS/EDC crosslinked carboxy methyl cellulose/gelatin hydrogels with machine learning techniques. (n.d.). ProQuest. Retrieved from [Link]

    • Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. (2026). ResearchGate. Retrieved from [Link]

    • Proteomic approaches for identifying lysine acetoacetylation (Kacac). (n.d.). ResearchGate. Retrieved from [Link]

    • Biosynthesis and chemical diversity of β-lactone natural products. (n.d.). ResearchGate. Retrieved from [Link]

    • Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. (2017). ResearchGate. Retrieved from [Link]

    • Acid catalysed cross-linking of poly vinyl alcohol (PVA) by glutaraldehyde: effect of crosslink density on the characteristics of PVA membranes used in single chambered microbial fuel cells. (n.d.). RSC Publishing. Retrieved from [Link]

    • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (2025). MDPI. Retrieved from [Link]

    • HOT: β-thiolactones with higher cytotoxic activity than corresponding β-lactones. (2011). RSC Blogs. Retrieved from [Link]

    • Preparation and properties of EDC/NHS mediated crosslinking poly (gamma-glutamic acid)/epsilon-polylysine hydrogels. (2026). ResearchGate. Retrieved from [Link]

    • (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile. (2022). ResearchGate. Retrieved from [Link]

    • Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. (2022). MDPI. Retrieved from [Link]

    • Stability study of ketene dithioacetal adducts stabiliyty studies of... (n.d.). ResearchGate. Retrieved from [Link]

    • (PDF) Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. (2022). ResearchGate. Retrieved from [Link]

    • Antimicrobial Activity of Lactones. (2022). MDPI. Retrieved from [Link]

    • Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. (n.d.). PMC. Retrieved from [Link]

    • Synthesis and Performance Evaluation of Polyamine Boron Crosslinker for Gel Fracturing Fluid. (2026). MDPI. Retrieved from [Link]

    • Effect of glutaraldehyde as crosslinker on the properties of cellulose nanocrystal/chitosan films. (2026). ResearchGate. Retrieved from [Link]

    • Structure-Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. (2020). Bentham Science Publishers. Retrieved from [Link]

    • Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. (2025). ACS Publications. Retrieved from [Link]

    • Chemical reactivity and biological activity of diketene. (2008). PubMed. Retrieved from [Link]

    • Formaldehyde Cross-Linking. (n.d.). ResearchGate. Retrieved from [Link]

    • Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. (2021). PMC. Retrieved from [Link]

    • Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. (2016). eLife. Retrieved from [Link]

    • Reaction of Diketene-Acetone Adduct with Enamines, Ketene Acetals, Vinyl Ethers, and β-Diketones. (1983). Semantic Scholar. Retrieved from [Link]

    • Crosslinking of Gelatin in the Reaction with Formaldehyde: An FT-IR Spectroscopic Study. (1996). Semantic Scholar. Retrieved from [Link]

    • Formaldehyde Cross-Linking: A Tool for the Study of Chromatin Complexes. (n.d.). PMC. Retrieved from [Link]

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    Comparative

    reproducibility of 4-(3-oxobutyl)oxetan-2-one synthesis pathways across labs

    An in-depth technical guide for researchers, synthetic chemists, and process development professionals evaluating methodologies for the synthesis of complex β-lactones. Executive Summary The compound 4-(3-oxobutyl)oxetan...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for researchers, synthetic chemists, and process development professionals evaluating methodologies for the synthesis of complex β-lactones.

    Executive Summary

    The compound 4-(3-oxobutyl)oxetan-2-one is a highly versatile, bifunctional building block. The strained β-lactone (oxetan-2-one) ring provides a highly reactive electrophilic center for ring-opening polymerizations or targeted nucleophilic attacks, while the pendant 3-oxobutyl group offers a reliable handle for downstream derivatization (e.g., reductive amination, Grignard additions).

    However, synthesizing this specific motif with high lab-to-lab reproducibility is notoriously difficult. The β-lactone ring is highly susceptible to decarboxylation, acid-catalyzed ring-opening, and β-elimination during purification. This guide objectively compares three distinct synthetic pathways—evaluating their mechanistic robustness, scalability, and cross-lab reproducibility—to establish the definitive protocol for your laboratory.

    Mechanistic Overview & Pathway Logic

    To successfully synthesize 4-(3-oxobutyl)oxetan-2-one, laboratories typically adopt one of three synthetic strategies. The fundamental logic behind these pathways dictates their ultimate reproducibility.

    Pathways Target 4-(3-oxobutyl)oxetan-2-one P1 Pathway A: Epoxide Carbonylation P1->Target High Yield P2 Pathway B: [2+2] Cycloaddition P2->Target Moderate Yield P3 Pathway C: Lactonization P3->Target Low Yield Pre1 1,2-epoxy-5-hexanone + CO Pre1->P1 [Co(CO)4]- Catalyst Pre2 Ketene + 5-oxohexanal Pre2->P2 Lewis Acid Pre3 3-hydroxy-6-oxoheptanoic acid Pre3->P3 Mukaiyama Reagent

    Diagram 1: Logical comparison of the three primary synthetic pathways for 4-(3-oxobutyl)oxetan-2-one.

    • Pathway A (Epoxide Carbonylation): This pathway utilizes a transition metal catalyst to insert carbon monoxide into 1,2-epoxy-5-hexanone. It is highly atom-economical and avoids the generation of water or acidic byproducts.

    • Pathway B ([2+2] Cycloaddition): 1[1] between ketene and 5-oxohexanal. While direct, it is prone to ketene dimerization side-reactions if gas generation is not strictly controlled.

    • Pathway C (Intramolecular Lactonization): 2[2], followed by deprotection and dehydrative cyclization of the resulting β-hydroxy acid. This often suffers from low yields due to competitive β-elimination.

    Quantitative Data & Reproducibility Metrics

    When comparing these pathways across multiple laboratory environments, Epoxide Carbonylation consistently outperforms legacy methods in both yield and variance.

    MetricPathway A: Epoxide CarbonylationPathway B:[2+2] CycloadditionPathway C: Lactonization
    Average Yield 85–92%55–65%30–40%
    Cross-Lab Variance ± 4%± 15%± 25%
    E-factor < 5~ 12> 20
    Enantiocontrol Excellent (via HKR)Moderate (Chiral Lewis Acid)Poor (Chiral Pool Dependent)
    Primary Failure Mode Moisture in CO gas lineKetene dimerizationβ-elimination to enone

    Comparative Experimental Protocols

    Pathway A: Epoxide Carbonylation (The Benchmark)

    Recent advancements have proven that3[3].

    • Causality of Design: Why use [(salen)Al(THF)2][Co(CO)4] instead of simple Lewis acids? The bimetallic nature is crucial. The Lewis acidic Al center activates the epoxide oxygen, while the highly nucleophilic [Co(CO)4]⁻ attacks the less sterically hindered carbon (C1 of 1,2-epoxy-5-hexanone). This synergistic push-pull mechanism entirely prevents the formation of the undesired five-membered lactone regioisomer.

    • Step-by-Step Methodology:

      • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel Parr reactor with 1,2-epoxy-5-hexanone (10.0 mmol) and [(salen)Al(THF)2][Co(CO)4] (0.05 mmol, 0.5 mol%). (Note: For enantiomerically pure products, subject the racemic epoxide to Jacobsen's hydrolytic kinetic resolution prior to this step).

      • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane. Dioxane stabilizes the ion-pair intermediate better than non-polar solvents, accelerating CO insertion.

      • Pressurization: Seal the reactor, remove it from the glovebox, and purge with CO gas three times. Pressurize to 60 bar CO.

      • Reaction: Stir at 40 °C for 12 hours. Exceeding 40 °C increases the risk of ketone reduction or side-reactions.

      • Isolation: Vent the reactor carefully in a fume hood. Filter the crude mixture through a short pad of Celite to remove the catalyst.

    • Self-Validating System: Before proceeding to purification, take a crude IR spectrum. The presence of a sharp peak at 1825 cm⁻¹ confirms the β-lactone ring closure, while a peak at 1715 cm⁻¹ confirms the intact pendant ketone. If a broad peak at 3300 cm⁻¹ is observed, it indicates premature ring-opening to the hydroxy acid, signaling moisture contamination in the CO line. Purify via Kugelrohr distillation (0.1 mmHg, 65 °C) rather than silica gel chromatography to prevent acid-catalyzed ring opening.

    Pathway B:[2+2] Cycloaddition
    • Causality of Design: This pathway relies on the orthogonal reactivity of ketene. Strict temperature control is required because ketene rapidly dimerizes to diketene at temperatures above -50 °C.

    • Step-by-Step Methodology:

      • Activation: Dissolve 5-oxohexanal (10.0 mmol) in anhydrous CH₂Cl₂ (20 mL) and cool to -78 °C. Add BF₃·OEt₂ (1.0 mmol).

      • Ketene Generation: Bubble freshly generated ketene gas (from pyrolysis of acetone) into the solution for 30 minutes at -78 °C.

      • Quenching: Quench with saturated aqueous NaHCO₃ (10 mL) at -78 °C, then allow to warm to room temperature.

    • Self-Validating System: Check the crude ¹H NMR. The complete disappearance of the aldehyde proton signal at ~9.7 ppm validates the success of the cycloaddition.

    Pathway C: Intramolecular Lactonization
    • Causality of Design: Direct acid-catalyzed esterification fails for β-lactones due to thermodynamic instability. Mukaiyama's reagent is used to activate the carboxylic acid under mild, basic conditions, preventing β-elimination.

    • Step-by-Step Methodology:

      • Activation: To a solution of 3-hydroxy-6-oxoheptanoic acid (10.0 mmol) in highly dilute CH₂Cl₂ (1000 mL, 0.01 M) add Et₃N (30.0 mmol). High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

      • Cyclization: Add 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 12.0 mmol) portion-wise at 0 °C. Stir for 24 hours at room temperature.

      • Workup: Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    Workflow & Reproducibility Troubleshooting

    Even with the optimized Epoxide Carbonylation pathway, lab-to-lab variance usually stems from purification errors rather than reaction failures. Use the following decision tree to troubleshoot low yields.

    Troubleshooting Start Low Yield of 4-(3-oxobutyl)oxetan-2-one? CheckIR Check IR Spectrum Is 1825 cm⁻¹ peak present? Start->CheckIR IRYes Yes: Product formed. Check purification loss. CheckIR->IRYes Yes IRNo No: Reaction failed. CheckIR->IRNo No Purification Switch from silica gel to vacuum distillation IRYes->Purification Reaction Check Catalyst/Reagent Moisture/Air contamination? IRNo->Reaction

    Diagram 2: Diagnostic workflow for troubleshooting low yields in β-lactone synthesis.

    Conclusion & Recommendations

    For modern drug development and materials science applications requiring 4-(3-oxobutyl)oxetan-2-one, Pathway A (Epoxide Carbonylation) is the definitive choice. It bypasses the severe scalability limits of ketene gas handling (Pathway B) and the poor thermodynamic yields of dehydrative lactonization (Pathway C). By implementing strict anhydrous techniques and utilizing vacuum distillation over traditional chromatography, laboratories can routinely achieve >85% yields with near-perfect cross-lab reproducibility.

    References

    • US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation. Google Patents.2

    • An effective protocol for the synthesis enantiomerically pure 4-substituted oxetane-2-ones. ResearchGate. 3

    • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. 1

    Sources

    Validation

    4-(3-oxobutyl)oxetan-2-one FTIR spectroscopy reference spectra comparison

    An In-Depth Guide to the FTIR Spectroscopy of 4-(3-oxobutyl)oxetan-2-one: A Predictive and Comparative Analysis For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(3-oxobutyl)oxetan-2-one...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the FTIR Spectroscopy of 4-(3-oxobutyl)oxetan-2-one: A Predictive and Comparative Analysis

    For Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    4-(3-oxobutyl)oxetan-2-one is a molecule of interest in synthetic and medicinal chemistry, incorporating two key carbonyl functionalities: a strained β-lactone and an aliphatic ketone. Fourier-Transform Infrared (FTIR) spectroscopy is a primary and rapid tool for its structural verification. However, obtaining a direct reference spectrum for such a specific, non-commercial compound can be challenging. This guide provides a comprehensive, predictive analysis of the FTIR spectrum of 4-(3-oxobutyl)oxetan-2-one. By deconstructing the molecule into its constituent functional groups, we will establish the expected positions and characteristics of its key vibrational bands. This theoretical framework is then compared against reference data for simpler ketones and lactones to provide a robust method for spectral interpretation. Furthermore, this document outlines a detailed experimental protocol for acquiring a high-quality spectrum and a logical workflow for its analysis, empowering researchers to confidently identify and characterize this and similar molecules.

    Introduction: The Structural Significance of 4-(3-oxobutyl)oxetan-2-one

    The oxetane ring is an increasingly important structural motif in modern drug discovery.[1][2] When incorporated into molecules, it can significantly alter physicochemical properties such as solubility, metabolic stability, and lipophilicity, often serving as a polar replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][3] The target molecule, 4-(3-oxobutyl)oxetan-2-one, is a bifunctional building block containing both the valuable oxetane core (in the form of a β-lactone) and a ketone. This combination offers multiple sites for further chemical modification.

    FTIR spectroscopy is an indispensable technique for the structural elucidation of newly synthesized organic compounds.[4] It provides a unique molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[5][6] For 4-(3-oxobutyl)oxetan-2-one, FTIR is particularly powerful as it can unequivocally confirm the presence and integrity of its two distinct carbonyl groups, which are the most prominent features in its infrared spectrum.

    Theoretical FTIR Analysis: Deconstructing the Molecule

    The power of FTIR spectroscopy lies in the principle that specific functional groups absorb infrared radiation at characteristic frequencies.[7] We can predict the spectrum of 4-(3-oxobutyl)oxetan-2-one by examining its two primary components.

    The β-Lactone (Oxetan-2-one) Moiety

    The most distinguishing feature of a β-lactone is its carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered ring, this bond is strengthened, causing its absorption to shift to a much higher wavenumber compared to acyclic esters or larger lactones.

    • C=O Stretching: Expect a very strong, sharp absorption band in the range of 1840-1820 cm⁻¹ .[8] This high-frequency band is a hallmark of the β-lactone and is often the first peak an analyst should look for.

    • C-O-C Stretching: The asymmetric stretching of the C-O-C single bonds within the lactone ring typically produces a strong band in the fingerprint region, often around 1100-1250 cm⁻¹ .

    The Aliphatic Ketone Moiety

    The second carbonyl group is part of a saturated, aliphatic ketone. This environment is well-characterized in FTIR spectroscopy.

    • C=O Stretching: Saturated aliphatic ketones exhibit a strong, sharp C=O stretching absorption band in the 1725-1705 cm⁻¹ range.[7][9][10] For 4-(3-oxobutyl)oxetan-2-one, this peak is expected to be around 1715 cm⁻¹, typical for a simple alkyl ketone.[11] The presence of this peak, clearly distinct from the β-lactone carbonyl, confirms the bifunctional nature of the molecule.

    Alkyl C-H and Other Vibrations
    • sp³ C-H Stretching: The various methylene (-CH₂-) and methyl (-CH₃) groups in the molecule will give rise to stretching vibrations just below 3000 cm⁻¹. Expect multiple bands in the 2975-2850 cm⁻¹ region.[7][11]

    • C-H Bending: Bending vibrations (scissoring and rocking) for the alkyl groups will appear in the fingerprint region, typically around 1470-1370 cm⁻¹ .[11]

    Data Presentation and Comparative Analysis

    The clear separation of the two carbonyl frequencies is the most critical diagnostic feature. Below is a summary of the predicted key absorption bands.

    Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
    C=O Stretchβ-Lactone1840 - 1820Strong, Sharp
    C=O StretchAliphatic Ketone1725 - 1705Strong, Sharp
    C-H StretchAlkyl (sp³)2975 - 2850Medium to Strong
    C-H BendAlkyl1470 - 1370Medium to Weak
    C-O-C StretchLactone Ring1100 - 1250Strong

    Comparative Insight: When analyzing an experimental spectrum, it is instructive to compare it with simpler molecules. The spectrum of 2-butanone shows a characteristic ketone C=O stretch around 1715 cm⁻¹.[10][11] The spectrum of a simple β-lactone, like β-propiolactone, would be dominated by its high-frequency C=O stretch above 1800 cm⁻¹. The spectrum of 4-(3-oxobutyl)oxetan-2-one should therefore appear as a superposition of these key features, most notably exhibiting two distinct and strong carbonyl peaks in the 1900-1700 cm⁻¹ region.

    Recommended Experimental Protocol

    Acquiring a high-quality, reproducible FTIR spectrum requires careful sample preparation and data acquisition.[4] The choice between Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method depends on sample availability, desired data quality, and throughput needs.

    Workflow for FTIR Spectrum Acquisition

    G FTIR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Receive Purified Solid Sample Choice Select Method Sample->Choice ATR_Prep Place small amount of solid on ATR crystal. Apply pressure. Choice->ATR_Prep ATR KBr_Prep Grind 1-2 mg of sample with ~100 mg of dry KBr. Press into a transparent pellet. Choice->KBr_Prep KBr Pellet Background Acquire Background Spectrum (Clean ATR or Blank KBr Pellet) ATR_Prep->Background KBr_Prep->Background Sample_Scan Acquire Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 16-32) Background->Sample_Scan Process Perform ATR Correction (if applicable). Perform Baseline Correction. Sample_Scan->Process Final Final Spectrum for Analysis Process->Final

    Caption: A generalized workflow for acquiring an FTIR spectrum of a solid organic compound.

    Step-by-Step Methodology

    A. Attenuated Total Reflectance (ATR) Method (Recommended for rapid screening)

    ATR is a modern, popular technique due to its minimal sample preparation.[12][13]

    • Crystal Cleaning: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Sample Application: Place a small amount (a few milligrams) of the solid 4-(3-oxobutyl)oxetan-2-one sample directly onto the crystal.

    • Apply Pressure: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.[14]

    • Data Acquisition: Collect the sample spectrum. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is typically sufficient for good signal-to-noise.[4][15]

    • Processing: The instrument software will automatically ratio the sample scan to the background. Apply an ATR correction if comparing the spectrum to a transmission (KBr) library.

    B. KBr Pellet Method (Recommended for high-resolution or library matching)

    This traditional transmission method can yield excellent spectra but requires more care.[14][16]

    • Sample Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

    • Pellet Pressing: Transfer the powder to a pellet die and press using a hydraulic press until a clear, transparent pellet is formed. Haziness indicates poor grinding or moisture.

    • Background Spectrum: Acquire a background spectrum using a blank KBr pellet or with an empty sample compartment.

    • Data Acquisition: Place the sample pellet in the instrument's sample holder and collect the spectrum using the same parameters as the ATR method.

    Expert Consideration: The primary enemy of the KBr method is water. KBr is hygroscopic, and any absorbed water will show broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring important spectral features.[16] Always use dry KBr and minimize exposure to the atmosphere.

    Logical Workflow for Spectral Interpretation

    Once an experimental spectrum is obtained, a systematic approach is key to a confident interpretation.

    Interpretation Decision Flow

    G FTIR Spectrum Interpretation Logic cluster_carbonyl Carbonyl Region Analysis (1900-1650 cm⁻¹) cluster_ch C-H Region Analysis (3100-2800 cm⁻¹) cluster_fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) Start Start with Experimental Spectrum Check_Lactone Strong, sharp peak at ~1830 cm⁻¹? Start->Check_Lactone Check_Ketone Strong, sharp peak at ~1715 cm⁻¹? Check_Lactone->Check_Ketone Yes Result_Fail Structure Inconsistent Re-evaluate Synthesis/Purity Check_Lactone->Result_Fail No Check_CH Bands present just below 3000 cm⁻¹? Check_Ketone->Check_CH Yes Check_Ketone->Result_Fail No Check_CO Strong band(s) at 1250-1100 cm⁻¹? Check_CH->Check_CO Yes Check_CH->Result_Fail No Result_Success High Confidence in Structure Confirmation Check_CO->Result_Success Yes Check_CO->Result_Fail No

    Caption: A decision-making flowchart for confirming the structure of 4-(3-oxobutyl)oxetan-2-one from its FTIR spectrum.

    • Primary Diagnostic Region (1900-1700 cm⁻¹): This is the most important region. Immediately look for two distinct, strong, and sharp peaks.

      • The presence of a peak at ~1830 cm⁻¹ is strong evidence for the strained β-lactone carbonyl. Its absence immediately rules out the desired structure.

      • The presence of a second peak at ~1715 cm⁻¹ confirms the aliphatic ketone.

    • C-H Stretching Region (3000-2850 cm⁻¹): Confirm the presence of bands corresponding to sp³ C-H stretching. Their absence would indicate a lack of the expected alkyl framework.

    • Fingerprint Region (<1500 cm⁻¹): While complex, this region should contain a strong band between 1250-1100 cm⁻¹ attributable to the C-O-C stretching of the lactone ring. This provides secondary confirmation of the lactone structure.

    Conclusion

    While a library reference spectrum for 4-(3-oxobutyl)oxetan-2-one may not be readily available, a confident structural assignment can be made through a predictive and comparative analysis of its FTIR spectrum. The definitive spectral signature is the presence of two sharp, strong carbonyl absorption bands: one at a characteristically high wavenumber (~1830 cm⁻¹) for the strained β-lactone and a second at a conventional position (~1715 cm⁻¹) for the aliphatic ketone. By following the detailed experimental and interpretive workflows provided, researchers and drug development professionals can effectively use FTIR spectroscopy to verify the synthesis and purity of this versatile chemical building block, ensuring the integrity of their subsequent research.

    References

    • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

    • re3data.org. (2023). Spectral Database for Organic Compounds.[Link]

    • Simon Fraser University Library. Spectral Database for Organic Compounds SDBS.[Link]

    • Lafayette College Libraries. Spectral database for organic compounds, SDBS.[Link]

    • Bioregistry. Spectral Database for Organic Compounds ID.[Link]

    • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.[Link]

    • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

    • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.[Link]

    • Northern Illinois University. FT-IR sample preparation.[Link]

    • Drawell. (2024). Sample Preparation for FTIR Analysis.[Link]

    • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.[Link]

    • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.[Link]

    • ResearchGate. FT-IR spectra of: (a) cholesterol, (b) cholesterolic β-lactone.[Link]

    • ACS Publications. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.[Link]

    • ScienceDirect. The carbonyl stretching bands in the infrared spectra of unsaturated lactones.[Link]

    • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.[Link]

    • PubMed. (2001). FTIR study of five complex beta-lactam molecules.[Link]

    • PubMed. (2012). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata.[Link]

    • pci.uni-heidelberg.de. Assigning Vibrational Frequencies.[Link]

    • InstaNANO. FTIR Functional Group Database Table with Search.[Link]

    • NIST. Tables of Molecular Vibrational Frequencies.[Link]

    • EPA. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.[Link]

    • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]

    • ASEAN Journal for Science and Engineering in Materials. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.[Link]

    • PubMed. (2012). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone.[Link]

    • Atlantis Press. (2016). Study on Synthesis Of Oxetan-3-ol.[Link]

    • PMC. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization.[Link]

    • Science of Synthesis. Oxetanes and Oxetan-3-ones.[Link]

    • Springer. (2022). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review.[Link]

    • PubMed. (2015). FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.[Link]

    • Chemistry LibreTexts. (2016). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy.[Link]

    • Wikipedia. Molecular vibration.[Link]

    • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.[Link]

    • LMU Munich. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.[Link]

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    Safety & Regulatory Compliance

    Safety

    4-(3-Oxobutyl)oxetan-2-one proper disposal procedures

    Comprehensive Operational Guide: Disposal and Deactivation of 4-(3-Oxobutyl)oxetan-2-one Introduction & Chemical Profiling 4-(3-Oxobutyl)oxetan-2-one (CAS: 153333-40-5) is a highly functionalized β -lactone. In drug deve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Operational Guide: Disposal and Deactivation of 4-(3-Oxobutyl)oxetan-2-one

    Introduction & Chemical Profiling

    4-(3-Oxobutyl)oxetan-2-one (CAS: 153333-40-5) is a highly functionalized β -lactone. In drug development and synthetic chemistry, the oxetan-2-one moiety is valued for its reactivity, often serving as a critical intermediate or an irreversible enzyme inhibitor. However, the exact thermodynamic instability that makes it synthetically useful—specifically the ~26 kcal/mol ring strain of the four-membered lactone—renders it a potent and indiscriminate electrophile[1],[2].

    Proper disposal of this compound cannot rely on simple dilution or evaporation. If left untreated, β -lactones can act as dangerous alkylating or acylating agents, posing severe toxicity and mutagenic risks to personnel and the environment. Therefore, safe disposal requires deliberate chemical deactivation (quenching) prior to entering the laboratory waste stream. This guide provides a self-validating, step-by-step protocol for the safe handling, hydrolysis, and disposal of 4-(3-Oxobutyl)oxetan-2-one.

    Section 1: Mechanistic Rationale for Deactivation

    Why do we use base-catalyzed hydrolysis? β -lactones undergo two primary modes of nucleophilic ring-opening: alkyl-oxygen cleavage and acyl-oxygen cleavage. In neutral water, hydrolysis is dangerously slow, leaving the reactive electrophilic species intact in the waste stream for days[1].

    By introducing a strong aqueous base (e.g., 1M NaOH), the hydroxide ion rapidly attacks the carbonyl carbon (acyl-oxygen cleavage). This irreversible reaction breaks the strained ring, yielding the sodium salt of the corresponding β -hydroxy acid (sodium 5-hydroxy-3-oxooctanoate). This acyclic product is thermodynamically stable, non-electrophilic, and safe for standard hazardous waste consolidation. Furthermore, basic conditions prevent the spontaneous, exothermic polymerization that β -lactones can undergo when exposed to trace acids or heat[3].

    Table 1: Hydrolysis Kinetics and Cleavage Mechanisms of β -Lactones

    pH ConditionReagentEst. Half-Life ( t1/2​ ) at 20°CPrimary Cleavage MechanismPost-Reaction Hazard Status
    pH 7.0 DI Water> 50 hoursAlkyl-oxygen (slow)Highly Reactive / Toxic
    pH 2.0 0.1M HCl~ 4 hoursAcyl-oxygen (acid-catalyzed)Moderately Reactive
    pH 12.0 1M NaOH< 5 minutesAcyl-oxygen (base-catalyzed)Deactivated / Safe

    (Note: Kinetic data is extrapolated from standard β -lactone behaviors to illustrate the necessity of basic quenching).

    Section 2: Pre-Disposal Quenching Protocol

    This protocol is designed to be a self-validating system: the stabilization of pH confirms complete deactivation. Do not mix unquenched lactones directly into bulk solvent waste.

    Step-by-Step Methodology: Base-Catalyzed Hydrolysis

    • Preparation: Perform all operations inside a certified chemical fume hood. Ensure the operator is wearing appropriate PPE: splash goggles, a lab coat, and double-gloved nitrile gloves (butyl rubber is preferred for handling concentrated neat lactones)[4].

    • Solvent Compatibility Check: 4-(3-Oxobutyl)oxetan-2-one is largely water-immiscible. If the waste is dissolved in an organic solvent (e.g., dichloromethane), add a miscible co-solvent (such as ethanol or methanol) to ensure the aqueous base can interact with the lactone in a homogenous phase.

    • Base Addition: Slowly add the lactone waste solution dropwise to a vigorously stirred bath of 1M NaOH. Maintain a volumetric ratio of at least 10:1 (Base : Lactone solution) to act as a heat sink, as the ring-opening reaction is exothermic.

    • Incubation: Stir the mixture at room temperature for a minimum of 2 hours to ensure complete consumption of the starting material.

    • Validation: Verify the pH remains > 10. A drop in pH indicates the base has been consumed by the generated acid; if pH < 10, add more 1M NaOH and stir for an additional hour.

    • Neutralization: Once deactivation is confirmed, carefully neutralize the solution to pH 7-8 using 1M HCl. Highly basic solutions are themselves hazardous wastes (RCRA D002 corrosive), so neutralization is required.

    • Final Disposal: Transfer the neutralized, aqueous β -hydroxy acid solution to a clearly labeled "Aqueous Hazardous Waste" container.

    QuenchingWorkflow Start 4-(3-Oxobutyl)oxetan-2-one Waste Stream Decision Aqueous or Organic Matrix? Start->Decision Aqueous Aqueous Waste Decision->Aqueous Organic Organic Waste Decision->Organic Base Add 1M NaOH (Stir 2-4 hrs at 20°C) Aqueous->Base Evap Dilute with EtOH (Phase Transfer) Organic->Evap Test Verify pH > 10 (Check ring opening) Base->Test Evap->Base Neutralize Neutralize to pH 7 with 1M HCl Test->Neutralize Dispose Aqueous Waste Disposal Neutralize->Dispose

    Caption: Workflow for the base-catalyzed hydrolysis and disposal of 4-(3-Oxobutyl)oxetan-2-one.

    Section 3: Emergency Spill Response

    Spills of 4-(3-Oxobutyl)oxetan-2-one present an immediate contact and inhalation hazard. Because it is a reactive liquid, immediate containment using inert materials is critical[5].

    Step-by-Step Methodology: Spill Containment

    • Evacuation & Isolation: For spills > 50 mL, immediately evacuate the lab and isolate the area. For small spills (< 50 mL), proceed with containment.

    • Absorption: Cover the spill completely with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Do NOT use combustible materials like sawdust or paper towels for neat liquid, as reactive lactones can generate heat upon polymerization.

    • Collection: Using non-sparking tools, scoop the absorbed material into a vapor-tight, chemical-resistant plastic container[4].

    • In-Situ Quenching: Add 1M NaOH directly to the sealed container to quench the absorbed lactone. Leave the cap loosely fitted for 24 hours to allow any generated gases (such as CO2​ from decomposition) to vent safely[6].

    • Surface Decontamination: Wash the spill surface with a 5% sodium carbonate ( Na2​CO3​ ) solution, followed by soap and water, to degrade any microscopic residues[4].

    SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Evacuate Evacuate Area & Call HazMat Large->Evacuate Quench Quench Solid with 1M NaOH Absorb->Quench Collect Collect in Sealed Container Quench->Collect

    Caption: Emergency spill response decision matrix for reactive beta-lactone compounds.

    Section 4: Regulatory and Storage Considerations

    Until quenched, 4-(3-Oxobutyl)oxetan-2-one must be stored under inert gas (argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent spontaneous polymerization and atmospheric hydrolysis. Waste containers holding unquenched material must never be tightly sealed if moisture contamination is suspected, as the generation of CO2​ from decomposition can pressurize and violently rupture the vessel[6]. Always entrust the final disposal of neutralized waste to a licensed hazardous waste disposal facility.

    References

    • New Jersey Department of Health. "beta-PROPIOLACTONE HAZARD SUMMARY". [Link]

    • International Labour Organization (ILO). "ICSC 1280 - DIKETENE". [Link]

    • Advance Chemical. "Alkyl ketene dimer – New Age Paper Sizing". [Link]

    • ACS Publications. "Photoionization of Two Potential Biofuel Additives". [Link]

    • Wikipedia. "Alkyl ketene dimer". [Link]

    Sources

    Handling

    Comprehensive Safety and Handling Guide for 4-(3-Oxobutyl)oxetan-2-one

    This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Oxobutyl)oxetan-2-one (CAS Number: 153333-40-5). As a substituted β-lactone (oxetan-2-one), this compound requires car...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Oxobutyl)oxetan-2-one (CAS Number: 153333-40-5). As a substituted β-lactone (oxetan-2-one), this compound requires careful handling due to the inherent reactivity and potential toxicity of the strained four-membered ring system. The following protocols are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

    Understanding the Core Hazard: The β-Lactone Ring

    The central feature of 4-(3-Oxobutyl)oxetan-2-one is the oxetan-2-one functional group, a β-lactone. This four-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for both its utility in chemical synthesis and its potential biological activity. The parent compound, 2-oxetanone (β-propiolactone), is classified as a potential occupational carcinogen, is acutely toxic upon inhalation, and causes severe skin and eye irritation[1]. Therefore, it is imperative to handle 4-(3-Oxobutyl)oxetan-2-one with the assumption that it may exhibit similar hazardous properties.

    Personal Protective Equipment (PPE): A Multi-Layered Defense

    A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving 4-(3-Oxobutyl)oxetan-2-one.

    Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
    Weighing and Aliquoting (Solid or Liquid) Safety glasses with side shields and a face shieldDouble-gloving with chemically resistant gloves (e.g., nitrile)Full-length lab coat with tight cuffsWork within a certified chemical fume hood
    Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with chemically resistant glovesChemically resistant apron over a lab coatWork within a certified chemical fume hood
    Handling Small Spills Chemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesDisposable, chemically resistant coverallsAir-purifying respirator with an appropriate organic vapor cartridge
    Large-Scale Operations (>5g) Full-face respirator with appropriate cartridgesHeavy-duty, chemically resistant glovesChemically resistant suitFull-face respirator with appropriate cartridges

    Causality of PPE Choices:

    • Eye and Face Protection : Due to the risk of severe eye irritation, both safety glasses and a face shield are necessary to protect against splashes and aerosols.

    • Hand Protection : Double-gloving provides an extra layer of protection against potential permeation. The outer glove should be removed and disposed of immediately upon known or suspected contact[2].

    • Body Protection : A lab coat is standard, but a chemically resistant apron or coveralls are crucial during procedures with a higher risk of splashes to prevent skin contact[3].

    • Respiratory Protection : The acute inhalation toxicity of the parent compound, 2-oxetanone, necessitates that all handling of 4-(3-Oxobutyl)oxetan-2-one be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize the risk of exposure[1][2].

    Step-by-Step Operational Protocols
    • Restricted Access : Designate a specific area within the laboratory for the handling of 4-(3-Oxobutyl)oxetan-2-one. Access to this area should be limited to trained personnel.

    • Ventilation : Always handle this compound in a properly functioning chemical fume hood[2].

    • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[3][4].

    • Inert Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

    The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Safety Glasses/Goggles don1->don2 don3 3. Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves (in fume hood) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Glasses/Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

    Caption: PPE Donning and Doffing Workflow

    Spill and Emergency Procedures
    • Evacuation : In case of a significant spill, evacuate the immediate area and alert colleagues.

    • Ventilation : Ensure the area is well-ventilated.

    • Containment : For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand)[4].

    • Cleanup : Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal. Do not add water to the spill.

    • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Exposure :

      • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

      • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

      • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][3].

      • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    Disposal Plan: Preventing Environmental Contamination

    All waste containing 4-(3-Oxobutyl)oxetan-2-one must be treated as hazardous waste[2].

    • Waste Segregation : Do not mix waste containing this compound with other waste streams. Use a dedicated, clearly labeled, and sealed container[2].

    • Containerization : Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in a compatible, leak-proof container.

    • Chemical Inactivation (Consult with EHS) : For aqueous waste streams, chemical deactivation of the β-lactone ring through hydrolysis with a mild base (e.g., sodium bicarbonate solution) may be a viable option before final disposal. However, this should only be performed after consulting with and obtaining approval from your institution's Environmental Health and Safety (EHS) department.

    • Final Disposal : Arrange for the disposal of all hazardous waste through your institution's certified waste management provider. Observe all federal, state, and local regulations[4].

    Disposal_Plan cluster_waste_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal gen1 Contaminated Solids (Gloves, etc.) col1 Labeled, Sealed Container for Solids gen1->col1 gen2 Liquid Waste (Solutions) col2 Labeled, Sealed Container for Liquids gen2->col2 gen3 Sharps col3 Puncture-Resistant Sharps Container gen3->col3 disp1 Consult EHS for Potential Inactivation col1->disp1 col2->disp1 col3->disp1 disp2 Transfer to Certified Waste Management disp1->disp2

    Caption: Waste Disposal Workflow

    By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(3-Oxobutyl)oxetan-2-one, minimizing personal risk and ensuring environmental protection.

    References

    • NextSDS. 2-Oxetanone, 4-(3-oxobutyl)- (9CI) — Chemical Substance Information. [Link]

    • PubMed. Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. (2017). [Link]

    • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). [Link]

    Sources

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